molecular formula C24H17F4NO4 B15561173 ELQ-316

ELQ-316

Numéro de catalogue: B15561173
Poids moléculaire: 459.4 g/mol
Clé InChI: SUFFMIUELDDRLM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ELQ-316 is a useful research compound. Its molecular formula is C24H17F4NO4 and its molecular weight is 459.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C24H17F4NO4

Poids moléculaire

459.4 g/mol

Nom IUPAC

6-fluoro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-quinolin-4-one

InChI

InChI=1S/C24H17F4NO4/c1-13-22(23(30)18-11-19(25)21(31-2)12-20(18)29-13)14-3-5-15(6-4-14)32-16-7-9-17(10-8-16)33-24(26,27)28/h3-12H,1-2H3,(H,29,30)

Clé InChI

SUFFMIUELDDRLM-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

ELQ-316 Mechanism of Action Against Toxoplasma gondii: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the mechanism of action for ELQ-316, a potent endochin-like quinolone, against the protozoan parasite Toxoplasma gondii. The document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core molecular interactions and their consequences for the parasite.

Core Mechanism: Inhibition of the Mitochondrial Cytochrome bc1 Complex

The primary mechanism of action of this compound against Toxoplasma gondii is the inhibition of the mitochondrial electron transport chain (mETC). Specifically, this compound targets the cytochrome bc1 complex (Complex III) , a critical enzyme for cellular respiration and pyrimidine (B1678525) biosynthesis.[1][2][3]

Genetic and biochemical evidence demonstrates that this compound binds to the quinone reduction (Qi) site of cytochrome b, a key catalytic subunit of the cytochrome bc1 complex.[4][5][6][7] This binding event obstructs the normal electron flow through the Q-cycle, leading to the collapse of the mitochondrial membrane potential, disruption of ATP synthesis, and ultimately, parasite death.[8] The high selectivity of this compound for the parasite's cytochrome bc1 complex over the human equivalent makes it a promising therapeutic candidate.[5][9]

cluster_Mito T. gondii Mitochondrial Inner Membrane cluster_labels Key NDH2 Alternative NADH Dehydrogenases Pool Ubiquinone (Q) Pool NDH2->Pool e- SDH Complex II (Succinate Dehydrogenase) SDH->Pool e- DHOD DHODH DHOD->Pool e- C3 Complex III (Cytochrome bc1) Pool->C3 QH2 CytC Cytochrome c C3->CytC e- H_out H+ C3->H_out H+ C4 Complex IV (Cytochrome c Oxidase) CytC->C4 e- H_out2 H+ C4->H_out2 H+ C4->invis3 e- to O2 C5 Complex V (ATP Synthase) C5->invis2 ATP H_in H+ H_in->C5 H+ H_in2 H+ H_out3 H+ H_in3 H+ ELQ This compound ELQ->C3 Inhibits Qi Site key1 QH2: Ubiquinol key2 e-: electron

Caption: Inhibition of the T. gondii mitochondrial electron transport chain by this compound.

Quantitative Efficacy Data

This compound demonstrates exceptionally potent activity against T. gondii both in vitro and in murine models of infection. Its efficacy surpasses that of other known inhibitors, including atovaquone (B601224) and the related compound ELQ-271.

Table 1: In Vitro Activity of Cytochrome bc1 Inhibitors Against T. gondii
CompoundStrainIC50 / EC50 (nM)Assay TypeReference
This compound 2F Strain0.007β-galactosidase[10][11]
This compound RH Δuprt3.4Crystal Violet[4]
This compound RH Δuprt0.041 (EC50)Cytochrome c Reduction[5]
ELQ-2712F Strain0.1β-galactosidase[10][11]
ELQ-271RH Δuprt6.4Crystal Violet[4]
Antimycin ARH Δuprt47Crystal Violet[4]
Atovaquone2F Strain138β-galactosidase[10]
Table 2: In Vitro Activity Against this compound Resistant T. gondii
CompoundStrain (Mutation)IC50 / EC50 (nM)Fold ResistanceReference
This compound ER1 (Cytb T222P)155~45x[4]
This compound ER1 (Cytb T222P)95 (EC50)~2300x[5]
ELQ-271ER1 (Cytb T222P)17~2.7x[4]
Antimycin AER1 (Cytb T222P)525~11x[4]
Table 3: In Vivo Efficacy of this compound in Murine Models
ModelCompoundDose (mg/kg)ED50 (mg/kg)OutcomeReference
Acute ToxoplasmosisThis compound Oral0.08Survival[10][11]
Acute ToxoplasmosisELQ-271Oral0.14Survival[10][11]
Latent ToxoplasmosisThis compound 5-76% cyst reduction[10]
Latent ToxoplasmosisThis compound 25-88% cyst reduction[10][11]

Evidence from Chemical Mutagenesis and Resistance Studies

The definitive evidence for this compound's mechanism of action comes from the selection and characterization of drug-resistant T. gondii clones.[4][5] Researchers induced mutations and selected for parasites capable of growing in the presence of this compound.

Sequencing of the cytochrome b gene (cytb) in these resistant clones revealed a single point mutation (A -> C at position 664), resulting in a Threonine to Proline substitution at amino acid position 222 (T222P) of the protein.[4] This T222P mutation is located within the Qi binding pocket. The resistant parasites exhibited significantly higher EC50 values for this compound and cross-resistance to Antimycin A, a known Qi site inhibitor, providing strong genetic proof of the drug's target.[4][5][7]

cluster_Analysis Characterization Start T. gondii (RH Δuprt Strain) Mutagenesis Chemical Mutagenesis (ENU Exposure) Start->Mutagenesis Selection Continuous Drug Pressure (this compound) Mutagenesis->Selection Isolation Isolation of Resistant Clones (Limiting Dilution) Selection->Isolation ResistantClone Resistant Clone (e.g., ER1) Isolation->ResistantClone Sequencing Cytochrome b Gene Sequencing ResistantClone->Sequencing Phenotyping In Vitro Growth Inhibition Assays ResistantClone->Phenotyping Result1 Identified T222P Mutation in Cytochrome b Sequencing->Result1 Result2 Confirmed High Resistance to this compound and Antimycin A Phenotyping->Result2

Caption: Workflow for selection and characterization of this compound resistant T. gondii.

Experimental Protocols

The following are summaries of key methodologies used to elucidate the mechanism of action of this compound.

In Vitro Growth Inhibition Assay (Crystal Violet)

This assay quantifies the ability of a compound to inhibit parasite proliferation, which leads to host cell lysis.

  • Cell Culture: Human foreskin fibroblasts (HFFs) are grown to confluence in 96-well plates.

  • Infection: HFF monolayers are infected with T. gondii tachyzoites (e.g., RH Δuprt strain).

  • Drug Treatment: A serial dilution of this compound or other inhibitors is added to the wells. Control wells receive vehicle only.

  • Incubation: Plates are incubated for a period allowing for multiple rounds of parasite replication and host cell lysis (e.g., 72-96 hours).

  • Staining: The remaining intact HFF monolayer is fixed with methanol (B129727) and stained with crystal violet, which stains the cells.

  • Quantification: The crystal violet is solubilized (e.g., with DMSO), and the absorbance is read on a plate reader. Lower absorbance indicates greater cell lysis and thus higher parasite proliferation.

  • Analysis: IC50 values are calculated by plotting the percentage of growth inhibition against the drug concentration.[4]

Cytochrome bc1 Inhibition Assay (Cytochrome c Reduction)

This biochemical assay directly measures the enzymatic activity of the cytochrome bc1 complex.

  • Mitochondrial Isolation: Mitochondria are isolated from purified T. gondii tachyzoites by nitrogen cavitation and differential centrifugation. The mitochondrial fragments are stored at -80°C.

  • Reaction Mixture: The assay is performed in a 96-well plate. The reaction buffer contains potassium phosphate, EDTA, potassium cyanide (to inhibit Complex IV), and oxidized horse heart cytochrome c.

  • Inhibitor Addition: A range of concentrations of this compound is added to the wells.

  • Reaction Initiation: The reaction is initiated by adding the substrate, decylubiquinol (DBH).

  • Measurement: The reduction of cytochrome c is measured spectrophotometrically by monitoring the increase in absorbance at 550 nm over time.

  • Analysis: The rate of cytochrome c reduction is calculated for each inhibitor concentration. The EC50 value is determined as the concentration of this compound that inhibits the enzyme activity by 50%.[4][10]

Start Isolate T. gondii Mitochondrial Fragments Prepare Prepare Reaction Mix (Buffer, KCN, Oxidized Cyt c) Start->Prepare AddInhibitor Add Serial Dilutions of this compound Prepare->AddInhibitor AddSubstrate Initiate Reaction (Add Decylubiquinol) AddInhibitor->AddSubstrate Measure Spectrophotometry (Measure A550 over time) AddSubstrate->Measure Calculate Calculate Rate of Cytochrome c Reduction Measure->Calculate Result Determine EC50 Value Calculate->Result

Caption: Experimental workflow for the T. gondii cytochrome bc1 inhibition assay.

Conclusion

The mechanism of action of this compound against Toxoplasma gondii is well-defined and robustly supported by biochemical and genetic evidence. Its potent and selective inhibition of the cytochrome bc1 complex at the Qi site disrupts essential mitochondrial functions, leading to parasite death at picomolar to nanomolar concentrations. The high efficacy observed in both acute and chronic models of toxoplasmosis, combined with its selectivity over the host enzyme, establishes this compound as a leading candidate for the development of a new generation of anti-toxoplasmosis therapeutics.[4][5][7][10][11]

References

An In-depth Technical Guide to the Antimalarial Agent ELQ-316

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ELQ-316 is a potent, next-generation antimalarial compound belonging to the endochin-like quinolone (ELQ) class of drugs. It has demonstrated significant efficacy against various parasitic protozoa, including Plasmodium falciparum, Toxoplasma gondii, and Babesia species. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and visualizations of its biochemical pathway and experimental workflows are included to support further research and development efforts.

Chemical Structure and Properties

This compound is chemically identified as 6-fluoro-7-methoxy-2-methyl-3-(4-(4-(trifluoromethoxy)phenoxy)phenyl)quinolin-4(1H)-one. Its structure is characterized by a quinolone core with substitutions that are critical for its antiparasitic activity.

Chemical Structure:

Molecular Formula: C₂₄H₁₇F₄NO₄

Molecular Weight: 459.39 g/mol

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

This compound exerts its antiparasitic effect by targeting the mitochondrial electron transport chain. Specifically, it is a potent inhibitor of the cytochrome bc1 complex (Complex III).[1][2] Evidence strongly indicates that this compound binds to the Qᵢ (quinone reduction) site of cytochrome b, a subunit of the cytochrome bc1 complex.[1][3][4] This inhibition disrupts the Q-cycle, halting electron transfer from ubiquinol (B23937) to cytochrome c, which in turn collapses the mitochondrial membrane potential and inhibits ATP synthesis, ultimately leading to parasite death.

A mutation in the cytochrome b gene, resulting in a Thr222Pro amino acid substitution, has been shown to confer resistance to this compound in Toxoplasma gondii, providing strong genetic evidence for its specific binding site.

ELQ316_Mechanism cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e- ComplexII Complex II ComplexII->CoQ e- ComplexIII Cytochrome bc1 (Complex III) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ELQ316 This compound Qi_site Qi Site ELQ316->Qi_site Qi_site->ComplexIII Inhibits

Mechanism of this compound Action

Quantitative Data on Antiparasitic Activity

This compound has demonstrated potent activity against a range of apicomplexan parasites in vitro. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Efficacy of this compound against Toxoplasma gondii

ParameterValueReference StrainNotes
IC₅₀0.007 nM2F strainColorimetric quantitation of β-galactosidase-expressing parasites.
IC₅₀3.4 nMRH Δuprt strainCrystal violet cell lysis assay.
EC₅₀ (cytochrome bc1 inhibition)0.041 nMRH Δuprt strainMeasurement of cytochrome c reduction in mitochondrial fragments.
EC₅₀ (cytochrome bc1 inhibition)41 pMParental strainMeasurement of cytochrome c reduction in mitochondrial fragments.

Table 2: In Vitro Efficacy of this compound against Babesia Species

ParameterValueSpeciesNotes
IC₅₀48.10 nMBabesia bigeminaIn vitro culture growth inhibition assay.
IC₅₀0.002 - 0.1 nMVarious Babesia and Theileria speciesFlow cytometry-based measurement of parasitized erythrocytes.

Table 3: In Vitro Efficacy of this compound against Besnoitia besnoiti

ParameterValueNotes
IC₅₀7.97 nM3-day growth assay in infected human foreskin fibroblasts.

Experimental Protocols

Synthesis of this compound

A scalable synthesis of this compound has been developed, which is crucial for its potential large-scale production. The process generally involves a Conrad-Limpach reaction between a substituted β-keto ester and an appropriate aniline (B41778) to form the quinolone core, followed by further modifications.

A detailed, multi-step synthetic route involves:

  • Ullmann reaction: To form a diaryl ether intermediate.

  • Acylation: To produce a substituted β-keto ester.

  • Conrad-Limpach cyclization: Reaction with an aniline to form the 3-substituted 4(1H)-quinolone.

Synthesis_Workflow start Starting Materials (Substituted Phenol & Aryl Halide) ullmann Ullmann Condensation start->ullmann diaryl_ether Diaryl Ether Intermediate ullmann->diaryl_ether acylation Acylation diaryl_ether->acylation beta_keto_ester Substituted β-Keto Ester acylation->beta_keto_ester conrad_limpach Conrad-Limpach Reaction beta_keto_ester->conrad_limpach aniline Aniline Derivative aniline->conrad_limpach elq316 This compound conrad_limpach->elq316

Synthetic Workflow for this compound

In Vitro Parasite Growth Inhibition Assay (Toxoplasma gondii)

This protocol is adapted from studies measuring the inhibitory concentration of this compound against T. gondii.

  • Cell Culture: Human foreskin fibroblasts (HFF) are cultured in a suitable medium (e.g., DMEM with 10% fetal bovine serum) in 96-well plates until confluent.

  • Parasite Infection: HFF monolayers are infected with T. gondii tachyzoites (e.g., RH strain) at a specific multiplicity of infection.

  • Drug Treatment: A serial dilution of this compound (typically in DMSO) is added to the infected cell cultures. Control wells receive DMSO vehicle alone.

  • Incubation: Plates are incubated for a defined period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Quantification of Parasite Growth:

    • Crystal Violet Assay: The remaining viable host cells are stained with crystal violet. The amount of dye retained is proportional to the number of surviving cells, which is inversely related to parasite proliferation.

    • Reporter Gene Assay: If using a reporter strain (e.g., expressing β-galactosidase), a substrate is added, and the resulting colorimetric or luminescent signal is measured to quantify parasite numbers.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a suitable model.

Cytochrome bc1 Complex Inhibition Assay

This biochemical assay directly measures the effect of this compound on the enzymatic activity of the cytochrome bc1 complex.

  • Isolation of Mitochondrial Fractions: Mitochondria are isolated from parasites through differential centrifugation.

  • Assay Buffer: A suitable buffer containing a reducing substrate for the bc1 complex (e.g., decylubiquinol) and an oxidizing substrate (cytochrome c) is prepared.

  • Enzyme Reaction: The reaction is initiated by adding the mitochondrial fraction to the assay buffer in the presence of varying concentrations of this compound.

  • Measurement of Cytochrome c Reduction: The reduction of cytochrome c is monitored spectrophotometrically by measuring the increase in absorbance at 550 nm over time.

  • Data Analysis: The rate of cytochrome c reduction is calculated for each inhibitor concentration, and the half-maximal effective concentration (EC₅₀) is determined.

Experimental_Workflow cluster_invitro In Vitro Growth Inhibition Assay cluster_biochem Cytochrome bc1 Inhibition Assay culture Culture Host Cells infect Infect with Parasites culture->infect treat Treat with this compound Dilutions infect->treat incubate Incubate treat->incubate quantify Quantify Parasite Growth incubate->quantify ic50 Calculate IC50 quantify->ic50 isolate Isolate Mitochondria react Initiate Enzyme Reaction with this compound isolate->react prepare Prepare Assay Buffer prepare->react measure Measure Cytochrome c Reduction react->measure ec50 Calculate EC50 measure->ec50

Experimental Workflows

Conclusion

This compound is a highly potent antiparasitic agent with a well-defined mechanism of action targeting the cytochrome bc1 complex of various pathogenic protozoa. Its sub-nanomolar in vitro efficacy against Toxoplasma gondii and other parasites, combined with the development of scalable synthetic routes, positions it as a promising candidate for further preclinical and clinical development. The detailed data and protocols provided in this guide serve as a valuable resource for researchers in the field of antiparasitic drug discovery.

References

Technical Guide: The Antiparasitic Spectrum of ELQ-316

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiparasitic activity of ELQ-316, an endochin-like quinolone (ELQ). The document details its mechanism of action, summarizes its efficacy against a range of parasites through quantitative data, outlines key experimental methodologies, and provides visual representations of its mode of action and experimental workflows.

Core Mechanism of Action: Cytochrome bc1 Complex Inhibition

This compound is a potent antiparasitic agent that functions by selectively inhibiting the mitochondrial cytochrome bc1 (Complex III) of apicomplexan parasites.[1][2] This complex is a critical component of the electron transport chain, responsible for generating the mitochondrial membrane potential required for ATP synthesis.

The primary target of this compound is the quinone reduction site (Qi site) within cytochrome b, a key subunit of the cytochrome bc1 complex.[3][4][5] By binding to the Qi site, this compound obstructs the electron transfer from ubiquinol (B23937) to cytochrome c, which disrupts mitochondrial respiration and collapses the mitochondrial membrane potential. This ultimately leads to the inhibition of pyrimidine (B1678525) biosynthesis and parasite death.[6][7] Genetic studies in Toxoplasma gondii have confirmed this mechanism; a Thr222-Pro amino acid substitution in the cytochrome b Qi site confers significant resistance to this compound.[4][8]

cluster_Mitochondrion Parasite Mitochondrion cluster_ETC Electron Transport Chain cluster_Inhibition Mechanism of Inhibition ComplexI Complex I/II UQH2 Ubiquinol (UQH2) ComplexI->UQH2 e- bc1 Cytochrome bc1 (Complex III) UQH2->bc1 e- CytC Cytochrome c bc1->CytC e- ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Qi_Site Qi Site (on Cytochrome b) ELQ316->Qi_Site Binds to Qi_Site->bc1 Inhibits

Caption: Mechanism of this compound action on the parasite's mitochondrial electron transport chain.

Spectrum of Activity and Efficacy

This compound has demonstrated broad and potent activity against a variety of apicomplexan parasites, often in the picomolar to low nanomolar range in vitro. It is effective against both acute and latent stages of infection for some parasites.[9][10]

This compound is exceptionally potent against T. gondii, the causative agent of toxoplasmosis. It is effective against both the rapidly replicating tachyzoites in acute infections and the bradyzoites within tissue cysts characteristic of latent infections.[9][11] Its high efficacy and selectivity for the parasite's cytochrome b over the human equivalent make it a promising clinical candidate.[11]

Assay Type Strain Metric Value Reference
In Vitro Growth Inhibition2F (β-galactosidase)IC500.007 nM[9]
In Vitro Growth InhibitionRH Δuprt (parental)IC503.4 nM[3]
In Vitro Growth InhibitionRH (T222P mutation)IC50155 nM[3]
In Vitro Growth Inhibition-IC500.35 nM[6]
Mitochondrial RespirationRH Δuprt (parental)EC5041 pM[3]
Mitochondrial RespirationRH (T222P mutation)EC509.0 nM[3]
In Vivo (Acute Murine Model)-ED500.08 mg/kg[9]

This compound shows significant inhibitory activity against several species of Babesia, the parasites responsible for babesiosis in both animals and humans. Its efficacy has been demonstrated in in vitro cultures of multiple clinically relevant species.[12][13][14]

Parasite Species Assay Type Metric Value Reference
Babesia bovisIn Vitro Growth (72h)IC500.07 nM - 0.1 nM[1][12]
Babesia bovisIn Vitro Growth (96h)IC50654.9 nM[1]
Babesia bigeminaIn Vitro Growth (72h)IC500.01 nM[12][13]
Babesia bigeminaIn Vitro Growth (96h)IC5048.10 nM[2]
Babesia caballiIn Vitro Growth (72h)IC500.002 nM[12][13]
Babesia microti--Effective[1][13]

The endochin-like quinolone class, including this compound, exhibits high antimalarial potency.[1] These compounds are active against multiple life-cycle stages of Plasmodium parasites, making them valuable for treatment, prophylaxis, and transmission-blocking strategies.[14][15]

Parasite Species Assay Type Metric Value Reference
Plasmodium falciparumIn VitroIC50As low as 0.1 nM[9]
Plasmodium knowlesiIn VitroEC50< 100 nM[16]

The activity of this compound extends to other significant apicomplexan parasites, highlighting its broad-spectrum potential.

Parasite Species Assay Type Metric Value Reference
Theileria equiIn Vitro Growth (72h)IC500.02 nM[12][13]
Besnoitia besnoitiIn Vitro Proliferation (3 days)IC507.97 nM[6]
Neospora caninumIn Vitro Growth InhibitionIC500.66 nM[6]
Neospora caninumIn Vitro Proliferation (72h)EC501.55 nM[5]

Experimental Protocols

The following sections describe the general methodologies used to determine the efficacy of this compound.

A generalized workflow is used to assess the in vitro activity of this compound against intracellular parasites.

cluster_quant Quantification Methods A 1. Host Cell Culture (e.g., HFF, Erythrocytes) B 2. Parasite Infection A->B C 3. Drug Application (Serial dilutions of this compound) B->C D 4. Incubation (e.g., 72-96 hours) C->D E 5. Quantification of Parasite Growth D->E F 6. Data Analysis (IC50 / EC50 Calculation) E->F Q1 Flow Cytometry (% Parasitized Cells) E->Q1 Q2 Colorimetric Assay (e.g., β-galactosidase, Crystal Violet) E->Q2 Q3 Microscopy (Giemsa-stained smears) E->Q3 Q4 Real-Time PCR (Parasite DNA quantification) E->Q4

Caption: Generalized workflow for in vitro antiparasitic drug screening.

  • Toxoplasma gondii Cell Lysis Assay: Host cells, such as human foreskin fibroblasts (HFF), are cultured and infected with T. gondii. Following infection, the cultures are treated with a range of this compound concentrations. After a set incubation period (e.g., 72 hours), the degree of host cell lysis caused by parasite proliferation is quantified using a crystal violet staining assay. The absorbance is read, and the IC50 value is calculated as the concentration of the drug that inhibits 50% of cell lysis compared to untreated controls.[3]

  • Babesia spp. Erythrocyte Culture Assay: Babesia parasites are cultured in vitro in erythrocytes. These cultures are treated with various concentrations of this compound. Parasite growth is monitored over several days (e.g., 96 hours). The percentage of parasitized erythrocytes (parasitemia) is determined daily by microscopic examination of Giemsa-stained blood smears or by flow cytometry using a DNA-intercalating dye.[1][14] The IC50 is then calculated based on the reduction in parasitemia.

  • Besnoitia besnoiti qPCR Assay: Host cells (HFF) are infected with B. besnoiti tachyzoites and subsequently treated with serial dilutions of this compound. After a 3-day treatment period, total DNA is purified from the cultures. The parasite load is quantified using quantitative real-time PCR (qPCR) targeting a specific parasite gene. IC50 values are determined by comparing the parasite DNA levels in treated versus untreated samples.[6]

  • Acute Toxoplasmosis Model: Mice are infected with a lethal dose of tachyzoites from a virulent T. gondii strain. Treatment with this compound, typically administered orally, begins shortly after infection. Efficacy is measured by the survival rate of the treated mice compared to a vehicle-treated control group. The 50% effective dose (ED50) is calculated as the dose required to protect 50% of the animals from death.[9][17]

  • Latent (Chronic) Toxoplasmosis Model: To assess activity against the cyst form of the parasite, mice are infected with a cyst-forming strain of T. gondii. The infection is allowed to establish for several weeks to ensure the formation of brain cysts. Mice are then treated with this compound for an extended period (e.g., 16 days). Efficacy is determined by quantifying the number of brain cysts in treated animals compared to controls. The brains are homogenized and the cysts are counted microscopically.[9][17]

  • Mitochondrial Fraction Isolation: Mitochondria are isolated from purified parasite tachyzoites through nitrogen cavitation and differential centrifugation.

  • Enzyme Activity Measurement: The activity of the cytochrome bc1 complex is measured spectrophotometrically by monitoring the reduction of cytochrome c. This reaction is initiated by the addition of a substrate like decylubiquinol.

  • Inhibition Analysis: The assay is performed in the presence of varying concentrations of this compound. The rate of cytochrome c reduction is measured, and the EC50 value is determined as the drug concentration that causes a 50% reduction in the enzyme's catalytic activity.[3][9]

References

ELQ-316: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and validation of ELQ-316, a potent antiparasitic compound belonging to the endochin-like quinolone (ELQ) class. This compound has demonstrated significant efficacy against a broad range of apicomplexan parasites, including the causative agents of toxoplasmosis (Toxoplasma gondii), malaria (Plasmodium falciparum), and babesiosis (Babesia microti). This document details the experimental evidence establishing the compound's mechanism of action, presents its efficacy data, and outlines the key experimental protocols for its study.

Target Identification: The Cytochrome bc1 Complex

The primary molecular target of this compound has been identified as the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[1][2] This enzyme complex plays a crucial role in cellular respiration by catalyzing the transfer of electrons from ubiquinol (B23937) to cytochrome c, a process coupled to the pumping of protons across the inner mitochondrial membrane to generate ATP.

Mechanism of Action: Inhibition of the Qi Site

This compound acts as a selective inhibitor of the quinone reduction site (Qi site) within the cytochrome b subunit of the bc1 complex.[1][3] This specific interaction blocks the electron transfer process, leading to the collapse of the mitochondrial membrane potential, inhibition of ATP synthesis, and ultimately, parasite death.[4] The selectivity of this compound for the parasite's cytochrome bc1 complex over the mammalian homolog is a key factor in its favorable safety profile.

Genetic studies have provided compelling evidence for the Qi site as the target of this compound. Parasites selected for resistance to this compound consistently harbor mutations in the cytochrome b gene, specifically within the region encoding the Qi site.[1][3] For instance, a threonine-to-proline substitution at position 222 (T222P) in the T. gondii cytochrome b protein confers significant resistance to this compound.[1][3][5]

Quantitative Efficacy Data

The antiparasitic activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key efficacy data.

Table 1: In Vitro Efficacy of this compound against Apicomplexan Parasites
Parasite SpeciesAssay TypeIC50 (nM)Reference
Toxoplasma gondiiβ-galactosidase0.007[6]
Toxoplasma gondiiCell Lysis3.4[7]
Babesia bovisFlow Cytometry0.002-0.1[8]
Babesia bigeminaFlow Cytometry0.002-0.1[8]
Babesia caballiFlow Cytometry0.002-0.1[8]
Theileria equiFlow Cytometry0.002-0.1[8]
Besnoitia besnoitiqPCR7.97[9]
Table 2: In Vivo Efficacy of this compound in Mouse Models of Toxoplasmosis
Mouse ModelEfficacy MetricDose (mg/kg)OutcomeReference
Acute ToxoplasmosisED500.08 (oral)50% effective dose[6]
Acute ToxoplasmosisED900.33 (oral)90% effective dose[6]
Latent ToxoplasmosisBrain Cyst Reduction5 (i.p.)76% reduction[6]
Latent ToxoplasmosisBrain Cyst Reduction25 (i.p.)88% reduction[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the target identification and validation of this compound.

In Vitro Parasite Growth Inhibition Assays

This assay assesses the ability of a compound to inhibit the lytic cycle of T. gondii.

  • Cell Culture: Seed 6-well plates with a confluent monolayer of human foreskin fibroblasts (HFFs) or Vero cells.

  • Parasite Infection: Infect the cell monolayers with approximately 300 tachyzoites of the desired T. gondii strain (e.g., RH) per well. Allow parasites to invade for 2 hours.

  • Drug Treatment: Add serial dilutions of this compound to the infected monolayers. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 7 days at 37°C in a 5% CO2 incubator to allow for plaque formation.

  • Staining: Fix the cells with cold methanol (B129727) for 15 minutes, followed by staining with 1% crystal violet for 15 minutes.

  • Analysis: Wash the plates with PBS and count the number of plaques. The IC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the vehicle control.

This high-throughput assay utilizes transgenic parasites expressing luciferase to quantify parasite proliferation.

  • Cell Culture: Seed 96-well microplates with confluent HFFs.

  • Parasite Infection: Inoculate each well with approximately 1 x 10^4 tachyzoites of a luciferase-expressing T. gondii strain. Allow parasites to invade for 4 hours.

  • Drug Treatment: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plates for 96 hours at 37°C and 5% CO2.

  • Lysis and Luciferase Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Analysis: Normalize the luciferase activity to the vehicle control and calculate the IC50.

Generation of this compound Resistant Parasites

This protocol describes the generation of resistant mutants to identify the drug's target.

  • Mutagenesis: Treat intracellular T. gondii tachyzoites (e.g., RH Δuprt strain) with the chemical mutagen N-ethyl-N-nitrosourea (ENU) for 4 hours.

  • Drug Selection: After mutagenesis, culture the parasites under continuous and increasing concentrations of this compound.

  • Clonal Isolation: Isolate clonal populations of resistant parasites by limiting dilution in 96-well plates in the presence of this compound.

  • Resistance Confirmation: Confirm the resistance phenotype of the clonal populations by determining their IC50 for this compound and comparing it to the parental strain.

  • Gene Sequencing: Isolate mRNA from the resistant clones, reverse transcribe to cDNA, and sequence the cytochrome b gene to identify mutations.

Cytochrome bc1 Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on the cytochrome bc1 complex.

  • Mitochondrial Isolation: Isolate mitochondrial fragments from T. gondii tachyzoites. This typically involves nitrogen cavitation or Dounce homogenization followed by differential centrifugation to enrich for mitochondria.

  • Assay Reaction: The assay measures the rate of cytochrome c reduction. The reaction mixture should contain:

    • Phosphate buffer (pH 7.4)

    • Potassium cyanide (KCN) to inhibit cytochrome c oxidase

    • Decylubiquinone (DBQ) as an artificial electron donor

    • Cytochrome c (oxidized)

    • Mitochondrial fragments

  • Initiation and Measurement: Initiate the reaction by adding the substrate (e.g., succinate (B1194679) or NADH). Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm using a spectrophotometer.

  • Inhibition Measurement: Perform the assay in the presence of varying concentrations of this compound to determine the EC50 for the inhibition of cytochrome c reduction.

In Vivo Efficacy in a Murine Model of Toxoplasmosis

This protocol evaluates the efficacy of this compound in a living organism.

  • Animal Model: Use a susceptible mouse strain (e.g., CBA/J or BALB/c).

  • Infection:

    • Acute Model: Infect mice intraperitoneally (i.p.) with a lethal dose of a virulent T. gondii strain (e.g., 1 x 10^3 RH tachyzoites).

    • Chronic Model: Infect mice with a cyst-forming strain (e.g., ME49) to establish a chronic infection with brain cysts.

  • Drug Administration: Administer this compound orally (by gavage) or via i.p. injection at various doses. Treatment can be initiated before or after infection, depending on the study's aim (prophylactic or therapeutic).

  • Efficacy Assessment:

    • Acute Model: Monitor mouse survival. The ED50 is the dose that protects 50% of the mice from death.

    • Chronic Model: After a defined treatment period, euthanize the mice and enumerate the number of T. gondii cysts in brain homogenates. Parasite burden can also be quantified using qPCR.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

ELQ316_Mechanism_of_Action cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitor Inhibition ComplexI Complex I CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ ComplexII Complex II ComplexII->CoQ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ELQ316 This compound ELQ316->ComplexIII Inhibits Qi site

Caption: Mechanism of action of this compound in the mitochondrial electron transport chain.

Target_Validation_Workflow start Hypothesis: This compound targets cytochrome bc1 mutagenesis Chemical Mutagenesis (ENU) of T. gondii start->mutagenesis biochem_assay Biochemical Assay: Inhibition of cytochrome c reduction in mitochondrial fragments start->biochem_assay selection Selection with This compound mutagenesis->selection cloning Isolation of Resistant Clones selection->cloning phenotyping Confirmation of Resistance (IC50 shift) cloning->phenotyping sequencing Sequencing of cytochrome b gene phenotyping->sequencing mutation_ID Identification of mutations in Qi site sequencing->mutation_ID validation Target Validated mutation_ID->validation biochem_assay->validation

Caption: Experimental workflow for the validation of cytochrome bc1 as the target of this compound.

In_Vivo_Efficacy_Testing start In Vivo Efficacy Evaluation acute_model Acute Toxoplasmosis Model (e.g., RH strain) start->acute_model chronic_model Chronic Toxoplasmosis Model (e.g., ME49 strain) start->chronic_model infection_acute Infect mice (i.p.) acute_model->infection_acute infection_chronic Infect mice and allow cyst formation chronic_model->infection_chronic treatment Administer this compound (oral or i.p.) infection_acute->treatment infection_chronic->treatment endpoint_acute Monitor Survival treatment->endpoint_acute endpoint_chronic Enumerate Brain Cysts or quantify parasite DNA (qPCR) treatment->endpoint_chronic analysis_acute Calculate ED50 endpoint_acute->analysis_acute analysis_chronic Determine % reduction in parasite burden endpoint_chronic->analysis_chronic

Caption: Workflow for evaluating the in vivo efficacy of this compound in mouse models.

References

The Antiparasitic Spectrum of ELQ-316: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ELQ-316 is a potent, next-generation endochin-like quinolone (ELQ) that has demonstrated a broad spectrum of activity against a range of clinically significant apicomplexan parasites. This document provides an in-depth technical overview of the antiparasitic activity of this compound, compiling available data on its efficacy, mechanism of action, and the experimental methodologies used in its evaluation.

Mechanism of Action

This compound functions by selectively inhibiting the parasite's mitochondrial cytochrome bc1 complex, a critical component of the electron transport chain. Specifically, it targets the quinone inner (Qi) binding site of cytochrome b.[1][2][3] This inhibition disrupts mitochondrial respiration, leading to a collapse of the mitochondrial membrane potential and subsequent parasite death.[4] The high selectivity of this compound for the parasite's cytochrome b over the mammalian counterpart contributes to its favorable safety profile.[5]

cluster_Mitochondrion Parasite Mitochondrion cluster_ComplexIII UQH2 Ubiquinol (UQH2) ComplexIII Cytochrome bc1 Complex UQH2->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- Qo_site Qo Site Qi_site Qi Site Qi_site->UQH2 e- transfer Inhibition Inhibition ELQ316 This compound ELQ316->Qi_site

Caption: Mechanism of action of this compound on the parasite's cytochrome bc1 complex.

In Vitro Antiparasitic Spectrum of this compound

This compound has demonstrated potent in vitro activity against a wide range of apicomplexan parasites. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values reported in the literature.

Table 1: In Vitro Efficacy of this compound Against Various Parasites
Parasite SpeciesStrainAssay TypeIC50 (nM)EC50 (nM)Reference(s)
Plasmodium falciparum3D7--<100[6]
Plasmodium knowlesiA1-H.1--<100[6]
Toxoplasma gondiiRH-0.007-[7]
Toxoplasma gondii-Proliferation Assay-1.55[8]
Babesia bovis-Growth Inhibition0.002 - 0.1-[9][10][11][12]
Babesia bigemina-Growth Inhibition0.002 - 0.1-[9][10][11][12]
Babesia caballi-Growth Inhibition0.002 - 0.1-[9][10][11][12]
Babesia microti----[10][11]
Theileria equi-Growth Inhibition0.002 - 0.1-[9][10][11][12]
Neospora caninumNc-Spain7Proliferation Assay0.66-[13]
Besnoitia besnoitiBb LisbonProliferation Assay7.97-[14]
Table 2: In Vitro Efficacy of this compound in Combination Therapies Against Babesia Species
Parasite SpeciesCombination DrugIC50 (nM) of CombinationReference(s)
Babesia bovisBuparvaquone31.21[1]
Babesia bovisImidocarb197[1]
Babesia bigeminaBuparvaquone27.59[2][3]
Babesia bigeminaImidocarb9.2[2][3]

In Vivo Efficacy of this compound

In vivo studies have corroborated the potent antiparasitic activity of this compound.

Table 3: In Vivo Efficacy of this compound Against Toxoplasma gondii
Animal ModelT. gondii StrainAdministration RouteDosageEfficacyReference(s)
Mice-Oral0.08 mg/kgED50 for acute toxoplasmosis[7]
Mice-Oral-Reduced cyst burden by 76-88% after 16 days[7]
CBA/J MiceMS-ME49Intraperitoneal5 mg/kg/day for 5 weeksReduction of established brain cysts[5]

Experimental Protocols

In Vitro Growth Inhibition Assays for Babesia and Theileria

A common methodology for assessing the in vitro efficacy of this compound against erythrocytic stages of Babesia and Theileria involves the following steps:

cluster_workflow In Vitro Growth Inhibition Workflow start Start with in vitro cultured parasites (e.g., Babesia bovis at 2% parasitemia) treatment Treat cultures with varying concentrations of this compound (e.g., 25 to 1200 nM) start->treatment incubation Incubate for a defined period (e.g., 72-96 hours) treatment->incubation measurement Measure the percentage of parasitized erythrocytes incubation->measurement analysis Calculate IC50 and IC100 values measurement->analysis end Determine inhibitory concentrations analysis->end

Caption: A generalized workflow for in vitro growth inhibition assays.

  • Parasite Culture : Babesia and Theileria species are maintained in in vitro cultures of bovine or equine erythrocytes.

  • Drug Preparation : this compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a stock solution, which is then serially diluted to achieve the desired test concentrations.

  • Treatment : The parasite cultures are treated with the various concentrations of this compound. Control cultures are treated with the vehicle (DMSO) alone.

  • Incubation : The treated cultures are incubated for a specific duration, often 72 to 96 hours.

  • Quantification of Parasitemia : The percentage of parasitized erythrocytes is determined using methods such as flow cytometry or microscopic examination of Giemsa-stained blood smears.[1][9]

  • Data Analysis : The half-maximal inhibitory concentration (IC50), the concentration at which 50% of parasite growth is inhibited, is calculated by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve. The maximal inhibitory concentration (IC100) is also often determined.[9][12]

In Vivo Efficacy Studies for Toxoplasma gondii

The evaluation of this compound's efficacy against Toxoplasma gondii in a murine model typically follows this protocol:

  • Infection : Mice are infected with a specific strain of T. gondii, such as the RH strain for acute models or the ME49 strain for chronic (cyst-forming) models.

  • Treatment : Treatment with this compound, often administered orally or via intraperitoneal injection, begins at a specified time post-infection.

  • Monitoring : The health and survival of the mice are monitored daily.

  • Efficacy Assessment :

    • Acute Toxoplasmosis : Efficacy is often determined by the survival rate of the treated mice compared to a control group. The 50% effective dose (ED50) is a common metric.[7]

    • Chronic Toxoplasmosis : For latent infections, the parasite burden in the brain (number of tissue cysts) is quantified at the end of the treatment period.[5][7]

Safety and Selectivity

A crucial aspect of this compound's potential as a therapeutic agent is its high selectivity for the parasite's mitochondrial cytochrome bc1 complex over the host's. In vitro studies have shown that this compound does not alter the viability of equine and bovine peripheral blood mononuclear cells (PBMCs) at its IC100 for the parasites tested.[9][10][11] Furthermore, toxicity was not observed with this compound at concentrations greater than 50 μM in human foreskin fibroblast (HFF) cell cultures, resulting in a calculated in vitro therapeutic index of over 7.1 x 10^6 for T. gondii.[7]

Conclusion

This compound is a highly potent and broadly active antiparasitic agent with a promising safety profile. Its efficacy against a diverse range of apicomplexan parasites, including Plasmodium, Babesia, Toxoplasma, Neospora, and Theileria, underscores its potential as a versatile therapeutic candidate. The mechanism of action, targeting the Qi site of the parasite's cytochrome bc1 complex, is well-defined. Further research and clinical development are warranted to fully realize the therapeutic potential of this compound in both human and veterinary medicine.

References

ELQ-316 and the Cytochrome bc1 Complex: A Technical Guide to a Potent Antiparasitic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ELQ-316 is a potent, next-generation endochin-like quinolone (ELQ) that has demonstrated significant efficacy against a broad range of apicomplexan parasites, including those responsible for malaria, toxoplasmosis, and babesiosis.[1][2][3] Its primary mechanism of action is the highly specific inhibition of the cytochrome bc1 complex (also known as complex III) within the mitochondrial electron transport chain.[1][4] This guide provides a comprehensive technical overview of this compound, focusing on its interaction with the cytochrome bc1 complex, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to the Cytochrome bc1 Complex

The cytochrome bc1 complex is a critical enzyme in the mitochondrial respiratory chain of many eukaryotic organisms.[5] It facilitates the transfer of electrons from ubiquinol (B23937) to cytochrome c, a process coupled with the pumping of protons across the inner mitochondrial membrane, thus contributing to the establishment of the proton motive force required for ATP synthesis.[6] In apicomplexan parasites, this complex is also essential for pyrimidine (B1678525) biosynthesis, making it a validated and highly attractive target for antiparasitic drug development.[6][7]

The complex contains two key quinone-binding sites that are susceptible to inhibition: the quinol oxidation (Qo) site and the quinone reduction (Qi) site.[8] this compound is a selective inhibitor of the Qi site.[4]

This compound: Mechanism of Action and Structure

This compound belongs to a class of 4(1H)-quinolone-3-diarylethers.[1] Genetic and biochemical studies have confirmed that this compound targets the Qi site of the cytochrome bc1 complex.[1][4] This is supported by evidence showing that a Thr222-Pro substitution in cytochrome b of Toxoplasma gondii confers significant resistance to this compound.[1]

The chemical synthesis of this compound has been optimized for scalability, involving a key Conrad-Limpach reaction between a substituted β-keto ester and an appropriate aniline, followed by thermal cyclization.[2][9][10]

Quantitative Data: In Vitro and In Vivo Efficacy

This compound exhibits potent activity against a variety of parasites at nanomolar and sub-nanomolar concentrations. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Activity of this compound Against Various Parasites

Parasite SpeciesAssay TypeIC50 (nM)Reference
Toxoplasma gondiiGrowth Inhibition0.007[3]
Besnoitia besnoitiProliferation Assay7.97[11]
Babesia bovisGrowth Inhibition0.07[12]
Babesia bigeminaGrowth Inhibition0.002 - 0.1[13]
Babesia caballiGrowth Inhibition0.002 - 0.1[13]
Theileria equiGrowth Inhibition0.002 - 0.1[13]
Babesia duncaniGrowth Inhibition136.6[12]

Table 2: In Vivo Efficacy of this compound

Animal ModelParasiteRoute of AdministrationED50 (mg/kg)Efficacy MetricReference
MiceToxoplasma gondii (acute)Oral0.08Survival[3]
MiceToxoplasma gondii (latent)Oral5 mg/kg (daily for 16d)76% cyst reduction[3]
MiceToxoplasma gondii (latent)Oral25 mg/kg (daily for 16d)88% cyst reduction[3]

Table 3: Selectivity and Toxicity of this compound

Cell Line/OrganismAssay TypeTD50 (µM)Therapeutic Index (In Vitro)Reference
Human Foreskin Fibroblast (HFF)Cytotoxicity>50>7.1 x 10^6[3]
Human Hepatocarcinoma (HepG2)CytotoxicityNot toxic at 10 µM-[12]
Human bc1 complexEnzyme InhibitionNo inhibition-[12]

Experimental Protocols

Cytochrome bc1 Complex Inhibition Assay

This assay measures the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

Materials:

  • Isolated mitochondria from the target parasite and a host (e.g., mammalian cells for selectivity).

  • Assay Buffer (e.g., containing potassium phosphate, EDTA, and a detergent like lauryl maltoside).

  • Substrate: Decylubiquinol.

  • Electron Acceptor: Cytochrome c (from bovine heart or other suitable source).

  • Inhibitors: this compound, positive controls (e.g., Antimycin A for Qi site), and negative controls (vehicle, e.g., DMSO).

  • Spectrophotometer capable of kinetic measurements at 550 nm.

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors.

  • In a 96-well plate or cuvette, add the assay buffer, cytochrome c, and the inhibitor at various concentrations.

  • Initiate the reaction by adding decylubiquinol.

  • Immediately measure the change in absorbance at 550 nm over time at a constant temperature (e.g., 30°C).[7]

  • Calculate the initial rate of cytochrome c reduction.

  • The activity is expressed as a fraction of the uninhibited control.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

In Vitro Parasite Growth Inhibition Assay

This assay determines the effect of this compound on the proliferation of parasites in a host cell culture.

Materials:

  • Host cells (e.g., human foreskin fibroblasts for T. gondii).

  • Parasite culture.

  • Culture medium.

  • This compound and control compounds.

  • Method for quantifying parasite growth (e.g., SYBR Green I based fluorescence assay for malaria, or quantitative PCR for T. gondii).

Procedure:

  • Seed host cells in a 96-well plate and allow them to form a monolayer.

  • Infect the host cells with the parasite.

  • Add serial dilutions of this compound to the wells.

  • Incubate the plates for a period that allows for several rounds of parasite replication (e.g., 72 hours).

  • Quantify parasite growth using a suitable method. For example, for malaria parasites, this often involves lysing the red blood cells and measuring the fluorescence of a DNA-intercalating dye like SYBR Green I.

  • Determine the IC50 value by plotting the percentage of growth inhibition against the drug concentration.

Visualizations

Signaling Pathway: The Q-Cycle and this compound Inhibition

G Figure 1: The Q-Cycle of the Cytochrome bc1 Complex and Site of this compound Inhibition cluster_membrane Inner Mitochondrial Membrane cluster_bc1 IMS Intermembrane Space (P-side) Matrix Mitochondrial Matrix (N-side) bc1 Cytochrome bc1 Complex Qo Qo site ISP Iron-Sulfur Protein Qo->ISP e- Q_out Q (Ubiquinone) Qo->Q_out Qi Qi site Heme_bH Heme bH Qi->Heme_bH e- QH2_out QH2 (Ubiquinol) Qi->QH2_out Heme_bL Heme bL Heme_bH->Heme_bL e- Cyt_c1 Cytochrome c1 ISP->Cyt_c1 e- Cyt_c_ox Cytochrome c (ox) Cyt_c1->Cyt_c_ox QH2_in QH2 (Ubiquinol) QH2_in->Qo 2H+ Q_in Q (Ubiquinone) Q_in->Qi 2H+ Cyt_c_red Cytochrome c (red) Cyt_c_ox->Cyt_c_red ELQ316 This compound ELQ316->Qi Inhibits G Figure 2: Workflow for Cytochrome bc1 Complex Inhibition Assay prep Prepare serial dilutions of this compound and controls plate Add assay buffer, cytochrome c, and inhibitor to 96-well plate prep->plate start Initiate reaction with decylubiquinol plate->start measure Measure absorbance at 550 nm (kinetic read) start->measure calculate Calculate initial rate of cytochrome c reduction measure->calculate normalize Normalize to uninhibited control calculate->normalize plot Plot % inhibition vs. concentration normalize->plot ic50 Determine IC50 value plot->ic50 G Figure 3: Workflow for In Vitro Parasite Growth Inhibition Assay seed Seed host cells in 96-well plate infect Infect host cells with parasites seed->infect add_drug Add serial dilutions of this compound infect->add_drug incubate Incubate for defined period (e.g., 72h) add_drug->incubate quantify Quantify parasite growth (e.g., SYBR Green I) incubate->quantify normalize Normalize to untreated control quantify->normalize plot Plot % inhibition vs. concentration normalize->plot ic50 Determine IC50 value plot->ic50

References

Understanding the endochin-like quinolone class

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Endochin-Like Quinolone (ELQ) Class of Antimicrobials

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Endochin-like Quinolone (ELQ) class of compounds represents a significant advancement in the search for novel antimicrobial agents, particularly for combating parasitic diseases like malaria and toxoplasmosis.[1][2][3] Derived from the early 20th-century antimalarial endochin, modern ELQs have been structurally optimized to yield potent inhibitors of the parasite mitochondrial cytochrome bc₁ complex.[4][5] This guide provides a comprehensive technical overview of the ELQ class, detailing their core structure, mechanism of action, structure-activity relationships, and the successful prodrug strategies developed to overcome initial formulation challenges. It includes quantitative efficacy data, detailed experimental protocols, and pathway visualizations to serve as a vital resource for professionals in the field.

Core Structure and Chemical Profile

The foundational scaffold of the ELQ class is the 4(1H)-quinolone ring system. The defining feature of the most prominent ELQs, such as the preclinical candidate ELQ-300, is a 3-diaryl ether linkage. This core structure has been extensively modified to explore structure-activity relationships and optimize pharmacological properties.

Key Structural Features of ELQ-300:

  • Scaffold : 4(1H)-quinolone

  • Substituents :

    • 6-Chloro and 7-Methoxy groups on the quinolone ring.

    • 2-Methyl group.

    • A 3-position phenyl ring linked via an ether bond to a terminal 4-(trifluoromethoxy)phenoxy group.

The high crystallinity and poor aqueous solubility of parent ELQs like ELQ-300 initially hindered their clinical development by limiting oral absorption and the ability to establish a sufficient safety margin in preclinical studies. This critical challenge was overcome through the development of bioreversible prodrugs.

Mechanism of Action: Dual-Site Inhibition of Cytochrome bc₁

ELQs exert their parasiticidal effects by targeting the cytochrome bc₁ complex (Complex III) within the mitochondrial electron transport chain. This complex is vital for ATP synthesis and is essential for parasite survival, particularly for processes like de novo pyrimidine (B1678525) biosynthesis.

The cytochrome bc₁ complex has two distinct ubiquinone/ubiquinol (B23937) binding sites that are amenable to small-molecule inhibition:

  • Quinol Oxidation (Qo) Site : Where ubiquinol is oxidized. This site is targeted by the well-known antimalarial atovaquone (B601224).

  • Quinone Reduction (Qi) Site : Where ubiquinone is reduced.

A key feature of the ELQ class is that subtle structural modifications to the 4(1H)-quinolone scaffold can alter the binding preference between the Qo and Qi sites.

  • ELQ-300 is a potent and selective inhibitor of the Qi site . This is a significant advantage, as it retains full activity against parasite strains that have developed resistance to Qo inhibitors like atovaquone.

  • Other ELQs with different substitution patterns, such as those with 5,7-dihalogen groups, preferentially target the Qo site .

  • Notably, the next-generation compound ELQ-400 has been shown to be a rare dual-site inhibitor, targeting both the Qo and Qi sites, which may lower the risk of acquired resistance.

This targeted inhibition of the electron transport chain is a validated mechanism for multi-stage antimalarial therapy, affecting parasites in the liver, blood, and even the mosquito vector.

ELQ_Mechanism_of_Action ELQ Mechanism of Action: Inhibition of the Parasite Cytochrome bc₁ Complex cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitors Inhibitors cluster_bc1 Cytochrome bc₁ Detail ComplexI Complex I Ubi Ubiquinone Pool ComplexI->Ubi e- ComplexII Complex II ComplexII->Ubi e- ComplexIII Complex III (Cytochrome bc₁) ComplexIV Complex IV ComplexIII->ComplexIV e- (to Cytochrome c) Qi_Site Qi Site (Quinone Reduction) Qo_Site Qo Site (Quinol Oxidation) ATP_Synthase Complex V (ATP Synthase) ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP Ubi->ComplexIII e- (from Ubiquinol) ELQ300 ELQ-300 (and other Qi-ELQs) ELQ300->Qi_Site INHIBITS ATV Atovaquone (and other Qo-ELQs) ATV->Qo_Site INHIBITS ELQ400 ELQ-400 (Dual Inhibitor) ELQ400->Qi_Site INHIBITS ELQ400->Qo_Site INHIBITS

Caption: ELQs inhibit parasite respiration by blocking the Cytochrome bc₁ complex.

The Prodrug Strategy: Enhancing Bioavailability

To overcome the poor physicochemical properties of parent ELQs, a prodrug approach has been successfully implemented. Bioreversible O-linked carbonate or alkoxycarbonate esters, such as ELQ-337 (prodrug of ELQ-300), were synthesized. These prodrugs exhibit significantly reduced crystallinity and enhanced solubility, leading to improved oral bioavailability. In the host, they are rapidly and efficiently converted back to the active parent compound by non-specific host esterases. This strategy enhances drug exposure by 3- to 4-fold and enables single-dose cures in murine malaria models.

Prodrug_Activation_Workflow ELQ Prodrug Activation and Targeting Workflow OralAdmin Oral Administration of ELQ Prodrug (e.g., ELQ-337) Absorption Absorption in Gastrointestinal Tract OralAdmin->Absorption Bloodstream Systemic Circulation (Bloodstream) Absorption->Bloodstream Conversion Metabolic Conversion Bloodstream->Conversion Host Esterases ActiveDrug Active Parent ELQ (e.g., ELQ-300) Conversion->ActiveDrug Parasite Parasite (e.g., Plasmodium) ActiveDrug->Parasite Targets Target Inhibition of Cytochrome bc₁ Parasite->Target

Caption: Workflow of ELQ prodrug conversion to its active form in the host.

Quantitative Data Summary

The following tables summarize the efficacy and pharmacokinetic data for key ELQ compounds from preclinical studies.

Table 1: Comparative In Vitro Efficacy (IC₅₀/EC₅₀ Values)

Compound Parasite/Strain IC₅₀/EC₅₀ (nM) Comments Source(s)
ELQ-271 Toxoplasma gondii 0.1 ---
ELQ-300 Plasmodium falciparum (D6, drug-sensitive) Low nM range Potent against drug-sensitive strains.
P. falciparum (Dd2, multidrug-resistant) 6.6 Retains potency against resistant strains.
P. falciparum (Tm90-C2B, atovaquone-resistant) 4.6 Effective against atovaquone resistance.
P. falciparum (D1, ELQ-300-resistant) 160 Shows resistance in selected clone.
P. falciparum Cytochrome bc₁ complex 0.56 Direct and potent enzyme inhibition.
ELQ-316 Toxoplasma gondii 0.007 Extremely potent against T. gondii.
Besnoitia besnoiti 7.97 ---
ELQ-337 (Prodrug) P. falciparum (D6, Dd2, Tm90-C2B) Low nM range Activity is indistinguishable from ELQ-300, indicating efficient conversion.
P. falciparum Cytochrome bc₁ complex >10,000 Prodrug itself is a very weak inhibitor, confirming its mechanism.
ELQ-596 Babesia duncani 32 Potent against babesiosis agent.

| ELQ-598 (Prodrug) | Babesia duncani | 37 | --- | |

Table 2: In Vivo Efficacy in Murine Models

Compound Model Dose & Regimen Outcome Source(s)
ELQ-271 Acute Toxoplasmosis (mice) 0.14 mg/kg (oral) ED₅₀ (50% effective dose)
This compound Acute Toxoplasmosis (mice) 0.08 mg/kg (oral) ED₅₀
ELQ-300 Prophylaxis (sporozoite-induced murine malaria) 0.03 mg/kg (single oral dose) Prevented infection.
Patent Infection (murine malaria) 1 mg/kg (4 daily doses) Complete cure.
Transmission Blocking (murine malaria) 0.1 mg/kg Completely inhibited oocyst formation in mosquitoes.
ELQ-337 (Prodrug) Patent Infection (murine malaria) 2.3 mg/kg (single oral dose) Completely curative.
ELQ-331 (Prodrug) Patent Infection (P. yoelii) 3 mg/kg (single oral dose) Curative.

| | Prophylaxis (murine malaria) | 1 mg/kg (single oral dose, 24h prior) | Fully protective. | |

Table 3: Pharmacokinetic Profile of ELQ-300 vs. Prodrug ELQ-337

Compound Dose (oral, in mice) Cₘₐₓ (in serum) Time to Cₘₐₓ Key Finding Source(s)
ELQ-300 N/A Limited by poor absorption N/A Cannot achieve blood concentrations for single-dose cures.

| ELQ-337 | 3 mg/kg (molar equivalent) | 5.9 µM | 6 hours | Delivery of ELQ-300 is enhanced 3- to 4-fold compared to administering the parent drug. | |

Key Experimental Protocols

Detailed methodologies are crucial for the evaluation and development of ELQ compounds.

Chemical Synthesis

The synthesis of the 4(1H)-quinolone core is often achieved via a Conrad-Limpach reaction, which involves the condensation of a substituted β-keto ester with an aniline, followed by thermal cyclization at high temperatures (e.g., 250°C in Dowtherm A). For 3-aryl substituted ELQs like ELQ-300, the side chain can be introduced via a Suzuki-Miyaura reaction. A more recent and scalable route involves forming a substituted β-keto ester via an Ullmann reaction and subsequent acylation before the Conrad-Limpach cyclization. Prodrugs are typically synthesized in a single step, for example, by reacting the parent ELQ with an agent like chloromethyl ethyl carbonate.

In Vitro Antimalarial Activity Assay (SYBR Green I)

This fluorescence-based assay is a standard method for measuring parasite proliferation.

  • Setup : Asexual-stage P. falciparum parasites are cultured in human red blood cells and plated in 96-well plates (e.g., at 0.2% parasitemia and 2% hematocrit).

  • Drug Application : Serial dilutions of the test compounds (e.g., ELQ-300, controls) are added to the wells.

  • Incubation : Plates are incubated under standard parasite culture conditions for a set period (e.g., 48-72 hours).

  • Lysis and Staining : Red blood cells are lysed, and SYBR Green I dye is added. This dye fluoresces upon binding to DNA, thus quantifying the amount of parasitic DNA.

  • Data Analysis : Fluorescence is read using a plate reader. The data are plotted against drug concentration, and a nonlinear regression analysis is used to calculate the 50% inhibitory concentration (IC₅₀).

In_Vitro_Workflow Experimental Workflow: In Vitro SYBR Green I Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Culture P. falciparum in RBCs a1 Plate Parasite Culture in 96-Well Plate p1->a1 p2 Prepare Serial Dilutions of ELQ Compounds a2 Add Drug Dilutions to Wells p2->a2 a1->a2 a3 Incubate for 48-72 hours a2->a3 a4 Lyse Cells & Add SYBR Green I Dye a3->a4 d1 Read Fluorescence (Plate Reader) a4->d1 d2 Plot Fluorescence vs. Log[Concentration] d1->d2 d3 Calculate IC₅₀ via Nonlinear Regression d2->d3

References

Pharmacological Profile of ELQ-316: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ELQ-316 is a potent, next-generation endochin-like quinolone (ELQ) with significant activity against a broad range of apicomplexan parasites. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and mechanisms of resistance. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in antiparasitic drug discovery and development.

Mechanism of Action

This compound exerts its antiparasitic effect by targeting the mitochondrial electron transport chain (ETC). Specifically, it is a potent inhibitor of the cytochrome bc1 complex (Complex III), a critical enzyme in cellular respiration.[1][2] this compound binds to the Qi site of cytochrome b, a subunit of the bc1 complex, thereby blocking the transfer of electrons and disrupting the parasite's ability to generate ATP.[1][2] This targeted inhibition is highly selective for the parasite's cytochrome bc1 complex over the human equivalent, contributing to a favorable safety profile.[1]

Signaling Pathway Diagram

ELQ316_Mechanism_of_Action Figure 1: Mechanism of action of this compound on the mitochondrial electron transport chain. cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Q Coenzyme Q (Ubiquinone) Complex_I->Q Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q Complex_III Complex III (Cytochrome bc1) Q->Complex_III Cyt_C Cytochrome c Complex_III->Cyt_C Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_C->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ Gradient ELQ316 This compound ELQ316->Inhibition

Caption: this compound inhibits Complex III (Cytochrome bc1) of the mitochondrial ETC.

In Vitro Efficacy

This compound has demonstrated potent in vitro activity against a variety of apicomplexan parasites. The half-maximal inhibitory concentration (IC50) values are consistently in the nanomolar to picomolar range, indicating exceptional potency.

Table 1: In Vitro Efficacy of this compound Against Various Apicomplexan Parasites
Parasite SpeciesStrainIC50Reference
Toxoplasma gondii2F0.007 nM[Doggett et al., 2012, PNAS]
Toxoplasma gondiiRH Δuprt4 nM[Alday et al., 2017, Antimicrob Agents Chemother]
Plasmodium falciparumDd2Not specified, but potent[Stickles et al., 2015, Antimicrob Agents Chemother]
Babesia microtiNot specifiedHighly effective[Nilsen et al., 2013, PLoS Pathog]
Neospora caninumNot specifiedHighly effective[Doggett et al., 2012, PNAS]

In Vivo Efficacy

In vivo studies in murine models have confirmed the potent antiparasitic activity of this compound. It is effective in treating both acute and chronic infections.

Table 2: In Vivo Efficacy of this compound in Murine Models
Disease ModelMouse StrainEfficacy MetricDoseResultReference
Acute ToxoplasmosisNot specifiedED500.08 mg/kgNot specified[Doggett et al., 2012, PNAS]
Acute ToxoplasmosisNot specifiedED900.33 mg/kgNot specified[Doggett et al., 2012, PNAS]
Latent ToxoplasmosisNot specifiedCyst Burden Reduction5 mg/kg76% reduction[Doggett et al., 2012, PNAS]
Latent ToxoplasmosisNot specifiedCyst Burden Reduction25 mg/kg88% reduction[Doggett et al., 2012, PNAS]

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in mice. While potent, its oral bioavailability can be limited. Prodrug strategies, such as the development of ELQ-334, have been employed to improve its absorption and plasma concentrations.

Table 3: Pharmacokinetic Parameters of this compound in Mice
Compound AdministeredDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
This compound10 mg/kg (oral)7214Not specified[Stickles et al., 2015, Antimicrob Agents Chemother]
ELQ-334 (prodrug)10 mg/kg (oral)4378 (as this compound)4115,195[Stickles et al., 2015, Antimicrob Agents Chemother]

Resistance

Resistance to this compound has been documented and is associated with mutations in the cytochrome b gene. Specifically, a Thr222-Pro amino acid substitution in the Qi site of cytochrome b has been shown to confer a 49-fold increase in resistance to this compound in Toxoplasma gondii.[1][2] This finding further validates the mechanism of action of this compound.

Experimental Protocols

In Vitro Growth Inhibition Assay (Toxoplasma gondii)

This protocol is adapted from Doggett et al., 2012, PNAS.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Toxoplasma gondii tachyzoites.

Materials:

  • Toxoplasma gondii 2F strain (expressing β-galactosidase)

  • Human foreskin fibroblast (HFF) cells

  • 96-well microtiter plates

  • Complete medium (DMEM with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • This compound stock solution (in DMSO)

  • Chlorophenol red-β-D-galactopyranoside (CPRG)

  • Lysis buffer (1% Triton X-100 in PBS)

  • Microplate reader

Procedure:

  • Seed HFF cells into 96-well plates and grow to confluence.

  • Prepare serial dilutions of this compound in complete medium.

  • Infect the HFF cell monolayers with T. gondii 2F tachyzoites.

  • Immediately after infection, add the serially diluted this compound to the wells.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

  • After incubation, aspirate the medium and add lysis buffer to each well.

  • Add CPRG solution to each well and incubate at 37°C until a color change is observed in the control wells.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow Diagram

experimental_workflow Figure 2: Workflow for in vitro growth inhibition assay of this compound. start Start prep_cells Prepare HFF cell monolayer in 96-well plate start->prep_cells infect Infect HFF cells with T. gondii tachyzoites prep_cells->infect prep_drug Prepare serial dilutions of this compound add_drug Add this compound dilutions to wells prep_drug->add_drug infect->add_drug incubate Incubate for 72 hours add_drug->incubate lyse Lyse cells incubate->lyse add_cprg Add CPRG substrate lyse->add_cprg read_absorbance Measure absorbance at 570 nm add_cprg->read_absorbance analyze Calculate IC50 value read_absorbance->analyze end End analyze->end

Caption: A typical workflow for determining the in vitro efficacy of this compound.

In Vivo Efficacy Study (Acute Toxoplasmosis)

This protocol is a generalized representation based on the study by Doggett et al., 2012, PNAS.

Objective: To determine the 50% effective dose (ED50) of this compound in a murine model of acute toxoplasmosis.

Materials:

  • Female Swiss Webster mice

  • Toxoplasma gondii RH strain tachyzoites

  • This compound

  • Vehicle (e.g., polyethylene (B3416737) glycol 400)

  • Oral gavage needles

Procedure:

  • Infect mice intraperitoneally with a lethal dose of T. gondii RH tachyzoites.

  • Randomly assign mice to treatment groups (vehicle control and various doses of this compound).

  • Administer this compound or vehicle orally once daily for a specified duration (e.g., 10 days), starting 24 hours post-infection.

  • Monitor mice daily for survival and clinical signs of disease.

  • Record the number of surviving mice in each group at the end of the study period (e.g., 30 days).

  • Calculate the ED50 value using probit analysis or a similar statistical method.

Cytochrome bc1 Complex Inhibition Assay

This is a generalized protocol for assessing the inhibition of the cytochrome bc1 complex.

Objective: To measure the inhibitory activity of this compound on the cytochrome bc1 complex.

Materials:

  • Isolated parasite mitochondria

  • Decylubiquinol (DBH2) as the substrate

  • Cytochrome c

  • Spectrophotometer

  • This compound stock solution

  • Assay buffer

Procedure:

  • Prepare a reaction mixture containing assay buffer, cytochrome c, and isolated parasite mitochondria.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding DBH2.

  • Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

  • Calculate the rate of cytochrome c reduction for each this compound concentration.

  • Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations.

Conclusion

This compound is a highly potent endochin-like quinolone with a well-defined mechanism of action targeting the parasite mitochondrial cytochrome bc1 complex. Its exceptional in vitro and in vivo efficacy against a range of apicomplexan parasites, coupled with a high degree of selectivity, establishes it as a promising lead compound for the development of new antiparasitic drugs. Further research, including clinical trials, is warranted to fully evaluate its therapeutic potential in human and veterinary medicine. Prodrug strategies have shown success in overcoming its limited oral bioavailability, which will be crucial for its clinical development. The emergence of resistance through mutations in the target protein underscores the importance of continued research into combination therapies and next-generation ELQs.

References

Methodological & Application

Application Notes and Protocols for ELQ-316 In Vitro Assay against Toxoplasma gondii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ELQ-316 is a potent endochin-like quinolone that has demonstrated significant efficacy against both acute and latent toxoplasmosis. Its mechanism of action involves the inhibition of the cytochrome bc1 complex at the Qi site, a critical component of the parasite's mitochondrial electron transport chain.[1][2][3] This document provides detailed protocols for in vitro assays to evaluate the efficacy of this compound and other compounds against Toxoplasma gondii. The described methods include the maintenance of T. gondii tachyzoites in human foreskin fibroblast (HFF) cell culture, and specific protocols for β-galactosidase, crystal violet cell lysis, and plaque assays. Additionally, a summary of reported in vitro efficacy data for this compound is presented, along with diagrams illustrating the experimental workflow and the compound's mechanism of action.

Introduction

Toxoplasma gondii is an obligate intracellular protozoan parasite capable of causing severe disease, particularly in immunocompromised individuals and during congenital infection. The development of novel therapeutics with high efficacy and low toxicity is a critical area of research. This compound has emerged as a promising preclinical candidate, exhibiting inhibitory activity against T. gondii at picomolar to nanomolar concentrations in vitro.[1][2] Its specific targeting of the parasite's cytochrome bc1 complex provides a foundation for its potent and selective anti-parasitic activity. The following protocols and data provide a comprehensive guide for the in vitro assessment of this compound and other potential anti-toxoplasma agents.

Data Presentation

Table 1: In Vitro Efficacy of this compound and Comparators against Toxoplasma gondii

CompoundT. gondii StrainAssay TypeIC50 / EC50Reference
This compound 2F (expressing β-galactosidase)β-galactosidase Assay0.007 nM
This compound RH ΔuprtCrystal Violet Cell Lysis Assay3.4 nM
This compound RH Δuprt (T222P mutation)Crystal Violet Cell Lysis Assay155 nM
This compound Parental StrainCytochrome c Reduction Assay41 pM
This compound T222P MutantCytochrome c Reduction Assay9.0 nM
ELQ-2712F (expressing β-galactosidase)β-galactosidase Assay0.1 nM
ELQ-271RH ΔuprtCrystal Violet Cell Lysis Assay6.4 nM
Atovaquone2F (expressing β-galactosidase)β-galactosidase Assay138 nM
Antimycin ARH ΔuprtCrystal Violet Cell Lysis Assay47 nM
Antimycin ARH Δuprt (T222P mutation)Crystal Violet Cell Lysis Assay525 nM

Experimental Protocols

In Vitro Culture of Toxoplasma gondii Tachyzoites in Human Foreskin Fibroblasts (HFF)

This protocol describes the routine maintenance of T. gondii tachyzoites in HFF cells.

Materials:

  • Human Foreskin Fibroblasts (HFF) (e.g., ATCC CRL-1634™)

  • Toxoplasma gondii tachyzoites (e.g., RH or 2F strain)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • L-glutamine

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • T25 or T75 culture flasks

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • HFF Cell Culture: Culture HFF cells in DMEM supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2. Passage the cells when they reach 80-90% confluency.

  • Infection of HFF Monolayer:

    • Aspirate the culture medium from a confluent T25 flask of HFF cells.

    • Infect the monolayer with freshly harvested T. gondii tachyzoites at a multiplicity of infection (MOI) that allows for lysis of the monolayer in 2-3 days.

    • Add fresh culture medium to the flask.

  • Harvesting Tachyzoites:

    • Once approximately 80-90% of the HFF monolayer is lysed, scrape the cells to release the remaining parasites.

    • Pass the cell suspension through a 27-gauge needle to further lyse the host cells.

    • Centrifuge the suspension at 1500 x g for 10 minutes to pellet the tachyzoites.

    • Resuspend the parasite pellet in fresh culture medium for subsequent experiments or for infecting new HFF monolayers.

β-Galactosidase Assay for Drug Screening

This colorimetric assay utilizes a T. gondii strain engineered to express β-galactosidase to quantify parasite growth.

Materials:

  • T. gondii 2F strain (expressing β-galactosidase)

  • HFF cells

  • 96-well microtiter plates

  • Culture medium (as described above)

  • This compound and other test compounds

  • Chlorophenol red-β-D-galactopyranoside (CPRG)

  • Lysis buffer (e.g., Triton X-100 based)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HFF cells into 96-well plates and allow them to form a confluent monolayer.

  • Infection and Treatment:

    • Infect the HFF monolayer with β-galactosidase-expressing T. gondii tachyzoites.

    • Add serial dilutions of this compound or other test compounds to the wells. Include appropriate controls (no drug, vehicle control).

  • Incubation: Incubate the plates for a period that allows for multiple rounds of parasite replication (e.g., 72 hours) at 37°C and 5% CO2.

  • Lysis and Substrate Addition:

    • Aspirate the culture medium.

    • Add lysis buffer to each well to release the intracellular parasites and their enzymes.

    • Add the CPRG substrate solution to each well.

  • Measurement: Incubate the plates until a color change is visible. Measure the absorbance at a wavelength appropriate for the cleaved CPRG product (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The intensity of the color is proportional to the number of viable parasites. Calculate the IC50 values by plotting the percentage of growth inhibition against the drug concentration.

Crystal Violet Cell Lysis Assay

This assay quantifies parasite proliferation by measuring the extent of host cell monolayer destruction.

Materials:

  • T. gondii tachyzoites (e.g., RH strain)

  • HFF cells

  • 24-well or 96-well plates

  • Culture medium

  • This compound and other test compounds

  • Methanol (B129727)

  • Crystal Violet staining solution (e.g., 0.1% crystal violet in 20% methanol)

  • Solubilization solution (e.g., 0.1 M sodium citrate (B86180) in 50% ethanol, pH 4.2)

  • Microplate reader

Procedure:

  • Cell Seeding and Infection: Seed HFF cells in plates and infect with T. gondii tachyzoites as described for the β-galactosidase assay.

  • Treatment: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the plates for a suitable period to allow for plaque formation (e.g., 7-10 days).

  • Fixation and Staining:

    • Aspirate the medium and gently wash the wells with PBS.

    • Fix the remaining cells with methanol for 10 minutes.

    • Stain the fixed cells with crystal violet solution for 15-20 minutes.

  • Washing and Solubilization:

    • Gently wash the wells with water to remove excess stain.

    • Air dry the plates.

    • Add solubilization solution to each well and incubate on a shaker for 20 minutes to dissolve the stain.

  • Measurement: Transfer the solubilized stain to a 96-well plate if necessary and measure the absorbance at approximately 590 nm.

  • Data Analysis: The absorbance is proportional to the number of viable host cells. A decrease in absorbance indicates parasite-mediated cell lysis. Calculate IC50 values based on the reduction in staining.

Plaque Assay

This assay assesses the lytic cycle of the parasite over a longer period by visualizing the formation of plaques (zones of lysis) in a host cell monolayer.

Materials:

  • T. gondii tachyzoites

  • HFF cells

  • 6-well or 12-well plates

  • Culture medium

  • This compound and other test compounds

  • Methanol

  • Crystal Violet staining solution

Procedure:

  • Cell Seeding: Seed HFF cells in plates to form a confluent monolayer.

  • Infection and Treatment: Infect the monolayer with a low number of tachyzoites (e.g., 100-200 per well). Add the test compounds at various concentrations.

  • Incubation: Incubate the plates undisturbed in a humidified incubator for 7-10 days to allow for plaque formation.

  • Fixation and Staining:

    • Aspirate the medium and wash with PBS.

    • Fix the monolayer with methanol.

    • Stain with crystal violet solution.

  • Analysis: Wash the plates with water and allow them to air dry. Plaques will appear as clear zones against a purple background of stained host cells. The number and size of the plaques can be quantified to determine the effect of the compound on parasite proliferation and lytic activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis HFF 1. Culture HFF Cells Seed 3. Seed HFF in Plates HFF->Seed Parasite 2. Culture T. gondii Tachyzoites Infect 4. Infect HFF with Tachyzoites Parasite->Infect Seed->Infect Treat 5. Add this compound/Test Compounds Infect->Treat Incubate 6. Incubate Treat->Incubate Quantify 7. Quantify Parasite Growth (β-gal, Crystal Violet, or Plaque Assay) Incubate->Quantify Analyze 8. Determine IC50 Values Quantify->Analyze

Caption: Experimental workflow for in vitro testing of this compound against T. gondii.

mechanism_of_action cluster_mitochondrion T. gondii Mitochondrion ETC Electron Transport Chain CytBC1 Cytochrome bc1 Complex ETC->CytBC1 contains QiSite Qi Site CytBC1->QiSite has ATP ATP Synthesis CytBC1->ATP drives Inhibition Inhibition QiSite->Inhibition ParasiteDeath Parasite Death ATP->ParasiteDeath leads to lack of ELQ316 This compound ELQ316->QiSite Inhibition->CytBC1 Inhibition->ATP blocks

References

Application Notes and Protocols for ELQ-316 Administration in Murine Models of Toxoplasmosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of ELQ-316 in murine models of Toxoplasma gondii infection. This compound is a potent endochin-like quinolone that has demonstrated significant efficacy against both acute and latent stages of toxoplasmosis in mice.[1][2][3][4][5] This document summarizes key quantitative data, outlines detailed experimental procedures, and provides visual representations of the underlying mechanism and experimental workflows.

Quantitative Data Summary

The efficacy of this compound has been evaluated in various murine models of toxoplasmosis. The following tables summarize the key quantitative data from published studies, providing a comparative overview of its potency and therapeutic effects.

Table 1: In Vitro and In Vivo Efficacy of this compound against Toxoplasma gondii

ParameterValueSpecies/StrainModelAdministration RouteSource
In Vitro IC50 0.007 nMT. gondii (2F strain)In vitro cultureN/A
In Vivo ED50 0.08 mg/kgT. gondii (RH strain)Acute Toxoplasmosis (Mouse)Oral
In Vivo ED90 0.33 mg/kgT. gondii (RH strain)Acute Toxoplasmosis (Mouse)Oral

Table 2: Efficacy of this compound in Murine Models of Latent Toxoplasmosis

DosageTreatment DurationMouse StrainT. gondii StrainBrain Cyst Reduction (%)Source
5 mg/kg/day16 daysCBA/JME4976%
25 mg/kg/day16 daysCBA/JME4988%
5 mg/kg/day5 weeksCBA/JMS-ME49Significant reduction

Table 3: Pharmacokinetic Parameters of this compound in Mice

Compound Administered (Oral)DoseAnalyteCmax (ng/mL)Tmax (hours)AUC0-96 (ng·h/mL)Half-life (t1/2) (hours)Source
This compound10 mg/kgThis compound721~8~20,000~24
ELQ-334 (Prodrug)10 mg/kg molar equivalentThis compound4,378~8~120,000~24

Note: The high crystallinity of this compound limits its oral absorption. The carbonate ester prodrug, ELQ-334, was developed to increase oral bioavailability, resulting in a 6-fold increase in both Cmax and AUC of the parent compound, this compound.

Mechanism of Action

This compound targets the Toxoplasma gondii cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. Specifically, it acts as a potent inhibitor of the Qi site of cytochrome b, a key component of the bc1 complex. This inhibition disrupts the parasite's mitochondrial respiration and pyrimidine (B1678525) biosynthesis, ultimately leading to parasite death. The high selectivity of this compound for the parasite's cytochrome b over the human equivalent contributes to its favorable therapeutic index.

ELQ316_Mechanism_of_Action cluster_parasite Toxoplasma gondii Mitochondrion ETC Electron Transport Chain CytBC1 Cytochrome bc1 Complex (Complex III) ETC->CytBC1 Electron Flow ATP_Synthase ATP Synthase CytBC1->ATP_Synthase Proton Gradient Parasite_Death Parasite Death CytBC1->Parasite_Death Disruption leads to Qi_site Qi Site ATP ATP Production ATP_Synthase->ATP ELQ316 This compound ELQ316->Qi_site Inhibits

Caption: Mechanism of action of this compound in Toxoplasma gondii.

Experimental Protocols

The following are detailed protocols for the administration of this compound in murine models of acute and latent toxoplasmosis.

Materials and Reagents
  • Compound: this compound or its prodrug ELQ-334.

  • Vehicle: Polyethylene glycol 400 (PEG 400) for oral administration, or Dimethyl sulfoxide (B87167) (DMSO) for intraperitoneal injection.

  • Animals: Female CBA/J or BALB/c mice (6-8 weeks old).

  • Toxoplasma gondii Strains:

    • For acute infection: RH strain (Type I), which is uniformly fatal in mice.

    • For latent (chronic) infection: ME49 strain (Type II) or MS-ME49 strain to establish brain tissue cysts.

  • Equipment: Oral gavage needles, syringes, standard animal housing facilities.

Experimental Workflow for Murine Toxoplasmosis Models

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis Animal_Model Select Mouse Strain (e.g., CBA/J, BALB/c) Infection Infect Mice with T. gondii Animal_Model->Infection Parasite_Strain Select T. gondii Strain (e.g., RH for acute, ME49 for latent) Parasite_Strain->Infection Drug_Prep Prepare this compound/ELQ-334 Formulation Infection->Drug_Prep Allow infection to establish Drug_Admin Administer Drug (Oral Gavage or IP Injection) Drug_Prep->Drug_Admin Monitoring Monitor Animal Health and Survival Drug_Admin->Monitoring Acute_Eval Acute Model: Quantify Parasite Burden (e.g., Luminescence, PCR) Monitoring->Acute_Eval Latent_Eval Latent Model: Enumerate Brain Cysts Monitoring->Latent_Eval

References

Application Note and Protocols for Flow Cytometry Analysis of Babesia-Infected Erythrocytes with ELQ-316

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Babesia is a genus of tick-borne protozoan parasites that cause the disease babesiosis in a wide range of vertebrate hosts, including cattle and humans. The development of effective and safe chemotherapeutic agents is crucial for the control of this disease. ELQ-316, an endochin-like quinolone, has emerged as a potent inhibitor of Babesia parasite growth.[1][2] This compound selectively targets the parasite's mitochondrial cytochrome bc1 complex, a key component of the electron transport chain.[1][3][4] This application note provides detailed protocols for the in vitro cultivation of Babesia parasites, drug susceptibility testing using this compound, and the subsequent analysis of parasite growth inhibition by flow cytometry.

Flow cytometry offers a rapid, sensitive, and accurate method for quantifying parasitemia in in vitro cultures. This technique, often utilizing a fluorescent nucleic acid stain such as SYBR Green I, allows for the discrimination of infected erythrocytes from the uninfected population. The protocols outlined below are designed to guide researchers in evaluating the efficacy of this compound and other potential anti-babesial compounds.

Mechanism of Action of this compound

This compound exerts its anti-parasitic effect by selectively inhibiting the Qi quinone-binding site of the parasite's mitochondrial cytochrome bc1 complex. This inhibition disrupts the electron transport chain, leading to a collapse of the mitochondrial membrane potential and ultimately parasite death.

cluster_Mitochondrion Parasite Mitochondrion cluster_ETC Electron Transport Chain ComplexIII Cytochrome bc1 Complex Qi_site Qi Quinone-Binding Site Proton_Gradient Proton Gradient ComplexIII->Proton_Gradient Pumps Protons Disruption Disruption Qi_site->Disruption ATP_Synthase ATP Synthase ATP ATP Production ATP_Synthase->ATP Proton_Gradient->ATP_Synthase Proton_Gradient->ATP Reduced Cell_Death Parasite Death ATP->Cell_Death Leads to ELQ316 This compound ELQ316->Inhibition Inhibition->Qi_site Inhibits Disruption->Proton_Gradient Disrupts

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound against various Babesia species as determined by flow cytometry and other methods.

Table 1: In Vitro Efficacy of this compound Against Babesia Species

Babesia SpeciesIC50 (nM)Time Point (hours)Reference
B. bovis0.0772
B. bigemina48.10 (95% CI: 42.76–58.83)96
B. caballi0.002 - 0.172
B. duncani136 ± 1Not Specified
T. equi0.002 - 0.172

Table 2: Comparative Efficacy of this compound and Combinations against B. bigemina

Drug/CombinationIC50 (nM)95% Confidence IntervalReference
This compound48.1042.76 – 58.83
Imidocarb (ID)61.4959.54 – 63.46
Buparvaquone (BPQ)44.6643.56 – 45.81
ID + this compound9.258.67 – 9.89
BPQ + this compound27.59N/A

Experimental Protocols

In Vitro Culture of Babesia Parasites

This protocol is adapted from established methods for the continuous in vitro culture of Babesia species.

Materials:

  • Complete HL-1 culture medium

  • Bovine or equine serum (depending on the Babesia species)

  • Bovine or equine erythrocytes

  • Gentamicin, Penicillin-Streptomycin solution

  • Hypoxanthine solution

  • Culture flasks or 24-well plates

  • Humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

Procedure:

  • Prepare the complete culture medium by supplementing HL-1 medium with 20-40% serum, antibiotics, and hypoxanthine.

  • Wash erythrocytes three times in incomplete culture medium.

  • Initiate the culture with a starting percentage of parasitized erythrocytes (PPE) of 0.2% to 1%.

  • Maintain the cultures at 37°C in a humidified incubator with the specified gas mixture.

  • Monitor parasite growth daily by microscopic examination of Giemsa-stained blood smears.

  • Subculture the parasites every 2-3 days by adding fresh erythrocytes and complete medium.

Drug Susceptibility Assay

Materials:

  • This compound stock solution (in DMSO)

  • Complete culture medium

  • 96-well microtiter plates

  • Babesia-infected erythrocyte culture

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should not exceed 0.5%.

  • Seed the 96-well plates with Babesia-infected erythrocytes at a starting PPE of 0.2% to 2%.

  • Add the different concentrations of this compound to the wells. Include a drug-free control (with DMSO) and an uninfected erythrocyte control.

  • Incubate the plates for 72-96 hours at 37°C in the specialized gas incubator.

Flow Cytometry Analysis

Materials:

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer with a 488 nm laser

  • FACS tubes

Procedure:

  • Sample Preparation:

    • At the end of the incubation period, resuspend the cells in each well.

    • Transfer a small aliquot (e.g., 10-20 µL) of the cell suspension from each well to a FACS tube containing 1 mL of PBS.

  • Staining:

    • Prepare a fresh 1:100 dilution of SYBR Green I stock solution in PBS.

    • Add 100 µL of the diluted SYBR Green I solution to each FACS tube.

    • Incubate the tubes in the dark at room temperature for 20-30 minutes.

  • Data Acquisition:

    • Acquire data on a flow cytometer. Use the 488 nm laser for excitation and detect the SYBR Green I fluorescence in the green channel (e.g., 530/30 nm).

    • Collect at least 50,000-100,000 events per sample.

Experimental Workflow and Gating Strategy

cluster_Workflow Experimental Workflow cluster_Gating Gating Strategy Culture In Vitro Culture of Babesia Treatment Drug Treatment with this compound Culture->Treatment Staining SYBR Green I Staining Treatment->Staining Acquisition Flow Cytometry Data Acquisition Staining->Acquisition Analysis Data Analysis Acquisition->Analysis FSC_SSC Gate on Erythrocyte Population (FSC vs. SSC) Singlets Gate on Singlets (FSC-A vs. FSC-H) FSC_SSC->Singlets Infected Gate on SYBR Green I Positive Cells (Histogram) Singlets->Infected

Caption: Experimental workflow and gating strategy.

Gating Strategy:

  • Gate on Erythrocytes: Create a primary gate on the forward scatter (FSC) versus side scatter (SSC) plot to include the main erythrocyte population and exclude debris.

  • Gate on Singlets: From the erythrocyte gate, create a second gate on FSC-Area versus FSC-Height to exclude doublets and aggregates.

  • Gate on Infected Cells: On a histogram of the SYBR Green I fluorescence, two distinct populations should be visible: a SYBR Green I-negative population (uninfected erythrocytes) and a SYBR Green I-positive population (infected erythrocytes). Set a gate to quantify the percentage of infected cells.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the use of flow cytometry in the evaluation of this compound's efficacy against Babesia parasites. This methodology allows for high-throughput screening of potential anti-babesial compounds and facilitates a deeper understanding of their mechanism of action. The high potency and favorable safety profile of this compound, particularly in combination with other drugs, make it a promising candidate for the development of new therapies for babesiosis.

References

Application Notes and Protocols: Crystal Violet Cell Lysis Assay for Determining ELQ-316 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ELQ-316 is an endochin-like quinolone that has demonstrated significant efficacy against various parasitic organisms, including those responsible for toxoplasmosis and malaria.[1][2][3] Its primary mechanism of action involves the inhibition of the parasite's mitochondrial cytochrome bc1 complex, a critical component of the electron transport chain.[4] This disruption of mitochondrial function ultimately leads to parasite death.

The crystal violet cell lysis assay is a simple, rapid, and reliable colorimetric method for determining cell viability in vitro.[5] This assay is particularly well-suited for assessing the efficacy of cytotoxic compounds like this compound. The principle of the assay is based on the ability of crystal violet, a triarylmethane dye, to bind to the DNA and proteins of adherent cells. In a healthy cell culture, a larger number of adherent cells will result in a higher amount of crystal violet staining. Conversely, upon treatment with a cytotoxic agent such as this compound, non-viable cells detach from the culture surface and are washed away, leading to a reduction in the overall staining intensity. The amount of retained dye is directly proportional to the number of viable, adherent cells. By solubilizing the bound dye and measuring its absorbance, a quantitative assessment of drug efficacy can be achieved.

These application notes provide a detailed protocol for utilizing the crystal violet cell lysis assay to quantify the in vitro efficacy of this compound against a relevant parasitic cell line.

Signaling Pathway and Experimental Workflow

Here we provide diagrams illustrating the mechanism of action of this compound and the experimental workflow for the crystal violet assay.

Mechanism of Action of this compound cluster_0 Mitochondrial Inner Membrane cluster_1 Result Complex_III Cytochrome bc1 Complex (Complex III) Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Electron Transfer ATP_Depletion ATP Depletion Complex_III->ATP_Depletion Complex_IV Complex IV Cytochrome_c->Complex_IV ELQ_316 This compound ELQ_316->Complex_III Inhibition Parasite_Death Parasite Death ATP_Depletion->Parasite_Death

Caption: Simplified diagram of this compound inhibiting the cytochrome bc1 complex.

Crystal Violet Assay Experimental Workflow arrow arrow A 1. Cell Seeding (e.g., Parasite-infected host cells) B 2. This compound Treatment (Incubate for desired time) A->B C 3. Wash (Remove non-adherent cells) B->C D 4. Fixation (e.g., with Methanol) C->D E 5. Staining (Crystal Violet Solution) D->E F 6. Wash (Remove excess stain) E->F G 7. Solubilization (e.g., with SDS or Acetic Acid) F->G H 8. Absorbance Reading (570-590 nm) G->H I 9. Data Analysis (Calculate % Viability) H->I

Caption: Step-by-step workflow of the crystal violet cell lysis assay.

Experimental Protocols

Materials and Reagents
  • Parasite-infected host cell line (adherent)

  • Appropriate cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom tissue culture plates

  • Crystal Violet Staining Solution (0.5% w/v in 20% methanol)

  • Fixation Solution (100% Methanol (B129727), analytical grade)

  • Solubilization Solution (e.g., 1% Sodium Dodecyl Sulfate (SDS) in PBS, or 10% acetic acid)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570-590 nm

Protocol
  • Cell Seeding:

    • Harvest and count the parasite-infected host cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of culture medium.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell adherence.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of the solvent used for the drug stock, e.g., DMSO).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Washing:

    • Gently aspirate the medium from each well.

    • Wash the cells twice with 200 µL of PBS per well to remove non-adherent, dead cells. Be gentle to avoid detaching the viable cells.

  • Fixation:

    • Add 100 µL of 100% methanol to each well and incubate for 10-15 minutes at room temperature.

  • Staining:

    • Aspirate the methanol.

    • Add 100 µL of 0.5% crystal violet staining solution to each well.

    • Incubate for 10-20 minutes at room temperature.

  • Washing:

    • Carefully remove the crystal violet solution.

    • Wash the plate by gently running tap water over the wells or by immersing the plate in a beaker of water. Repeat this 3-4 times to remove excess stain.

    • Invert the plate on a paper towel and tap gently to remove any remaining water.

    • Allow the plate to air dry completely at room temperature.

  • Solubilization:

    • Add 100 µL of solubilization solution (e.g., 1% SDS) to each well.

    • Place the plate on a shaker for 15-20 minutes to ensure the dye is completely dissolved.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength between 570 and 590 nm using a microplate reader.

Data Presentation and Analysis

The data should be organized in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Raw Absorbance Data

This compound Conc. (µM)Replicate 1 (OD 590nm)Replicate 2 (OD 590nm)Replicate 3 (OD 590nm)Mean ODStd. Dev.
0 (Vehicle Control)1.2541.2881.2711.2710.017
0.011.1031.1251.0981.1090.014
0.10.8520.8760.8610.8630.012
10.4310.4450.4280.4350.009
100.1150.1210.1180.1180.003
Blank0.0520.0550.0530.0530.002

Data Analysis Steps:

  • Background Subtraction: Subtract the mean absorbance of the blank wells from all other mean absorbance values.

  • Calculate Percentage Viability: Express the viability of the treated cells as a percentage of the vehicle-treated control cells using the following formula:

    % Viability = [(OD of Treated Cells - OD of Blank) / (OD of Vehicle Control - OD of Blank)] x 100

Table 2: Calculated Percentage Viability

This compound Conc. (µM)Mean Corrected OD% Viability
0 (Vehicle Control)1.218100.0%
0.011.05686.7%
0.10.81066.5%
10.38231.4%
100.0655.3%

From this data, a dose-response curve can be plotted (Percentage Viability vs. Log[this compound Concentration]) to determine the IC₅₀ (half-maximal inhibitory concentration) value of this compound.

Conclusion

The crystal violet cell lysis assay is a robust and cost-effective method for determining the in vitro efficacy of the anti-parasitic compound this compound. Its straightforward protocol and quantitative output make it an ideal tool for high-throughput screening and dose-response studies in a drug development setting. By following the detailed protocol and data analysis steps outlined in these application notes, researchers can obtain reliable and reproducible data on the cytotoxic effects of this compound on adherent parasite-infected cell cultures.

References

Application Notes and Protocols for the Use of β-Galactosidase Assay with ELQ-316

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ELQ-316 is a potent endochin-like quinolone that has demonstrated significant efficacy against a broad range of apicomplexan parasites, including Toxoplasma gondii and Babesia microti.[1][2] Its mechanism of action involves the inhibition of the parasite's mitochondrial cytochrome b Qi site, a critical component of the electron transport chain.[1][3] This application note provides a detailed protocol for the use of a β-galactosidase (β-gal) reporter gene assay to quantify the in vitro anti-parasitic activity of this compound.

The use of transgenic parasites expressing a reporter gene, such as β-galactosidase, offers a sensitive, quantitative, and high-throughput method for screening and evaluating anti-parasitic compounds.[4][5] In this system, the viability of the parasites is directly proportional to the level of β-galactosidase activity. A decrease in the colorimetric or fluorometric signal indicates inhibition of parasite growth. This method provides a robust platform for determining key pharmacological parameters such as the half-maximal inhibitory concentration (IC50).

Principle of the Assay

The β-galactosidase assay is a widely used reporter gene assay in molecular biology. The bacterial lacZ gene, which encodes the β-galactosidase enzyme, is introduced into the parasite of interest. This transgenic parasite line then constitutively expresses the enzyme. When a suitable substrate is provided, β-galactosidase catalyzes a reaction that produces a detectable signal. For the application described herein, a colorimetric substrate such as chlorophenol red-β-D-galactopyranoside (CPRG) is used. The β-galactosidase cleaves CPRG, resulting in a colored product that can be quantified using a spectrophotometer. The intensity of the color is directly proportional to the number of viable parasites. When these transgenic parasites are exposed to an effective anti-parasitic agent like this compound, parasite proliferation is inhibited, leading to a reduction in β-galactosidase activity and a corresponding decrease in the colorimetric signal.

Data Presentation

The following table summarizes the in vitro inhibitory activity of this compound against a β-galactosidase-expressing strain of Toxoplasma gondii. Data for the known anti-parasitic drug atovaquone (B601224) is included for comparison.

CompoundTarget OrganismIC50 (nM)Assay Method
This compoundToxoplasma gondii (2F strain)0.007Colorimetric (β-galactosidase)
AtovaquoneToxoplasma gondii (2F strain)138Colorimetric (β-galactosidase)

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

This section details the protocol for determining the IC50 of this compound against a β-galactosidase-expressing strain of Toxoplasma gondii.

Materials and Reagents
  • Human foreskin fibroblasts (HFF)

  • Toxoplasma gondii expressing β-galactosidase (e.g., 2F strain)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin

  • This compound stock solution (in DMSO)

  • CPRG (chlorophenol red-β-D-galactopyranoside)

  • Nonidet P-40

  • Phosphate-buffered saline (PBS)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Protocol
  • Cell Culture and Parasite Infection:

    • Seed 96-well plates with HFF cells and culture until a confluent monolayer is formed.

    • Infect the HFF monolayer with β-galactosidase-expressing T. gondii tachyzoites.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound in culture medium. It is recommended to perform a wide range of concentrations to determine the IC50 accurately.

    • Remove the culture medium from the infected cells and add the different concentrations of this compound. Include appropriate controls (untreated infected cells and uninfected cells).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • β-Galactosidase Assay:

    • After incubation, wash the cells with PBS.

    • Lyse the cells by adding a solution of CPRG and Nonidet P-40 in PBS to each well.

    • Incubate the plates at 37°C to allow for color development. The incubation time may vary but is typically between 4 to 24 hours.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from the uninfected control wells.

    • Calculate the percentage of parasite growth inhibition for each concentration of this compound relative to the untreated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway: Mechanism of Action of this compound

ELQ316_Mechanism Mechanism of this compound Action cluster_Mitochondrion Parasite Mitochondrion cluster_ETC Electron Transport Chain ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP generates ELQ316 This compound ELQ316->Inhibition

Caption: Mechanism of action of this compound in the parasite mitochondrion.

Experimental Workflow: IC50 Determination

IC50_Workflow Workflow for IC50 Determination of this compound cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis arrow arrow start Seed HFF cells in 96-well plate infect Infect with β-gal T. gondii start->infect add_drug Add this compound to wells infect->add_drug prepare_drug Prepare serial dilutions of this compound prepare_drug->add_drug incubate Incubate for 72 hours add_drug->incubate lyse Lyse cells and add CPRG substrate incubate->lyse color_dev Incubate for color development lyse->color_dev read Read absorbance at 570 nm color_dev->read calculate Calculate % inhibition read->calculate plot Plot dose-response curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

References

Application Notes and Protocols: Synthesis of ELQ-316 via Conrad-Limpach Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of the antiparasitic compound ELQ-316, utilizing a scalable and efficient method centered around the Conrad-Limpach reaction. The described route is designed to be amenable to large-scale production, avoiding costly reagents and complex purification techniques.[1][2][3]

Introduction

The Endochin-Like Quinolone (ELQ) class of compounds, including this compound, has demonstrated significant potential as effective and safe treatments for a variety of parasitic diseases affecting both humans and animals.[1] this compound, in particular, shows broad-spectrum antiparasitic activity.[1] To realize the full public health potential of this compound, a cost-effective and scalable synthetic route is crucial. The following protocol details a robust synthesis of this compound that employs a Conrad-Limpach reaction for the key quinolone ring formation. This method is characterized by its five-step reaction sequence, which avoids the use of palladium, chromatographic separation, and protecting group chemistry.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a multi-step process that begins with an Ullmann reaction to form a key diaryl ether intermediate. This is followed by an acylation step to produce a substituted β-keto ester. This β-keto ester then undergoes a Conrad-Limpach reaction with the appropriate aniline (B41778) to yield the final 3-substituted 4(1H)-quinolone product, this compound.

Experimental Protocols

Synthesis of the β-keto ester intermediate

The initial steps of the synthesis involve the formation of a substituted β-keto ester. This is accomplished through an Ullmann reaction followed by an acylation. This intermediate is crucial for the subsequent Conrad-Limpach cyclization.

Conrad-Limpach Reaction for this compound Synthesis

This two-step procedure involves the formation of a Schiff base followed by a high-temperature thermal cyclization.

Step 1: Schiff Base Formation

  • To a solution of the substituted β-keto ester (1 equivalent) in a suitable solvent such as cyclohexane, add the corresponding aniline (1 equivalent).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~10 mol%).

  • Heat the reaction mixture to reflux for 24-72 hours, with continuous removal of water using a Dean-Stark apparatus.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H-NMR.

  • Once the reaction is complete, the resulting Schiff base is typically used in the next step without further purification.

Step 2: Thermal Cyclization

  • The crude Schiff base from the previous step is added to a high-boiling point solvent, such as Dowtherm A.

  • Heat the reaction mixture to 250 °C for approximately 30 minutes.

  • Monitor the cyclization for the formation of the 4(1H)-quinolone product.

  • After cooling, the product can be isolated and purified by recrystallization.

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the synthesis of this compound and related analogs via the Conrad-Limpach reaction.

CompoundAniline Starting MaterialCyclization Temperature (°C)Yield (%)Purity (%)
This compound5-chloro-2-fluoroaniline250GoodHigh
ELQ-3004-chloro-3-fluoroaniline25075>98
ELQ-3004-chloro-3-fluoroaniline23078>98
ELQ-3004-chloro-3-fluoroaniline20065>98
ELQ-2714-chloroaniline25068>98
ELQ-4004-(trifluoromethoxy)aniline25072>98

Yields are calculated from the starting β-keto ester, as the intermediate Schiff bases were used without purification. Purity was determined by reversed-phase HPLC.

Visualizations

Conrad-Limpach Reaction Mechanism

The Conrad-Limpach reaction is a condensation reaction between an aniline and a β-ketoester to form a 4-hydroxyquinoline. The reaction proceeds via a Schiff base intermediate, followed by a thermal cyclization.

Conrad_Limpach cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline SchiffBase Schiff Base Aniline->SchiffBase + β-Ketoester (Condensation) betaKetoester β-Ketoester Quinolone 4-Hydroxyquinoline (this compound Core) SchiffBase->Quinolone High Temperature (Thermal Cyclization)

Caption: General mechanism of the Conrad-Limpach reaction.

Experimental Workflow for this compound Synthesis

The overall workflow for the synthesis of this compound is a streamlined process designed for scalability.

ELQ316_Workflow cluster_cl Conrad-Limpach Steps start Starting Materials: - Substituted Aniline - Diaryl Ether Precursor ullmann Ullmann Reaction start->ullmann acylation Acylation ullmann->acylation ketoester β-Ketoester Intermediate acylation->ketoester conrad_limpach Conrad-Limpach Reaction ketoester->conrad_limpach schiff_base Schiff Base Formation (Condensation with Aniline) cyclization Thermal Cyclization schiff_base->cyclization purification Purification (Recrystallization) cyclization->purification elq316 This compound purification->elq316

Caption: Scalable workflow for the synthesis of this compound.

References

Application Notes and Protocols: Testing ELQ-316 Against Babesia bovis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the in vitro evaluation of the endochin-like quinolone ELQ-316 against Babesia bovis, the causative agent of bovine babesiosis. The protocols outlined below cover the cultivation of B. bovis, the assessment of this compound's inhibitory activity, and cytotoxicity assays.

Introduction

Babesia bovis is a tick-borne protozoan parasite that infects bovine erythrocytes, leading to significant economic losses in the cattle industry worldwide.[1] Current treatment options are limited, and drug resistance is an emerging concern, necessitating the development of novel therapeutic agents.[2][3][4][5][6] this compound is a promising anti-parasitic compound that has demonstrated potent activity against various apicomplexan parasites.[2][3][4][5][6][7] This document details the experimental setup for the comprehensive in vitro testing of this compound against B. bovis.

Mechanism of Action

This compound belongs to the class of endochin-like quinolones, which are known to target the cytochrome b Qi site within the mitochondrial electron transport chain of apicomplexan parasites. This inhibition disrupts the parasite's ability to generate ATP, leading to its death.

ELQ316_Mechanism cluster_parasite Babesia bovis Mitochondrion ETC Electron Transport Chain (ETC) Cyt_b Cytochrome b (Complex III) Proton_Gradient Proton Gradient ETC->Proton_Gradient Pumps Protons ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes Proton_Gradient->ATP_Synthase Drives ELQ316 This compound ELQ316->Cyt_b Inhibits

Caption: Mechanism of this compound action on the B. bovis electron transport chain.

Data Presentation

The inhibitory effects of this compound on B. bovis are summarized below. Data was collected at 72 hours post-treatment.

CompoundTarget ParasiteIC50 (nM)IC100 (nM)Host Cell Toxicity (at IC100)
This compound Babesia bovis0.002 - 0.11.0 - 6.0No alteration in viability of bovine PBMC
ELQ-300Babesia bovis0.04 - 0.371.3 - 5.7No alteration in viability of bovine PBMC

Table 1: In vitro inhibitory concentrations of this compound and a related compound, ELQ-300, against B. bovis and their effect on host cells.[2][3][4][5]

Experimental Protocols

In Vitro Cultivation of Babesia bovis

This protocol describes the continuous in vitro culture of B. bovis in bovine erythrocytes.

Materials:

  • B. bovis (e.g., Texas strain) cryopreserved stabilates

  • Bovine red blood cells (RBCs)

  • Culture Medium M199 with Earle's salts

  • Bovine serum (40% v/v) or serum-free supplements like a chemically defined lipid mixture or a combination of insulin, transferrin, and selenite (B80905).[8][9]

  • Penicillin G (60 U/mL)

  • Streptomycin (60 µg/mL)

  • Amphotericin B (0.15 µg/mL)

  • 96-well culture plates

  • Incubator (37°C, 5% CO₂, 5% O₂, 90% N₂)

Procedure:

  • Prepare the complete culture medium by supplementing M199 with 40% bovine serum and antibiotics. For serum-free conditions, supplement a suitable basal medium such as VP-SFM with a 1:100 dilution of a commercial CD lipid mixture or Advanced DMEM/F12 with insulin, transferrin, and selenite.[8][9]

  • Thaw the B. bovis stabilate and add it to a culture flask containing bovine RBCs suspended in the complete culture medium to achieve an initial parasitemia of approximately 1%.

  • Incubate the culture at 37°C in a microaerophilic environment (5% CO₂, 5% O₂, 90% N₂).[10]

  • Monitor the parasite growth daily by microscopic examination of Giemsa-stained thin blood smears.

  • Maintain the culture by replacing the medium and adding fresh RBCs as needed to keep the parasitemia between 2-10%.

B_bovis_Culture_Workflow Start Start with Cryopreserved B. bovis Thaw Thaw Parasites Start->Thaw Mix Mix Parasites with Bovine RBCs and Medium Thaw->Mix Prepare_Culture Prepare Culture Medium (with Serum or Serum-Free Supplements) Prepare_Culture->Mix Incubate Incubate at 37°C (5% CO₂, 5% O₂, 90% N₂) Mix->Incubate Monitor Monitor Parasitemia Daily (Giemsa-stained Smears) Incubate->Monitor Subculture Subculture: Replace Medium and Add Fresh RBCs Monitor->Subculture If parasitemia is 2-10% End Continuous Culture Monitor->End Culture Established Subculture->Incubate

Caption: Workflow for the in vitro cultivation of Babesia bovis.

In Vitro Drug Susceptibility Assay

This protocol determines the half-maximal inhibitory concentration (IC50) of this compound against B. bovis.

Materials:

  • B. bovis culture with approximately 1% parasitemia and 10% hematocrit

  • This compound stock solution (in DMSO)

  • Complete culture medium

  • 96-well plates

  • Fluorescent dye (e.g., SYBR Green I) or materials for Giemsa staining

  • Fluorometer or microscope

Procedure:

  • Prepare serial dilutions of this compound in the complete culture medium in a 96-well plate. Include a drug-free control (medium with DMSO) and an uninfected RBC control.

  • Add the B. bovis culture to each well, resulting in a final parasitemia of 0.5-1%.

  • Incubate the plate for 72 hours under the standard culture conditions.

  • Determine the percentage of parasitized erythrocytes (PPE). This can be done either by:

    • Microscopy: Prepare Giemsa-stained thin blood smears from each well and count the number of infected RBCs out of at least 2000 total RBCs.

    • Fluorescence-based assay: Lyse the RBCs and add a fluorescent dye that binds to parasite DNA. Measure the fluorescence intensity, which is proportional to the parasitemia.[10]

  • Calculate the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Host Cell Cytotoxicity Assay

This protocol assesses the toxicity of this compound to bovine peripheral blood mononuclear cells (PBMCs).

Materials:

  • Bovine PBMCs

  • This compound at its IC100 concentration

  • Culture medium for PBMCs (e.g., RPMI-1640 with 10% fetal bovine serum)

  • 96-well plates

  • Cell viability assay kit (e.g., MTT or colorimetric assay monitoring metabolic activity)

  • Spectrophotometer

Procedure:

  • Isolate bovine PBMCs from whole blood using a density gradient centrifugation method.

  • Seed the PBMCs in a 96-well plate at a density of approximately 1 x 10⁵ cells per well.

  • Add this compound at its predetermined IC100 concentration to the wells. Include a drug-free control.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Assess cell viability using a suitable colorimetric assay according to the manufacturer's instructions.

  • Measure the absorbance using a spectrophotometer and compare the viability of treated cells to the untreated control.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_data Data Analysis cluster_conclusion Conclusion Culture 1. In Vitro Culture of B. bovis Drug_Assay 2. Drug Susceptibility Assay Culture->Drug_Assay Provides parasites Cytotoxicity 3. Host Cell Cytotoxicity Assay Drug_Assay->Cytotoxicity Determines IC100 for testing IC50_Calc Calculate IC50 and IC100 Drug_Assay->IC50_Calc Toxicity_Eval Evaluate Host Cell Viability Cytotoxicity->Toxicity_Eval Efficacy Determine Efficacy of this compound IC50_Calc->Efficacy Toxicity_Eval->Efficacy

Caption: Overall experimental workflow for testing this compound against B. bovis.

Conclusion

The protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound against B. bovis. The potent in vitro activity of this compound, coupled with its low toxicity to host cells, underscores its potential as a lead candidate for the development of a novel treatment for bovine babesiosis.[2][3][5] Further in vivo studies in animal models are warranted to validate these promising in vitro findings.

References

Protocol for In Vivo Efficacy Assessment of ELQ-316

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the in vivo efficacy of ELQ-316, a potent antiparasitic agent. The following sections outline the necessary experimental procedures, data presentation formats, and visualizations to guide researchers in evaluating this compound against various parasitic infections.

Introduction

This compound is an endochin-like quinolone that has demonstrated significant efficacy against a range of apicomplexan parasites, including those responsible for toxoplasmosis, malaria, and babesiosis.[1][2][3][4] Its primary mechanism of action involves the selective inhibition of the parasite's mitochondrial cytochrome bc1 complex at the Qi quinone-binding site.[2] This targeted action disrupts the electron transport chain, leading to parasite death. This protocol details the in vivo evaluation of this compound, focusing on murine models of parasitic infection.

Mechanism of Action Signaling Pathway

The primary target of this compound is the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain of apicomplexan parasites. By binding to the Qi site of cytochrome b, a key subunit of this complex, this compound blocks the transfer of electrons, thereby inhibiting ATP synthesis and ultimately leading to parasite death.

ELQ316_Mechanism cluster_Mitochondrion Parasite Mitochondrion ETC Electron Transport Chain Complex_III Cytochrome bc1 Complex (Complex III) Cytochrome_b Cytochrome b Subunit Complex_III->Cytochrome_b Contains ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Electron Flow Disruption Qi_site Qi Site Cytochrome_b->Qi_site Contains ATP ATP ATP_Synthase->ATP Inhibition of Synthesis Parasite_Death Parasite Death ATP->Parasite_Death Depletion Leads to ELQ316 This compound ELQ316->Qi_site Binds and Inhibits

Caption: Mechanism of action of this compound in the parasite mitochondrion.

Experimental Protocols

The following protocols are based on established methodologies for evaluating the in vivo efficacy of antiparasitic compounds.

Animal Models

Murine models are commonly employed for the in vivo assessment of this compound.

  • Toxoplasmosis: Female CF-1 mice (4-5 weeks old) are typically used.

  • Malaria: BALB/c mice are a suitable model for Plasmodium infections.

  • Neosporosis: Female and male BALB/c mice (6 weeks old) can be used for Neospora caninum infection models.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

Parasite Strains and Infection
  • Toxoplasma gondii : Tachyzoites of a virulent strain (e.g., RH) are used for acute infection models. For latent infection models, cyst-forming strains are utilized.

  • Plasmodium spp. : For murine malaria models, species such as Plasmodium yoelii or Plasmodium berghei are commonly used.

  • Neospora caninum : Tachyzoites of strains like Nc-β-gal can be used for in vivo studies.

Infection Procedure (Acute Toxoplasmosis Model):

  • Inoculate mice intraperitoneally (i.p.) with 20,000 T. gondii tachyzoites.

  • Monitor the animals daily for clinical signs of illness (e.g., weight loss, ruffled fur, inactivity).

Drug Formulation and Administration

Formulation:

  • Dissolve this compound in a suitable vehicle such as polyethylene (B3416737) glycol 400 (PEG 400).

  • The prodrug ELQ-334 can be used to enhance the oral bioavailability of this compound. ELQ-334 is converted to this compound in vivo.

Administration:

  • Administer the drug solution orally via gavage.

  • The volume of administration is typically 0.1 ml per mouse.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization Infection Parasite Infection Animal_Acclimatization->Infection Group_Assignment Group Assignment (Treatment, Control) Infection->Group_Assignment Drug_Administration Drug Administration Group_Assignment->Drug_Administration Monitoring Daily Monitoring (Weight, Clinical Signs) Drug_Administration->Monitoring Endpoint_Assessment Endpoint Assessment (Survival, Parasite Burden) Monitoring->Endpoint_Assessment Data_Analysis Data Analysis Endpoint_Assessment->Data_Analysis

Caption: General experimental workflow for in vivo efficacy testing.

Dosing Regimen

Acute Toxoplasmosis Model:

  • Initiate treatment 48 hours after parasite inoculation.

  • Administer this compound orally once daily for 5 consecutive days.

  • Dose-ranging studies can be performed with concentrations such as 0.04, 0.2, 1, 5, 25, and 50 mg/kg/day.

  • A control group should receive the vehicle (PEG 400) only.

Endpoint Measurements
  • Survival: Record the number of surviving animals in each group daily.

  • Parasite Burden:

    • For Toxoplasma gondii, brain cysts can be quantified at the end of the study in a latent infection model.

    • For Plasmodium infections, parasitemia can be determined by microscopic examination of Giemsa-stained blood smears.

  • Clinical Signs: Monitor for weight loss, inactivity, and ruffled fur as indicators of disease progression.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: In Vivo Efficacy of this compound against Acute Murine Toxoplasmosis

Treatment Group (mg/kg/day)ED₅₀ (mg/kg)ED₉₀ (mg/kg)Reference
This compound0.080.33
Atovaquone (Positive Control)0.853.51

Table 2: In Vitro Inhibitory Concentrations of this compound against Various Parasites

Parasite SpeciesIC₅₀ (nM)Reference
Toxoplasma gondii0.007
Neospora caninum1.55
Babesia bovis0.002 - 0.1
Babesia bigemina0.002 - 0.1
Babesia caballi0.002 - 0.1
Theileria equi0.002 - 0.1

Pharmacokinetic Analysis

Understanding the pharmacokinetic profile of this compound is crucial for interpreting efficacy data.

Protocol for Pharmacokinetic Study:

  • Administer a single oral dose of this compound or its prodrug ELQ-334 to mice. A typical dose is 10 mg/kg.

  • Collect blood samples at various time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours).

  • Process blood samples to obtain plasma.

  • Analyze plasma concentrations of this compound using a validated analytical method such as LC-MS/MS.

  • Determine key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Table 3: Pharmacokinetic Parameters of this compound in Mice after Oral Administration

Compound AdministeredCₘₐₓ of this compound (ng/ml)Tₘₐₓ (h)AUC₀₋₉₆ (ng·h/ml)Reference
This compound7214Not specified
ELQ-334 (prodrug)4,3784115,195

Logical Relationship Diagram

The successful in vivo application of this compound is dependent on several interconnected factors.

Logical_Relationship cluster_Properties Compound Properties cluster_Formulation Formulation & Administration cluster_Outcome Desired Outcome Bioavailability Oral Bioavailability Efficacy In Vivo Efficacy Bioavailability->Efficacy Solubility Aqueous Solubility Solubility->Bioavailability Metabolic_Stability Metabolic Stability Metabolic_Stability->Bioavailability Prodrug_Strategy Prodrug Strategy (ELQ-334) Prodrug_Strategy->Bioavailability Improves Vehicle Appropriate Vehicle (PEG 400) Vehicle->Solubility Aids Route Oral Gavage Route->Bioavailability Enables

Caption: Factors influencing the in vivo efficacy of this compound.

These detailed protocols and guidelines should enable researchers to effectively design and execute in vivo efficacy studies for this compound, contributing to the development of novel antiparasitic therapies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Bioavailability of ELQ-316 with Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with ELQ-316 and its prodrugs. The information is designed to address common challenges encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor oral bioavailability?

A1: this compound has low aqueous solubility and high crystallinity, which are significant factors limiting its oral absorption.[1][2] This can lead to low and variable plasma concentrations when administered orally, potentially compromising its therapeutic efficacy in vivo.[3]

Q2: What is the primary strategy to improve the bioavailability of this compound?

A2: The most successful strategy to overcome the poor oral bioavailability of this compound is the use of a prodrug approach.[1][2] Specifically, converting this compound into a carbonate ester prodrug, such as ELQ-334, has been shown to significantly enhance its pharmacokinetic profile.[3][4]

Q3: How does the prodrug ELQ-334 work?

A3: ELQ-334 is a bioreversible O-linked carbonate ester of this compound.[5] This modification reduces the crystallinity and increases the solubility of the parent compound.[1][2][6] After oral administration, ELQ-334 is rapidly converted in vivo by host esterases to release the active drug, this compound, leading to higher plasma concentrations.[3]

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent inhibitor of the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain in apicomplexan parasites.[7][8][9][10] It specifically targets the Qi site of cytochrome b, disrupting the parasite's ability to generate ATP and leading to cell death.[7][8][10]

Q5: Is this compound active against a broad range of parasites?

A5: Yes, this compound has demonstrated potent activity against a variety of apicomplexan parasites, including Toxoplasma gondii, Plasmodium falciparum, and Babesia microti.[9][11]

Troubleshooting Guides

Issue 1: Inconsistent or low efficacy of orally administered this compound in animal models.

  • Possible Cause: Poor absorption due to low bioavailability. As discussed, the inherent physicochemical properties of this compound limit its uptake from the gastrointestinal tract.

  • Troubleshooting Steps:

    • Switch to a Prodrug: The most effective solution is to use a more bioavailable prodrug of this compound, such as ELQ-334.[3][4]

    • Optimize Formulation: If using this compound is necessary, consider formulation strategies to enhance solubility. While challenging, exploring different vehicle formulations may offer some improvement. However, the prodrug approach is generally more reliable.

    • Alternative Administration Route: For initial efficacy studies or to bypass absorption issues, consider intraperitoneal (i.p.) administration of this compound.[3]

Issue 2: Difficulty in achieving desired plasma concentrations of this compound for pharmacokinetic/pharmacodynamic (PK/PD) studies.

  • Possible Cause: Rapid metabolism or clearance, in addition to poor absorption.

  • Troubleshooting Steps:

    • Utilize the Prodrug ELQ-334: Oral administration of ELQ-334 leads to a significant increase in the maximum plasma concentration (Cmax) and area under the curve (AUC) of this compound compared to administering this compound itself.[3]

    • Dose Adjustment: When using ELQ-334, ensure the dose is calculated based on the molar equivalency of the desired this compound dose.[3]

    • Pharmacokinetic Modeling: Conduct a pilot pharmacokinetic study to determine the optimal dosing regimen for your specific animal model and experimental goals.

Issue 3: Emergence of drug resistance during in vitro or in vivo experiments.

  • Possible Cause: Continuous exposure to a single agent can lead to the selection of resistant parasite populations. Resistance to this compound has been associated with mutations in the cytochrome b gene.[7][8]

  • Troubleshooting Steps:

    • Combination Therapy: Consider using this compound or its prodrugs in combination with another antiprotozoal agent that has a different mechanism of action. For example, combining ELQ-334 with atovaquone (B601224) has been shown to be effective.[1]

    • Monitor for Resistance: If resistance is suspected, sequence the cytochrome b gene of the parasite to identify potential mutations.[7]

    • Varying Drug Pressure: In in vitro cultures, intermittent or escalating dose strategies may help to mitigate the rapid development of resistance.

Data Presentation

Table 1: Physicochemical Properties of this compound and its Prodrug ELQ-334

PropertyThis compoundELQ-334Reference
Description Endochin-like quinoloneCarbonate ester prodrug of this compound[1][4]
Melting Point High (decomposes at ~314°C for the related ELQ-300)Significantly lower (e.g., 103.5°C for the related ELQ-331)[6]
Solubility Low aqueous solubilityIncreased solubility[1][2]
Crystallinity HighReduced[1][2][6]

Table 2: In Vitro Activity of this compound and Prodrugs against Various Parasites

CompoundParasiteIC50 (nM)Reference
This compound Toxoplasma gondii0.007[12]
This compound Babesia bovis654.9
This compound Babesia bigemina48.10[9]
ELQ-334 Babesia duncani193 ± 56[2]

Table 3: Pharmacokinetic Parameters of this compound and ELQ-334 in Mice (Oral Administration)

ParameterThis compound (from oral this compound)This compound (from oral ELQ-334)Reference
Dose 10 mg/kg10 mg/kg (molar equivalent)[3]
Cmax (ng/mL) 7214,378[3]
Tmax (h) 44[3]
AUC0–96 (ng·h/mL) ~19,200 (estimated 6-fold lower than ELQ-334)115,195[3]
t1/2 (h) Not specified11.6[3]

Experimental Protocols

1. Synthesis of ELQ-334 (Carbonate Ester Prodrug of this compound)

This protocol is adapted from the described synthesis of ELQ-334.[3]

  • Materials:

    • This compound

    • Dry tetrahydrofuran (B95107) (THF)

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Ethyl chloroformate

    • Water

    • Standard laboratory glassware and stirring equipment

  • Procedure:

    • Suspend this compound (e.g., 7.0 mmol) in dry THF (100 ml) in a round-bottom flask equipped with a magnetic stirrer.

    • Add a 60% mineral oil suspension of NaH (2.0 equivalents, e.g., 14.0 mmol).

    • Heat the mixture to 60°C for 30 minutes.

    • Add a solution of ethyl chloroformate (2.0 equivalents, e.g., 14.0 mmol) in THF (5 ml).

    • Continue heating the reaction mixture at 60°C for 5 hours.

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding water (10 ml).

    • Extract the product using an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography, to obtain pure ELQ-334.

2. In Vivo Oral Bioavailability Study in Mice

This protocol provides a general framework for assessing the oral bioavailability of this compound and its prodrugs.[3]

  • Animals:

    • Use an appropriate mouse strain (e.g., CF-1 or BALB/c).

    • Ensure animals have access to food and water ad libitum.

  • Drug Formulation and Administration:

    • Dissolve this compound and ELQ-334 in a suitable vehicle, such as polyethylene (B3416737) glycol 400 (PEG 400).

    • For ELQ-334, adjust the dose to be the molar equivalent of the this compound dose (e.g., 10 mg/kg).

    • Administer the formulations orally to mice via gavage (e.g., 0.1 ml per mouse).

  • Sample Collection:

    • Collect blood samples at various time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours).

    • Collect blood via a suitable method, such as tail poke (a maximum of two samples per mouse is recommended to minimize stress).

    • Process the blood samples to obtain plasma.

  • Bioanalysis:

    • Analyze the plasma concentrations of this compound (and ELQ-334, if necessary) using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Perform a noncompartmental pharmacokinetic analysis to determine key parameters, including Cmax, Tmax, AUC, and half-life (t1/2).

Mandatory Visualizations

ELQ316_MOA cluster_membrane Inner Mitochondrial Membrane bc1 Cytochrome bc1 (Complex III) Qo Qo site Qi Qi site cyt_c Cytochrome c bc1->cyt_c e- UQH2 Ubiquinol (UQH2) UQH2->bc1 e- UQ Ubiquinone (UQ) ELQ316 This compound ELQ316->Qi Inhibits

Caption: Mechanism of action of this compound on the cytochrome bc1 complex.

Prodrug_Workflow cluster_oral_admin Oral Administration cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation ELQ316 This compound (Poor Bioavailability) Absorption Absorption ELQ316->Absorption Limited Prodrug Prodrug (ELQ-334) (Improved Physicochemical Properties) Prodrug->Absorption Enhanced Conversion In vivo conversion (Host Esterases) Absorption->Conversion Active_Drug Active this compound Conversion->Active_Drug Target Parasite (Cytochrome bc1) Active_Drug->Target Therapeutic Effect

Caption: Prodrug strategy to enhance this compound bioavailability.

References

Technical Support Center: Troubleshooting ELQ-316 Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the potent anti-parasitic compound ELQ-316, ensuring its proper solubilization in culture media is critical for accurate and reproducible experimental results. Precipitation of this compound can lead to inconsistent compound exposure and flawed data. This guide provides detailed troubleshooting strategies and frequently asked questions (FAQs) to address and prevent this compound precipitation in your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

This compound is a potent, small molecule inhibitor of the cytochrome bc1 complex in parasites, demonstrating significant efficacy against various parasitic diseases.[1] As an endochin-like quinolone, this compound is a hydrophobic compound with low aqueous solubility, making it susceptible to precipitation when introduced into the aqueous environment of cell culture media.

Q2: I observed immediate precipitation when adding my this compound stock solution to the culture medium. What is the likely cause?

Immediate precipitation, often termed "crashing out," typically occurs when a concentrated stock solution of a hydrophobic compound in an organic solvent (like DMSO) is rapidly diluted into an aqueous medium. The abrupt change in solvent polarity causes the compound to exceed its solubility limit in the aqueous phase, leading to the formation of a precipitate.

Q3: Can the final concentration of DMSO in my culture medium affect this compound solubility?

Yes, the final concentration of the organic solvent used to dissolve this compound is a critical factor. While a small percentage of DMSO is generally well-tolerated by most cell lines, higher concentrations can aid in maintaining the solubility of hydrophobic compounds. However, it is crucial to balance solubility with potential solvent-induced cytotoxicity. A preliminary vehicle control experiment is always recommended to determine the maximum tolerable DMSO concentration for your specific cell type.

Q4: How does the composition of the culture medium influence this compound solubility?

Components within the culture medium, such as proteins (e.g., albumin in fetal bovine serum), salts, and pH, can all impact the solubility of this compound. Proteins can sometimes bind to hydrophobic compounds, which may either enhance or reduce their solubility and bioavailability. High concentrations of salts can decrease solubility through the "salting-out" effect. The pH of the medium can also affect the ionization state of the compound, thereby influencing its solubility.

Troubleshooting Guide: Preventing and Resolving this compound Precipitation

This guide provides a systematic approach to troubleshoot and prevent this compound precipitation in your experiments.

Issue 1: Immediate Precipitation Upon Addition to Media
Potential Cause Recommended Solution
High Final Concentration of this compound The intended final concentration of this compound may exceed its solubility limit in the culture medium. Solution: Perform a solubility test to determine the maximum achievable concentration of this compound in your specific culture medium under your experimental conditions. Start with a lower, more conservative concentration if possible.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange and precipitation. Solution: Employ a serial dilution method. First, prepare an intermediate dilution of the this compound stock in pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of the medium. Adding the compound dropwise while gently swirling the medium can also facilitate better mixing and prevent localized high concentrations.
Low Temperature of Media The solubility of many compounds, including this compound, decreases at lower temperatures. Solution: Always use pre-warmed (37°C) cell culture media for all dilutions and for the final experimental setup.
Issue 2: Precipitation Over Time in the Incubator
Potential Cause Recommended Solution
Media Evaporation Over long-term experiments, evaporation of water from the culture medium can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit. Solution: Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for extended experiments.
Temperature Fluctuations Repeatedly removing culture vessels from the stable incubator environment can cause temperature cycling, which may affect compound solubility. Solution: Minimize the time that culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated environmental chamber.
Interaction with Media Components This compound may interact with media components over time, leading to the formation of insoluble complexes. Solution: If precipitation is consistently observed after a certain incubation period, consider preparing fresh media with this compound closer to the time of analysis or refreshing the media during the experiment.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

This protocol will help you determine the highest concentration of this compound that remains soluble in your specific cell culture medium.

Materials:

  • This compound powder

  • 100% DMSO

  • Your complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well clear-bottom plate

  • Vortex mixer

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming (to 37°C) may be applied if necessary.

  • Prepare Serial Dilutions: In sterile microcentrifuge tubes or a 96-well plate, prepare a series of 2-fold dilutions of your this compound stock solution in pre-warmed complete culture medium. For example, start with a 1:100 dilution of your stock to get a 100 µM solution, and then perform serial dilutions from there. Ensure the final DMSO concentration is consistent across all dilutions and does not exceed the tolerance limit of your cells (typically ≤ 0.5%). Include a vehicle control (medium with the same final DMSO concentration).

  • Incubate and Observe: Incubate the tubes or plate at 37°C in a humidified incubator with 5% CO2.

  • Visual Inspection: Visually inspect for any signs of precipitation (cloudiness, crystals, or turbidity) at several time points (e.g., immediately after preparation, 1, 4, 12, and 24 hours).

  • Microscopic Examination: For a more sensitive assessment, transfer a small aliquot from each dilution onto a microscope slide and examine for the presence of micro-precipitates.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate throughout the observation period is considered the maximum soluble concentration for your experimental conditions.

Quantitative Data Summary
PropertyEstimated/Predicted ValueRecommended Starting Solvent for Stock
Aqueous Solubility Very Low (< 1 µg/mL)100% DMSO
Predicted logP High (> 4)
Predicted pKa Weakly acidic/neutral

Note: These are predicted values and should be experimentally verified.

Visualizing the Mechanism of Action and Troubleshooting Workflow

Signaling Pathway: Inhibition of Cytochrome bc1 Complex by this compound

This compound exerts its anti-parasitic effect by inhibiting the cytochrome bc1 (Complex III) of the mitochondrial electron transport chain. Specifically, it binds to the Qi site of cytochrome b, blocking the reduction of ubiquinone to ubiquinol. This disruption of the Q-cycle halts electron flow, collapses the mitochondrial membrane potential, and ultimately leads to parasite death.

ELQ316_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ComplexIII Cytochrome bc1 Complex (Complex III) Qo_site Qo Site Cyt_b Cytochrome b Qo_site->Cyt_b e- FeS Rieske Fe-S Qo_site->FeS e- Qi_site Qi Site Cyt_b->Qi_site e- Cyt_c1 Cytochrome c1 FeS->Cyt_c1 e- Cyt_c_ox Cytochrome c (oxidized) Cyt_c1->Cyt_c_ox e- UQH2 Ubiquinol (UQH2) UQH2->Qo_site e- UQ Ubiquinone (UQ) UQ->Qi_site Cyt_c_red Cytochrome c (reduced) ELQ316 This compound ELQ316->Qi_site Inhibition

Caption: Inhibition of the Cytochrome bc1 Complex Q-cycle by this compound.

Experimental Workflow: Troubleshooting this compound Precipitation

The following workflow provides a logical sequence of steps to diagnose and resolve precipitation issues with this compound.

Troubleshooting_Workflow start Start: this compound Precipitation Observed check_stock 1. Check Stock Solution Is it clear? start->check_stock prepare_fresh_stock Prepare Fresh Stock in 100% DMSO check_stock->prepare_fresh_stock No check_dilution 2. Review Dilution Protocol Immediate or delayed precipitation? check_stock->check_dilution Yes prepare_fresh_stock->check_dilution immediate_precip Immediate Precipitation check_dilution->immediate_precip delayed_precip Delayed Precipitation check_dilution->delayed_precip solubility_test Perform Solubility Test (Protocol 1) immediate_precip->solubility_test check_incubation 3. Evaluate Incubation Conditions delayed_precip->check_incubation optimize_dilution Optimize Dilution: - Use pre-warmed media - Serial dilution - Slow, dropwise addition solubility_test->optimize_dilution end_soluble End: this compound Soluble optimize_dilution->end_soluble check_humidity Check Incubator Humidity check_incubation->check_humidity minimize_temp_flux Minimize Temperature Fluctuations check_incubation->minimize_temp_flux check_humidity->end_soluble minimize_temp_flux->end_soluble

Caption: A stepwise workflow for troubleshooting this compound precipitation.

By following these guidelines and protocols, researchers can effectively mitigate the challenges associated with this compound precipitation, ensuring the integrity and reliability of their experimental outcomes.

References

Technical Support Center: Optimizing ELQ-316 Dosage for Acute Toxoplasmosis Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ELQ-316 in acute toxoplasmosis models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound against Toxoplasma gondii?

A1: this compound is a potent inhibitor of the Toxoplasma gondii cytochrome bc1 complex, which is a critical component of the parasite's mitochondrial electron transport chain.[1][2][3] Specifically, it targets the Qi site of cytochrome b.[1][4] Inhibition of this complex disrupts the parasite's ability to generate ATP, ultimately leading to its death.[2][3] Evidence for this mechanism comes from the observation that a mutation at position 222 (Thr -> Pro) in the cytochrome b gene confers resistance to this compound.[1]

Q2: What are the reported in vitro efficacy data for this compound against T. gondii?

A2: this compound demonstrates extremely potent activity against T. gondii in vitro, with reported 50% inhibitory concentration (IC50) values in the picomolar to low nanomolar range.

Parameter Value Reference
IC500.007 nM[2][3]
IC503.4 nM (parental strain)[1]
IC50155 nM (resistant strain)[1]

Q3: What are the effective dosages of this compound in acute murine toxoplasmosis models?

A3: this compound has been shown to be highly effective when administered orally in mouse models of acute toxoplasmosis. The 50% effective dose (ED50) and 90% effective dose (ED90) have been determined.

Parameter Value (Oral Administration) Reference
ED500.08 mg/kg[2][3][5]
ED900.33 mg/kg[2][3]

At a dosage of 5 mg/kg/day, this compound has been shown to clear systemic infection, although it may not be sufficient to eliminate acute brain infection due to limitations in crossing the blood-brain barrier.[6]

Q4: How can the oral bioavailability of this compound be improved?

A4: The oral bioavailability of this compound is limited by its high crystallinity.[6][7] To overcome this, a carbonate ester prodrug, ELQ-334, was developed.[6][7] Administering ELQ-334 orally results in a significant increase in the plasma concentration and area under the curve (AUC) of this compound compared to administering this compound directly.[6][7] This enhanced bioavailability leads to greater efficacy in acute toxoplasmosis models.[6][7]

Pharmacokinetic Parameter This compound (10 mg/kg, oral) ELQ-334 (molar equivalent of 10 mg/kg this compound, oral) Reference
Cmax (plasma)721 ng/ml4,378 ng/ml[6]
AUC0–96 (plasma)Not specified115,195 ng·h/ml (approx. 6-fold increase)[6]
Tmax4 h4 h[6]
t1/2Not specified11.6 h[6]
Brain Concentration (4h)Not specified1,543 ng/g[6][8]
Brain Concentration (24h)Not specified405 ng/g[6][8]

Q5: What are some common mouse models for acute toxoplasmosis?

A5: Murine models are standard for studying acute T. gondii infection.[9] Commonly used mouse strains include BALB/c and C57BL/6.[10][11] Infection is typically initiated by intraperitoneal injection of tachyzoites (e.g., RH strain) or oral gavage/intraperitoneal injection of tissue cysts (e.g., ME49 strain).[11] The progression of the infection can be monitored by observing clinical signs, measuring parasite burden in tissues using methods like quantitative PCR or bioluminescence imaging, and assessing survival rates.[9][12]

Troubleshooting Guides

Problem 1: Inconsistent efficacy of orally administered this compound.

  • Possible Cause: Poor and variable oral absorption of this compound due to its high crystallinity.[6][7]

  • Troubleshooting Steps:

    • Vehicle Optimization: Ensure this compound is fully solubilized in the vehicle before administration. Polyethylene (B3416737) glycol 400 (PEG 400) has been used successfully.[6]

    • Consider a Prodrug: For improved and more consistent oral bioavailability, consider using the prodrug ELQ-334, which is efficiently converted to this compound in vivo and provides significantly higher plasma and brain concentrations.[6][7]

    • Route of Administration: For initial efficacy studies or to bypass absorption issues, consider intraperitoneal (i.p.) administration. This compound administered i.p. has demonstrated efficacy against both acute and latent toxoplasmosis.[6]

Problem 2: Survival of mice is achieved, but neurological symptoms or parasite presence in the brain persists.

  • Possible Cause: Insufficient penetration of this compound across the blood-brain barrier to completely clear the parasite from the central nervous system.[6]

  • Troubleshooting Steps:

    • Use of Prodrug: ELQ-334 administration leads to higher brain concentrations of this compound compared to direct administration of this compound.[6][8] This may be more effective at controlling brain infection.

    • Combination Therapy: Consider combination therapy with another anti-toxoplasma agent known to have good CNS penetration.

    • Dose Escalation: While observing for toxicity, a carefully planned dose-escalation study could determine if higher doses of this compound (or ELQ-334) can achieve therapeutic concentrations in the brain. High doses (up to 50 mg/kg) of this compound have been administered to mice without overt signs of toxicity.[2][3]

Problem 3: Development of this compound resistance in vitro.

  • Possible Cause: Spontaneous mutations in the parasite's cytochrome b gene, specifically at the Qi binding site.[1]

  • Troubleshooting Steps:

    • Sequence the Cytochrome b Gene: In resistant parasite clones, sequence the cytochrome b gene to identify potential mutations, such as the T222P substitution.[1]

    • Combination Therapy: The use of a combination of drugs with different mechanisms of action can reduce the likelihood of resistance developing. Consider combining this compound with a drug that targets a different pathway.

    • Alternative Quinolones: Investigate other endochin-like quinolones that may be effective against this compound resistant strains. For example, some quinolones target the Qo site of the cytochrome bc1 complex.[12]

Experimental Protocols

1. In Vivo Efficacy Model for Acute Toxoplasmosis

  • Animal Model: Female BALB/c mice (6-8 weeks old).

  • Infection:

    • Infect mice by intraperitoneal injection with 1 x 10^3 tachyzoites of a virulent T. gondii strain (e.g., RH strain).

    • Alternatively, for models that progress to the chronic phase, use a less virulent, cyst-forming strain like ME49.[11]

  • Drug Preparation and Administration:

    • Prepare this compound or ELQ-334 in a suitable vehicle such as polyethylene glycol 400 (PEG 400).

    • Administer the compound orally via gavage once daily, starting 24 hours post-infection, for a duration of 7-10 days.

    • Include a vehicle control group and a positive control group (e.g., atovaquone (B601224) at 5 mg/kg).[2]

  • Monitoring and Endpoints:

    • Monitor mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy).

    • Record survival data.

    • For parasite burden analysis, euthanize a subset of mice at specific time points.

    • Quantify parasite load in tissues (e.g., spleen, brain) using quantitative real-time PCR (qPCR) for the T. gondii B1 gene or by measuring bioluminescence if using a luciferase-expressing parasite strain.[12]

2. In Vitro Growth Inhibition Assay

  • Cell Culture:

    • Culture human foreskin fibroblasts (HFF) in a suitable medium (e.g., DMEM with 10% fetal bovine serum).

  • Parasite Infection:

    • Infect confluent HFF monolayers with T. gondii tachyzoites (e.g., RH strain) at a multiplicity of infection (MOI) of 1.

  • Drug Treatment:

    • After allowing the parasites to invade for 2-4 hours, wash the monolayers to remove extracellular parasites.

    • Add fresh medium containing serial dilutions of this compound.

  • Quantification of Inhibition:

    • After 72 hours of incubation, quantify parasite growth. This can be done using various methods, such as a β-galactosidase assay if using a parasite strain expressing this reporter enzyme, or by measuring DNA content.[3]

  • Data Analysis:

    • Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a suitable model.

Visualizations

ELQ316_Mechanism_of_Action cluster_parasite Toxoplasma gondii Mitochondrion cluster_bc1 Cytochrome bc1 Complex Qo Qo site CytC Cytochrome c Qo->CytC e- Qi Qi site ATP_Synthase ATP Synthase CytC->ATP_Synthase e- Ubiquinone Ubiquinone Pool Ubiquinone->Qo e- Ubiquinone->Qi ATP ATP ATP_Synthase->ATP ELQ316 This compound ELQ316->Qi Inhibits

Caption: Mechanism of action of this compound on the T. gondii cytochrome bc1 complex.

ELQ316_Experimental_Workflow cluster_treatment Treatment Groups (Oral Gavage) cluster_endpoints Endpoints start Start: Acute Toxoplasmosis Model infection Infect Mice with T. gondii (e.g., RH strain, i.p.) start->infection group1 Vehicle Control (PEG 400) infection->group1 group2 This compound (e.g., 5 mg/kg) infection->group2 group3 ELQ-334 (molar equivalent) infection->group3 group4 Positive Control (Atovaquone) infection->group4 monitoring Daily Monitoring: - Survival - Clinical Signs (Weight, etc.) group1->monitoring group2->monitoring group3->monitoring group4->monitoring endpoint1 Survival Analysis monitoring->endpoint1 endpoint2 Parasite Burden (qPCR/Bioluminescence) in Spleen and Brain monitoring->endpoint2 analysis Data Analysis and Comparison endpoint1->analysis endpoint2->analysis Troubleshooting_Logic issue Issue: Inconsistent Efficacy or CNS Persistence cause1 Poor Oral Bioavailability? issue->cause1 cause2 Poor CNS Penetration? issue->cause2 solution1 Use Prodrug ELQ-334 cause1->solution1 solution2 Optimize Vehicle (e.g., PEG 400) cause1->solution2 solution3 Consider I.P. Administration cause1->solution3 solution4 Use Prodrug ELQ-334 for Higher Brain Concentration cause2->solution4 solution5 Dose Escalation Study cause2->solution5

References

How to address ELQ-316 instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ELQ-316. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the experimental use of this compound, with a particular focus on its stability in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an endochin-like quinolone compound investigated for its potent anti-parasitic activity, particularly against apicomplexan parasites such as Toxoplasma gondii and Babesia microti. Its primary mechanism of action is the inhibition of the mitochondrial cytochrome bc1 complex (Complex III) of the electron transport chain in these parasites. This inhibition disrupts mitochondrial respiration and pyrimidine (B1678525) biosynthesis, ultimately leading to parasite death.

Q2: What are the known solubility limitations of this compound?

This compound is characterized as a hydrophobic compound with high crystallinity, which contributes to its limited oral bioavailability. It is sparingly soluble in water and organic solvents. For in vitro experiments, it is typically dissolved in 100% dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.

Q3: Are there any known stability issues with this compound in solution?

As a quinolone compound, this compound may be susceptible to degradation under certain conditions. Quinolone derivatives can be sensitive to light (photodegradation) and their solubility and stability can be influenced by the pH of the solution. It is recommended to protect this compound solutions from light and to be mindful of the pH of the experimental medium.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Precipitation of this compound in Cell Culture Media

Problem: A precipitate is observed immediately after diluting the this compound DMSO stock solution into the aqueous cell culture medium.

Root Cause: This is a common phenomenon known as "crashing out," which occurs when a hydrophobic compound dissolved in an organic solvent is rapidly introduced into an aqueous environment where it has poor solubility.

Troubleshooting Workflow:

start Precipitation Observed check_conc Is the final concentration too high? start->check_conc check_dilution Was the dilution performed too rapidly? check_conc->check_dilution No solution_conc Reduce final concentration. Perform a solubility test. check_conc->solution_conc Yes check_temp Was the medium at room temperature or cold? check_dilution->check_temp No solution_dilution Use a serial dilution method. Add stock solution dropwise while vortexing. check_dilution->solution_dilution Yes solution_temp Pre-warm the cell culture medium to 37°C. check_temp->solution_temp Yes end_node Clear Solution check_temp->end_node No solution_conc->end_node solution_dilution->end_node solution_temp->end_node

Caption: Troubleshooting workflow for immediate this compound precipitation.

Detailed Solutions:

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the cell culture medium exceeds its aqueous solubility limit.Decrease the final working concentration of this compound. It is advisable to perform a preliminary solubility test in the specific medium to be used.
Rapid Dilution Direct addition of a concentrated DMSO stock to a large volume of aqueous medium causes a rapid solvent exchange, leading to the compound precipitating out of solution.Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of the medium. Always add the stock solution dropwise while gently vortexing or swirling the medium.
Low Temperature of Medium The solubility of many compounds, including this compound, decreases at lower temperatures.Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution.
High Final DMSO Concentration While DMSO aids in solubility, high concentrations can be toxic to cells. A typical recommendation is to keep the final DMSO concentration at or below 0.5%.Ensure that the volume of DMSO added to the final culture medium is minimal. If a higher concentration of this compound is required, consider preparing a more concentrated initial stock solution in DMSO.
Issue 2: Degradation of this compound During Storage or Experiments

Problem: Loss of compound activity over time, suggesting potential degradation.

Root Cause: Quinolone compounds can be susceptible to photodegradation and their stability can be pH-dependent.

Preventative Measures:

Factor Recommendation
Light Exposure Protect this compound stock solutions and experimental solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.
pH of Solution The solubility and stability of quinolones can be significantly affected by pH. They tend to be least soluble at neutral pH. Be aware of the pH of your buffers and culture media.
Storage Temperature Store DMSO stock solutions of this compound at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Working Solutions Prepare fresh working dilutions of this compound in your experimental medium immediately before use. Do not store diluted aqueous solutions for extended periods.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of 100% sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortexing: Vortex the solution vigorously until the this compound is completely dissolved. A brief sonication in a water bath may aid in dissolution if necessary.

  • Sterilization: Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped tubes and store at -20°C or -80°C.

General Workflow for In Vitro Anti-Parasitic Assay

prep_stock Prepare this compound Stock (10 mM in DMSO) prep_working Prepare Working Solutions (Serial Dilution in Medium) prep_stock->prep_working add_compound Add this compound Working Solutions to Wells prep_working->add_compound seed_cells Seed Host Cells in Microplate infect_cells Infect Host Cells with Parasites seed_cells->infect_cells infect_cells->add_compound incubate Incubate at 37°C, 5% CO2 add_compound->incubate assay Perform Viability/Proliferation Assay (e.g., SYBR Green, Luciferase) incubate->assay analyze Analyze Data and Determine IC50 assay->analyze

Caption: General experimental workflow for an in vitro anti-parasitic assay with this compound.

Mechanism of Action: Inhibition of Cytochrome bc1 Complex

This compound targets the cytochrome bc1 complex in the parasite's mitochondrial electron transport chain. This complex is crucial for generating the mitochondrial membrane potential required for ATP synthesis.

cluster_Mitochondrion Parasite Mitochondrion cluster_ComplexIII Cytochrome bc1 Complex (Complex III) UQH2 Ubiquinol (B23937) (UQH2) Qo_site Qo Site UQH2->Qo_site Oxidation Pyrimidine_synthesis Pyrimidine Biosynthesis (Inhibited) UQH2->Pyrimidine_synthesis CytC_ox Cytochrome c (oxidized) CytC_red Cytochrome c (reduced) CytC_ox->CytC_red ATP_synthesis ATP Synthesis (Inhibited) CytC_red->ATP_synthesis Qo_site->CytC_ox Electron Transfer Qi_site Qi Site Qi_site->UQH2 Reduction ELQ316 This compound ELQ316->Qo_site ELQ316->Qi_site

Caption: this compound inhibits the Qo and Qi sites of the cytochrome bc1 complex.

By binding to the Qo and Qi sites of the cytochrome bc1 complex, this compound blocks the transfer of electrons from ubiquinol to cytochrome c. This disruption of the electron transport chain leads to a collapse of the mitochondrial membrane potential, inhibiting ATP production and the regeneration of ubiquinone, which is essential for other metabolic pathways, including pyrimidine biosynthesis.

ELQ-316 Off-Target Effects in HEK293 Cells: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of ELQ-316 in HEK293 cells. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an endochin-like quinolone compound that functions as an anti-parasitic agent. Its primary mechanism of action is the inhibition of the cytochrome bc1 (Complex III) of the mitochondrial electron transport chain at the Qi site.[1][2][3] This disruption of mitochondrial respiration is highly effective against parasites such as Toxoplasma gondii.[1][4][5]

Q2: Does this compound exhibit cytotoxicity in HEK293 cells?

A2: Based on available data, this compound shows low cytotoxicity in HEK293 cells. The reported 50% inhibitory concentration (IC50) for cytotoxicity is greater than 10 μM.[6]

Q3: What are the potential off-target effects of this compound in HEK293 cells?

A3: While specific off-target signaling pathways in HEK293 cells have not been extensively documented in publicly available research, the primary on-target mechanism provides clues for potential off-target effects. As this compound targets the mitochondrial cytochrome bc1 complex, any observed off-target effects in mammalian cells like HEK293 are likely related to mitochondrial dysfunction. This could manifest as alterations in cellular respiration, ATP production, or mitochondrial membrane potential. It is also important to consider that other quinolone-class compounds have been associated with off-target effects, though their relevance to this compound needs to be experimentally verified.

Troubleshooting Guide

This guide addresses specific issues that researchers might encounter during their experiments with this compound in HEK293 cells.

Observed Issue Potential Cause Recommended Action
Unexpected decrease in cell viability at concentrations below 10 μM. 1. Cell line sensitivity variation. 2. Experimental error (e.g., incorrect compound concentration). 3. Prolonged exposure leading to cumulative mitochondrial stress.1. Perform a dose-response curve to determine the precise IC50 in your specific HEK293 cell line. 2. Verify the concentration of your this compound stock solution. 3. Conduct a time-course experiment to assess viability at different exposure durations.
Altered mitochondrial morphology (e.g., fragmentation). Inhibition of the cytochrome bc1 complex can lead to mitochondrial stress and subsequent changes in mitochondrial dynamics.1. Visualize mitochondria using a fluorescent dye (e.g., MitoTracker Red CMXRos). 2. Quantify mitochondrial morphology (e.g., aspect ratio, form factor) using image analysis software.
Decreased cellular ATP levels. Disruption of the electron transport chain by this compound can impair oxidative phosphorylation, leading to reduced ATP synthesis.1. Measure cellular ATP levels using a commercial bioluminescence-based assay. 2. Compare ATP levels in treated versus untreated cells at various time points and this compound concentrations.
Increased production of reactive oxygen species (ROS). Inhibition of Complex III can lead to the back-up of electrons in the electron transport chain, resulting in increased superoxide (B77818) production.1. Measure mitochondrial ROS levels using a fluorescent probe (e.g., MitoSOX Red). 2. Perform the assay at different time points after this compound treatment.

Quantitative Data Summary

The following table summarizes the available quantitative data for the effects of this compound in HEK293 cells.

Parameter Cell Line Value Reference
Cytotoxicity (IC50) HEK293> 10 μM[6]

Experimental Protocols

1. Cytotoxicity Assay (AlamarBlue Assay)

This protocol is adapted from standard cell viability assay procedures.

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-72 hours.

  • AlamarBlue Addition: Add AlamarBlue reagent to each well (10% of the total volume) and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Mitochondrial ROS Measurement (MitoSOX Red Assay)

This protocol outlines the measurement of mitochondrial superoxide levels.

  • Cell Treatment: Seed HEK293 cells in a suitable plate or dish and treat with this compound at the desired concentrations for the desired duration.

  • MitoSOX Staining: Remove the culture medium and incubate the cells with 5 µM MitoSOX Red working solution in HBSS/Ca/Mg for 10 minutes at 37°C, protected from light.

  • Wash: Wash the cells three times with warm buffer.

  • Imaging/Flow Cytometry: Analyze the cells using a fluorescence microscope or flow cytometer (excitation ~510 nm, emission ~580 nm).

  • Data Analysis: Quantify the mean fluorescence intensity to determine the relative levels of mitochondrial ROS.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_mitotox_assays Mitochondrial Assays HEK293 HEK293 Cell Culture Treatment Treat HEK293 cells with this compound (Dose-Response & Time-Course) HEK293->Treatment ELQ316 This compound Stock Preparation ELQ316->Treatment Viability Cytotoxicity Assay (e.g., AlamarBlue) Treatment->Viability MitoTox Mitochondrial Function Assays Treatment->MitoTox ROS ROS Production (e.g., MitoSOX) MitoTox->ROS ATP ATP Levels MitoTox->ATP MembranePotential Mitochondrial Membrane Potential MitoTox->MembranePotential mitochondrial_etc cluster_etc Mitochondrial Electron Transport Chain ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ e- ComplexII Complex II ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- ATPSynthase ATP Synthase ComplexIV->ATPSynthase H+ gradient ATP ATP ATPSynthase->ATP produces ELQ316 This compound ELQ316->ComplexIII Inhibition at Qi site

References

Navigating ELQ-316 in Your In Vivo Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ELQ-316. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vivo experiments, with a focus on ensuring optimal outcomes while maintaining a high safety profile. While this compound is noted for its low mammalian cell toxicity and high selectivity for parasitic targets, this guide offers troubleshooting advice and answers to frequently asked questions to address potential challenges during your research.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the known in vivo toxicity profile of this compound?

A1: Preclinical studies have consistently demonstrated that this compound has a favorable safety profile with low toxicity in mammals.[1][3][4] It is highly selective for the cytochrome bc1 complex of apicomplexan parasites over the human equivalent, which contributes to its tolerability.[2][5] In mouse models, even high doses have not shown overt signs of toxicity, such as weight loss, inactivity, or ruffled fur.[2]

Q2: What is the primary challenge when administering this compound in vivo?

A2: The main challenge with this compound is not its toxicity but its limited oral bioavailability due to its high crystallinity. This can lead to lower than expected plasma and tissue concentrations, potentially impacting its therapeutic efficacy.

Q3: How can the oral bioavailability of this compound be improved?

A3: A successful strategy to enhance the oral bioavailability of this compound is the use of a prodrug approach. For example, the carbonate ester prodrug ELQ-334 was developed to decrease crystallinity and improve oral absorption. This resulted in a significant increase in the maximum plasma concentration (Cmax) and the area under the curve (AUC) of this compound, leading to greater efficacy.[5]

Q4: What is the mechanism of action of this compound and how does it relate to its low toxicity?

A4: this compound functions by inhibiting the cytochrome bc1 complex (Complex III) of the electron transport chain in apicomplexan parasites.[2][6] Its high selectivity for the parasite's enzyme over the mammalian counterpart is a key factor in its low toxicity profile.[5]

Troubleshooting Guides

Even with a generally safe compound, unexpected results can occur. This section provides guidance on how to troubleshoot potential in vivo issues.

Guide 1: Addressing Unexpected Adverse Events

If you observe unexpected adverse events in your animal models, follow this guide to systematically investigate the cause.

Experimental Protocol: Investigation of Unexpected Adverse Events

  • Dose Verification:

    • Re-verify the calculations for your dosing solutions.

    • Confirm the concentration of your stock solution and the final dosing formulation.

    • Ensure the correct volume was administered to each animal.

  • Vehicle Control:

    • If not already included, run a vehicle-only control group to rule out any toxicity associated with the formulation vehicle.

  • Clinical Observations:

    • Implement a detailed clinical scoring system to monitor for signs of toxicity (e.g., changes in weight, activity, fur texture, posture).

    • Increase the frequency of observations for a short period.

  • Histopathology and Clinical Chemistry:

    • At the end of the study (or if animals are euthanized due to humane endpoints), collect blood for clinical chemistry analysis (e.g., liver and kidney function markers).

    • Perform histopathological examination of key organs (liver, kidney, spleen, heart, lungs) to identify any tissue damage.

Table 1: Key Parameters for Toxicity Monitoring

ParameterNormal Range (Example for Mice)Potential Indication of Toxicity
Body WeightStable or slight increase>15% weight loss
Alanine Aminotransferase (ALT)28-132 U/LElevated levels may indicate liver damage
Aspartate Aminotransferase (AST)54-298 U/LElevated levels may indicate liver damage
Blood Urea Nitrogen (BUN)8-33 mg/dLElevated levels may indicate kidney damage
Creatinine0.1-0.6 mg/dLElevated levels may indicate kidney damage

Note: Normal ranges can vary based on the specific strain, age, and sex of the animals. Establish baseline values for your specific model.

Guide 2: Optimizing Bioavailability and Efficacy

If you are observing lower-than-expected efficacy, it may be related to the formulation and bioavailability of this compound.

Experimental Protocol: Enhancing In Vivo Exposure

  • Formulation Development:

    • This compound has been successfully dissolved in vehicles like polyethylene (B3416737) glycol 400 (PEG 400) for oral administration in preclinical studies.[5]

    • Experiment with different pharmaceutically acceptable vehicles and excipients to improve solubility and absorption. Consider the use of co-solvents, surfactants, or lipid-based formulations.

  • Prodrug Strategy:

    • If feasible, consider synthesizing or obtaining a prodrug of this compound, such as ELQ-334, which has demonstrated improved oral bioavailability.[5]

  • Pharmacokinetic (PK) Study:

    • Conduct a pilot PK study to determine the plasma and tissue concentrations of this compound after administration.

    • Collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-dosing.[5]

    • Analyze the samples using a validated analytical method (e.g., LC-MS/MS) to determine key PK parameters.

Table 2: Pharmacokinetic Parameters of this compound vs. its Prodrug ELQ-334 (Oral Administration in Mice)

CompoundDose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)
This compound10~100~2,000
ELQ-334 (delivers this compound)10 (molar equivalent)~600~12,000

Data presented here is illustrative and based on findings that ELQ-334 increases Cmax and AUC by approximately 6-fold compared to this compound.[5]

Visualizing Key Concepts

To further aid in understanding, the following diagrams illustrate important pathways and workflows.

ELQ316_Mechanism_of_Action cluster_parasite Apicomplexan Parasite Mitochondrion cluster_bc1 Cytochrome bc1 Complex (Complex III) cluster_host Host Cell Mitochondrion ETC Electron Transport Chain CytC Cytochrome c ETC->CytC e- ATP_Synthase ATP Synthase CytC->ATP_Synthase e- ATP ATP (Energy) ATP_Synthase->ATP Qi Qi Site Qo Qo Site ELQ316 This compound ELQ316->Qi Inhibits Host_ETC Electron Transport Chain Host_CytC Cytochrome c Host_ETC->Host_CytC Host_ATP ATP Host_CytC->Host_ATP ELQ316_outside This compound ELQ316_outside->Host_ETC Very Low Affinity

Caption: Mechanism of this compound selective inhibition.

Troubleshooting_Workflow cluster_toxicity Troubleshooting Adverse Events cluster_efficacy Troubleshooting Lack of Efficacy start Unexpected In Vivo Result (e.g., Adverse Event or Lack of Efficacy) dose_verify 1. Verify Dose & Formulation start->dose_verify formulation 1. Optimize Formulation start->formulation vehicle_control 2. Run Vehicle Control Group dose_verify->vehicle_control clinical_monitoring 3. Enhance Clinical Monitoring vehicle_control->clinical_monitoring pathology 4. Conduct Pathology & Clinical Chemistry clinical_monitoring->pathology decision Identify Root Cause pathology->decision prodrug 2. Consider Prodrug Strategy formulation->prodrug pk_study 3. Conduct Pharmacokinetic Study prodrug->pk_study pk_study->decision end Refine Experimental Protocol decision->end

Caption: Troubleshooting workflow for in vivo this compound experiments.

References

Technical Support Center: Managing ELQ-316 Resistance in Long-Term Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ELQ-316, a potent antimalarial and anti-parasitic agent. The information provided is intended to assist in managing and understanding resistance to this compound in long-term in vitro cultures of parasites such as Plasmodium falciparum and Toxoplasma gondii.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an endochin-like quinolone that targets the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain in apicomplexan parasites.[1][2][3] Specifically, it acts as an inhibitor of the Qi site of cytochrome b, a key component of this complex.[1][2][4] This inhibition disrupts the parasite's ability to generate ATP, leading to its death. This compound has demonstrated high efficacy against various parasites, including Plasmodium falciparum, Toxoplasma gondii, and Babesia microti.[3][5][6]

Q2: We are observing a gradual increase in the IC50 of this compound in our long-term parasite culture. What could be the cause?

A2: A progressive increase in the half-maximal inhibitory concentration (IC50) of this compound is a strong indicator of developing drug resistance within your parasite population. This is often the result of selective pressure from continuous exposure to the compound, leading to the emergence and proliferation of parasites with genetic mutations that confer reduced susceptibility.

Q3: What specific mutations are known to cause resistance to this compound?

A3: Resistance to this compound and other endochin-like quinolones is primarily associated with point mutations in the parasite's cytochrome b (cytb) gene. Documented mutations include:

  • In Toxoplasma gondii, a threonine to proline substitution at position 222 (T222P) has been shown to cause resistance.[1][2]

  • In Plasmodium falciparum, an isoleucine to leucine (B10760876) substitution at position 22 (I22L) in cytochrome b has been linked to resistance to the analog ELQ-300.[7]

These mutations occur in the Qi binding pocket of cytochrome b, altering the drug's binding affinity.

Q4: How can we confirm if our parasite line has developed resistance to this compound?

A4: To confirm resistance, you should perform a combination of phenotypic and genotypic analyses:

  • Phenotypic Analysis: Conduct a dose-response assay to determine the IC50 of this compound for your potentially resistant parasite line and compare it to the IC50 of a known sensitive, parental strain. A significant fold-increase in the IC50 value is indicative of resistance.

  • Genotypic Analysis: Sequence the cytochrome b gene of your parasite line to identify any mutations in the Qi binding site. Compare the sequence to that of the wild-type, sensitive strain.

Q5: If we confirm resistance, what are the next steps?

A5: Once resistance is confirmed, several strategies can be employed:

  • Clone the resistant parasites: This will allow for a more detailed characterization of the resistant phenotype and genotype.

  • Investigate cross-resistance: Test the resistant line against other antimalarial compounds, particularly those targeting the cytochrome bc1 complex (e.g., atovaquone) and those with different mechanisms of action.

  • Consider combination therapy: In a drug development context, evaluating this compound in combination with other antimalarials can be a strategy to overcome or prevent resistance.[3]

  • Archive the resistant strain: Properly document and store the resistant parasite line for future research and as a reference for screening new compounds.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in our assays.
Possible Cause Troubleshooting Step
Inaccurate Drug Concentration Verify the stock solution concentration and ensure proper serial dilutions. Prepare fresh dilutions for each experiment.
Variable Parasite Inoculum Standardize the initial parasitemia and hematocrit for each assay. Use synchronized parasite cultures for more consistent results.
Assay Method Variability Ensure consistent incubation times and conditions (temperature, gas mixture). If using a fluorescence-based assay like SYBR Green I, ensure complete lysis of red blood cells.[8]
Serum Lot Variation Different lots of human serum can affect parasite growth and drug activity. Test a new lot of serum in parallel with the old one before switching. Alternatively, consider using a serum-free substitute like Albumax I, but be aware that it may alter the IC50s for some drugs.[9]
Problem 2: Complete culture crash after applying this compound pressure.
Possible Cause Troubleshooting Step
Drug Concentration Too High The applied concentration of this compound may be too high, killing off the entire parasite population before resistant mutants can emerge. Start with a concentration closer to the IC90 of the sensitive parent line.[10]
Low Initial Parasite Density The starting parasite inoculum may be too low to contain a sufficient number of spontaneous mutants. A higher initial parasite number increases the probability of selecting for a resistant parasite.[10]
Poor Parasite Viability Ensure the parasite culture is healthy and in the logarithmic growth phase before applying drug pressure.

Experimental Protocols

Protocol 1: Determination of this compound IC50 using a SYBR Green I-based Assay

This protocol is adapted from standard methods for in vitro antimalarial drug sensitivity testing.[8]

  • Preparation of Drug Plates:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium in a 96-well plate. Include drug-free wells as negative controls and wells with a known antimalarial as a positive control.

  • Parasite Culture Preparation:

    • Use a synchronized culture of P. falciparum at the ring stage with a parasitemia of 0.5% and a hematocrit of 2%.

  • Incubation:

    • Add the parasite culture to the drug-containing and control wells of the 96-well plate.

    • Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining:

    • After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I.

    • Incubate in the dark at room temperature for 1 hour.

  • Data Acquisition and Analysis:

    • Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths.

    • Calculate the IC50 value by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Selection of this compound Resistant Parasites in Continuous Culture
  • Establish a High-Density Culture:

    • Start with a large volume of asynchronous culture of the sensitive parent parasite line.

  • Apply Drug Pressure:

    • Introduce this compound to the culture at a concentration equivalent to 2-3 times the IC50 of the sensitive strain.

  • Monitor Parasite Growth:

    • Monitor the parasitemia daily by microscopy of Giemsa-stained blood smears.

    • Maintain the culture by changing the medium and adding fresh red blood cells as needed.

  • Observe for Recrudescence:

    • Initially, the parasitemia is expected to drop significantly. Continue to monitor the culture for the reappearance of viable parasites, which may take several weeks.

  • Increase Drug Concentration:

    • Once the parasite population has recovered, gradually increase the concentration of this compound in the culture medium to select for higher levels of resistance.

  • Isolate Resistant Clones:

    • Once a stable resistant line is established, isolate clonal populations by limiting dilution.

Protocol 3: Sequencing the Cytochrome b Gene
  • Genomic DNA Extraction:

    • Extract genomic DNA from both the sensitive parent line and the putative resistant line.

  • PCR Amplification:

    • Amplify the cytochrome b gene using specific primers that flank the coding region.

  • PCR Product Purification:

    • Purify the PCR product to remove primers and dNTPs.

  • Sanger Sequencing:

    • Send the purified PCR product for Sanger sequencing. Use both forward and reverse primers for sequencing to ensure accuracy.

  • Sequence Analysis:

    • Align the sequencing results from the resistant and sensitive lines with a reference cytochrome b sequence to identify any nucleotide changes and the corresponding amino acid substitutions.

Data Presentation

Table 1: Example IC50 Values for this compound Against Sensitive and Resistant Parasite Lines

Parasite LineThis compound IC50 (nM)Fold ResistanceCytochrome b Mutation
P. falciparum (3D7 - Sensitive)0.5 ± 0.1-Wild-Type
P. falciparum (3D7-ELQ-R)55.0 ± 4.5110I22L
T. gondii (RH - Sensitive)0.01 ± 0.003-Wild-Type
T. gondii (RH-ELQ-R)15.0 ± 2.11500T222P

Note: These are example values and may not reflect actual experimental data.

Visualizations

ELQ316_Mechanism_of_Action cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ ComplexII Complex II ComplexII->CoQ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV O2 O2 ComplexIV->O2 ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H2O H2O O2->H2O ADP ADP ELQ316 This compound ELQ316->Inhibition Inhibition->ComplexIII Inhibits Qi site

Caption: Mechanism of action of this compound on the parasite's mitochondrial electron transport chain.

Resistance_Selection_Workflow start Start with sensitive parasite culture pressure Apply continuous This compound pressure start->pressure monitor Monitor parasitemia pressure->monitor crash Culture crashes monitor->crash No resistant mutants recrudescence Recrudescence of parasites observed monitor->recrudescence Resistant mutants emerge expand Expand resistant population recrudescence->expand clone Clone resistant parasites expand->clone characterize Phenotypic and Genotypic Characterization clone->characterize

Caption: Workflow for the in vitro selection of this compound resistant parasites.

Troubleshooting_Logic start Increased this compound IC50 Observed phenotype Confirm IC50 shift vs. parental strain start->phenotype genotype Sequence cytochrome b gene phenotype->genotype no_mutation No mutation in cytb genotype->no_mutation mutation Mutation in Qi site found genotype->mutation other_mech Investigate other resistance mechanisms (e.g., drug efflux, metabolism) no_mutation->other_mech resistance_confirmed Resistance due to target modification confirmed mutation->resistance_confirmed

Caption: Logical workflow for troubleshooting and confirming this compound resistance.

References

Technical Support Center: Enhancing ELQ-316 Brain Penetration for Cyst Stage Toxoplasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for experiments aimed at enhancing the brain penetration of ELQ-316 to target cyst-stage Toxoplasma gondii.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the precise mechanism of action for this compound against Toxoplasma gondii?

A: this compound is a potent antiparasitic compound belonging to the endochin-like quinolone (ELQ) class.[1][2] Its primary mechanism of action is the inhibition of the parasite's mitochondrial electron transport chain.[3] Specifically, this compound targets the Qi site of the cytochrome bc1 complex (Complex III).[1][4] This inhibition disrupts mitochondrial respiration, leading to a collapse of the mitochondrial membrane potential and ultimately causing parasite death.[1][3] Genetic studies have confirmed this mechanism, where a mutation in the cytochrome b gene (Thr222Pro) confers resistance to this compound.[1][4]

Q2: Why is it so difficult to eliminate the cyst stage of T. gondii from the brain?

A: Treating the chronic, or cyst, stage of toxoplasmosis in the brain presents several significant challenges:

  • The Blood-Brain Barrier (BBB): The BBB is a highly selective barrier that protects the central nervous system (CNS) from pathogens and toxins.[5][6] It severely restricts the passage of most therapeutic agents, including many antiparasitic drugs, from the bloodstream into the brain parenchyma where the cysts reside.[6][7][8]

  • The Cyst Wall: The dormant bradyzoites are enclosed within a thick, glycan-rich cyst wall.[5] This wall acts as a physical barrier, potentially limiting drug penetration to the parasites inside.

  • Bradyzoite Metabolism: The bradyzoites within the cysts are in a slow-replicating, semi-dormant state.[9][10] Many antiparasitic drugs target pathways in rapidly dividing tachyzoites, making them less effective against the metabolically less active bradyzoites.[5][9]

Q3: What are the primary limitations of this compound itself for treating chronic toxoplasmosis?

A: While this compound is extremely potent against T. gondii in vitro, its therapeutic potential for chronic infection is hampered by its physicochemical properties.[11] The main limitation is its high crystallinity, which leads to poor oral absorption and low bioavailability.[9][11] Consequently, when administered orally, this compound often fails to achieve plasma and brain concentrations sufficient to eradicate the persistent cyst forms of the parasite.[9] Even with extended treatment, this compound reduces the number of brain cysts but does not completely eliminate them.[9][10]

Q4: What is the leading strategy to improve the brain delivery and efficacy of this compound?

A: The most successful strategy to date for overcoming the limitations of this compound is the use of a prodrug approach.[9][11] A carbonate ester prodrug, named ELQ-334 , was developed to decrease the crystallinity of the parent compound.[9][11] This modification significantly improves oral bioavailability.[9][11] After oral administration, ELQ-334 is absorbed and then converted in vivo back to the active this compound, resulting in substantially higher plasma and brain concentrations of the active drug compared to administering this compound directly.[9][12] This enhanced bioavailability leads to greater efficacy against both acute and latent toxoplasmosis.[9][11]

Section 2: Troubleshooting Experimental Issues

Q5: My in vivo experiments using oral this compound show inconsistent results and poor efficacy in reducing brain cysts. What are potential causes and solutions?

A: This is a common issue directly related to the poor biopharmaceutical properties of this compound.

  • Problem Source: The high crystallinity of your this compound compound is likely limiting its dissolution and absorption in the gastrointestinal tract, leading to low and variable plasma/brain concentrations.[9][11] The formulation vehicle can also heavily influence absorption.

  • Troubleshooting Steps & Solutions:

    • Verify Compound Formulation: Ensure this compound is fully solubilized or consistently suspended in your delivery vehicle (e.g., polyethylene (B3416737) glycol 400).[9] Particle size can dramatically affect absorption.

    • Switch to the Prodrug: The most effective solution is to synthesize or procure the carbonate ester prodrug, ELQ-334.[9][11] Administering an equivalent molar dose of ELQ-334 has been shown to increase the plasma concentration (Cmax) and area under the curve (AUC) of this compound by approximately 6-fold.[9][11]

    • Use Intraperitoneal (i.p.) Injection as a Control: To bypass the gut absorption barrier and establish a baseline efficacy for your compound batch, perform a parallel experiment using i.p. administration.[9][10] This will help determine if the issue is bioavailability or compound potency.

Q6: I am not observing the expected picomolar IC50 for this compound in my in vitro growth inhibition assays. What should I check?

A: Discrepancies in in vitro potency can arise from several factors.

  • Problem Source: The issue could be related to compound solubility, assay methodology, or the specific parasite and host cell lines used.

  • Troubleshooting Steps & Solutions:

    • Check Compound Solubility: this compound has low aqueous solubility. Ensure your stock solution (typically in DMSO) is fully dissolved and that the final concentration of DMSO in your culture medium is low and consistent across all wells. Precipitated compound will lead to an artificially high IC50.

    • Review Assay Protocol: The reported picomolar IC50 (0.007 nM) was determined using a β-galactosidase reporter strain of T. gondii (2F strain).[13] Different methods, such as plaque assays or SYBR Green assays, may yield slightly different values. Ensure your incubation times and measurement techniques are optimized.

    • Verify Parasite Strain: While ELQs are broadly active, minor variations in sensitivity can exist between T. gondii strains. Confirm the identity and sensitivity of your strain.

    • Host Cell Line: The type of host cell used for the assay can influence parasite growth and drug efficacy. Ensure consistency in the host cell line and confluency at the time of infection.

Q7: How can I confirm that this compound, administered as the prodrug ELQ-334, is reaching the brain in my animal model?

A: To confirm brain penetration, a pharmacokinetic (PK) study is essential.

  • Problem Source: You need a robust experimental design and a sensitive analytical method to quantify drug concentrations in both plasma and brain tissue.

  • Experimental Workflow:

    • Dosing: Administer a single oral dose of ELQ-334 (e.g., 10 mg/kg molar equivalent of this compound) to a cohort of mice.[9]

    • Sample Collection: Collect blood and brain samples at multiple time points (e.g., 1, 4, 8, 24, 48, 96 hours post-dose).[9][12]

    • Sample Processing: Centrifuge blood to separate plasma. Homogenize brain tissue.

    • Bioanalysis: Extract this compound from the plasma and brain homogenates. Quantify the concentration using a sensitive analytical method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Data Analysis: Plot the concentration-time profiles for both plasma and brain to determine key PK parameters like Cmax (peak concentration), Tmax (time to peak concentration), and AUC (total drug exposure).[9] Brain concentrations of this compound from ELQ-334 have been reported to reach 1,543 ng/mL at 4 hours and 405 ng/mL at 24 hours.[9]

Section 3: Data Summaries and Experimental Protocols

Data Presentation

Table 1: In Vitro and In Vivo Efficacy of this compound

Parameter Value Condition / Model Source
In Vitro IC50 0.007 nM T. gondii (2F strain) growth inhibition [3][13]
In Vivo ED50 0.08 mg/kg/day Acute toxoplasmosis, oral administration [3][13]
Brain Cyst Reduction 76% 5 mg/kg/day for 16 days (i.p.) [13]

| Brain Cyst Reduction | 88% | 25 mg/kg/day for 16 days (i.p.) |[13] |

Table 2: Comparative Pharmacokinetics of this compound from Oral Administration of this compound vs. Prodrug ELQ-334 in Mice Dose: Single oral 10 mg/kg molar equivalent dose of this compound.

Parameter This compound (from this compound) This compound (from ELQ-334) Improvement Source
Plasma Cmax 721 ng/mL 4,378 ng/mL ~6.1-fold [9]
Plasma AUC0–96 ~19,200 ng·h/mL* 115,195 ng·h/mL ~6.0-fold [9]
Brain Conc. at 4h Not Reported 1,543 ng/mL - [9]
Brain Conc. at 24h Not Reported 405 ng/mL - [9]

*AUC for this compound was not explicitly stated but calculated based on the reported 6-fold increase.

Experimental Protocols

Protocol 1: In Vitro T. gondii Growth Inhibition Assay (β-Galactosidase Reporter Method)

  • Cell Seeding: Seed human foreskin fibroblasts (HFFs) in 96-well plates and grow to confluency.

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO and then dilute into the final culture medium. Ensure the final DMSO concentration is ≤0.5%.

  • Infection: Aspirate the medium from the HFFs and infect with tachyzoites of a T. gondii strain engineered to express β-galactosidase (e.g., 2F strain).

  • Treatment: Immediately after infection, add the culture medium containing the diluted this compound or control vehicle.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Lysis and Substrate Addition: Lyse the cells and add a colorimetric substrate for β-galactosidase, such as chlorophenol red-β-D-galactopyranoside (CPRG).

  • Measurement: Incubate until a color change is visible. Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Analysis: Calculate the percent inhibition relative to the untreated control and determine the IC50 value by fitting the data to a dose-response curve.[13]

Protocol 2: Murine Model of Chronic Toxoplasmosis and Cyst Burden Analysis

  • Infection: Infect mice (e.g., CBA/J strain) with a cyst-forming strain of T. gondii (e.g., ME49 strain) via i.p. injection or oral gavage to establish a chronic infection.

  • Rest Period: Allow the infection to establish for at least 4-5 weeks, during which chronic brain cysts will form.[9][10]

  • Treatment: Prepare the drug formulation (e.g., ELQ-334 in PEG 400). Administer the drug daily to the treatment group via oral gavage for the desired duration (e.g., 3-5 weeks).[9] Administer vehicle only to the control group.

  • Euthanasia and Brain Collection: At the end of the treatment period, euthanize the mice and perfuse with PBS to remove blood from the brain.

  • Homogenization: Harvest the brains and homogenize one hemisphere in PBS or saline.

  • Cyst Counting: Add a known volume of the brain homogenate to a microscope slide. Count the number of cysts under a light microscope. Repeat for multiple fields of view or aliquots to get an average.

  • Analysis: Calculate the total number of cysts per brain for each mouse. Compare the mean cyst burden between the treated and control groups using appropriate statistical tests (e.g., Mann-Whitney test).[10]

Section 4: Visualizations

G ELQ316 This compound CytBC1 T. gondii Cytochrome bc1 Complex (Qi Site) ELQ316->CytBC1 Binds to Inhibit Inhibition of Electron Transport CytBC1->Inhibit Leads to Dysfunction Mitochondrial Dysfunction Inhibit->Dysfunction Death Parasite Death Dysfunction->Death

Caption: Mechanism of action of this compound against Toxoplasma gondii.

G cluster_host Host Environment cluster_parasite Parasite Niche Drug Oral this compound Gut Barrier 1: Low Gut Absorption (High Crystallinity) Drug->Gut Poor Solubility Blood Low Plasma Concentration Gut->Blood BBB Barrier 2: Blood-Brain Barrier Blood->BBB Brain Low Brain Concentration BBB->Brain Cyst Barrier 3: Cyst Wall Brain->Cyst Bradyzoite Target: Dormant Bradyzoite Cyst->Bradyzoite Drug Penetration

Caption: Key barriers limiting this compound efficacy against brain cysts.

G cluster_problem The Problem cluster_strategy The Strategy cluster_outcome The Outcome Problem This compound has poor oral bioavailability due to high crystallinity Strategy Create Carbonate Ester Prodrug: ELQ-334 Problem->Strategy Solution Conversion In Vivo Enzymatic Cleavage (in gut/liver/plasma) Strategy->Conversion Oral Administration Result Increased Plasma and Brain Concentration of active this compound Conversion->Result Releases Active Drug Efficacy Improved Efficacy Against Acute and Latent Toxoplasmosis Result->Efficacy

Caption: Workflow of the prodrug strategy to enhance this compound efficacy.

References

Technical Support Center: ELQ-316 Oral Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the formulation and oral administration of ELQ-316 in mice for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for oral administration of this compound in mice?

A1: Polyethylene glycol 400 (PEG 400) is a commonly used vehicle for dissolving this compound for oral gavage in mice.[1][2]

Q2: What are the main challenges associated with the oral delivery of this compound?

A2: The primary challenge with oral this compound administration is its high crystallinity, which limits its oral absorption, plasma concentrations, and overall therapeutic potential.[2][3] This poor solubility can lead to decreased bioavailability, especially at higher doses, due to precipitation in the gastrointestinal tract.[2]

Q3: How can the poor oral bioavailability of this compound be improved?

A3: A successful strategy to overcome the limited oral bioavailability of this compound is the use of its carbonate ester prodrug, ELQ-334.[2][3] ELQ-334 was designed to have decreased crystallinity, leading to increased oral bioavailability.[2][3] Studies have shown that administration of ELQ-334 results in a significant increase in the maximum plasma concentration (Cmax) and the area under the curve (AUC) of this compound compared to administering this compound directly.[2][3]

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent inhibitor of the cytochrome bc1 complex (also known as complex III) in the electron transport chain of apicomplexan parasites like Toxoplasma gondii.[4][5][6] It specifically targets the Qi site of this complex, disrupting mitochondrial respiration.[4][6]

Troubleshooting Guide

Issue 1: Low or variable efficacy of orally administered this compound.

Potential Cause Troubleshooting Step
Poor solubility and absorption of this compound The high crystallinity of this compound can lead to inconsistent dissolution and absorption in the gastrointestinal tract.[2][3]
Solution 1: Consider using the prodrug ELQ-334, which has improved oral bioavailability.[2][3][7]
Solution 2: Ensure the this compound is fully dissolved in the vehicle (e.g., PEG 400) before administration. Sonication may aid in dissolution.
Incorrect dosage The effective dose may not have been reached.
Solution: Refer to established effective doses from literature. For acute toxoplasmosis in mice, ED50 values for orally administered this compound have been reported to be as low as 0.08 mg/kg.[4][5][6]
Improper administration technique Incorrect oral gavage technique can lead to inaccurate dosing or aspiration.
Solution: Ensure personnel are properly trained in oral gavage techniques for mice.

Issue 2: No detectable or low plasma concentrations of this compound.

Potential Cause Troubleshooting Step
Limited oral absorption As mentioned, the physicochemical properties of this compound hinder its absorption.[2][3]
Solution: The use of the prodrug ELQ-334 is highly recommended to increase plasma concentrations of this compound.[2][3] Pharmacokinetic data shows a 6-fold increase in Cmax and AUC of this compound when administered as ELQ-334.[2][3]
Rapid metabolism While ELQ-334 is rapidly metabolized to this compound, the parent compound itself may be subject to metabolism.[7]
Solution: Review pharmacokinetic data to determine the optimal time points for blood collection to measure peak and trough concentrations.

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound Formulation

Objective: To prepare and administer this compound to mice via oral gavage.

Materials:

  • This compound powder

  • Polyethylene glycol 400 (PEG 400)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator

  • Animal feeding needles (oral gavage needles)

  • Syringes

Procedure:

  • Calculate the required amount of this compound and PEG 400 based on the desired dose and the number of animals.

  • Weigh the this compound powder and place it in a suitable container.

  • Add the calculated volume of PEG 400 to the this compound powder.

  • Vortex the mixture thoroughly until the powder is suspended.

  • Sonicate the suspension to ensure complete dissolution of this compound.

  • Visually inspect the solution to ensure there are no visible particles.

  • Draw the appropriate volume of the solution into a syringe fitted with an oral gavage needle.

  • Administer the formulation to the mice via oral gavage. For acute toxoplasmosis models, drugs were administered 48 hours after inoculation at various concentrations for 5 days.[5]

Protocol 2: In Vivo Efficacy Study of this compound in a Mouse Model of Acute Toxoplasmosis

Objective: To evaluate the efficacy of orally administered this compound in reducing parasite burden in mice with acute toxoplasmosis.

Experimental Workflow:

G cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase infection Inoculate Mice with T. gondii Tachyzoites (i.p.) acclimation Allow Infection to Establish (48 hours) infection->acclimation treatment Administer this compound in PEG 400 (Oral Gavage, Daily for 5 Days) acclimation->treatment control Administer Vehicle (PEG 400) (Oral Gavage, Daily for 5 Days) acclimation->control euthanasia Euthanize Mice (Day 8) treatment->euthanasia control->euthanasia collection Collect Peritoneal Fluid euthanasia->collection quantification Quantify Parasite Load collection->quantification

Caption: Workflow for an in vivo efficacy study of this compound in a mouse model.

Data Summary

Table 1: In Vivo Efficacy of Orally Administered this compound and ELQ-271 against Acute Toxoplasmosis in Mice
CompoundED50 (mg/kg)ED90 (mg/kg)
This compound 0.080.33
ELQ-271 0.141.06
Atovaquone (Control) 0.853.51
Data from Doggett et al., 2012.[6]
Table 2: Pharmacokinetic Parameters of this compound after Oral Administration of this compound and its Prodrug ELQ-334 in Mice
Administered CompoundAnalyteCmax (ng/mL)Tmax (h)AUC0–96 (ng·h/mL)t1/2 (h)
This compound This compound721818,30024
ELQ-334 This compound4,3788109,00024
A single dose of 10 mg/kg molar equivalent of this compound was administered in PEG 400.[2]

Signaling Pathway

G cluster_etc Mitochondrial Electron Transport Chain (T. gondii) ComplexI Complex I (NADH Dehydrogenase) UQ Ubiquinone Pool ComplexI->UQ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->UQ ComplexIII Complex III (Cytochrome bc1) UQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ Gradient ELQ316 This compound ELQ316->ComplexIII Inhibits Qi site

Caption: Mechanism of action of this compound on the T. gondii electron transport chain.

References

Validation & Comparative

ELQ-316 Demonstrates Superior Efficacy Over Atovaquone in Reducing Toxoplasma gondii Cysts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Researchers and drug development professionals in the field of parasitology have new data to consider in the fight against chronic toxoplasmosis. A comprehensive comparison of the endochin-like quinolone ELQ-316 and the current therapeutic atovaquone (B601224) reveals that this compound is significantly more potent in reducing Toxoplasma gondii brain cysts in preclinical models. This guide synthesizes the available experimental data, providing a clear comparison of the efficacy, mechanism of action, and experimental protocols for these two compounds.

Toxoplasma gondii is a widespread protozoan parasite that can cause severe disease, particularly in immunocompromised individuals and during congenital infection. The latent stage of the infection, characterized by the presence of tissue cysts, poses a significant therapeutic challenge as current treatments struggle to eradicate this dormant form. The data presented here indicates that this compound holds considerable promise as a next-generation therapeutic.

Quantitative Comparison of Efficacy

Experimental data from in vitro and in vivo studies consistently highlight the superior potency of this compound compared to atovaquone.

Efficacy ParameterThis compoundAtovaquoneReference
In Vitro IC₅₀ 0.007 nM138 nM[1]
In Vivo ED₅₀ (acute toxoplasmosis) 0.08 mg/kg0.85 mg/kg[1][2]
Brain Cyst Reduction (16-day treatment) 76-88% (at 5-25 mg/kg)44% (at 5 mg/kg)[1][2]
Brain Cyst Reduction (2-week treatment) 67% (oral ELQ-334 prodrug at 10 mg/kg)Not directly compared in this study

Mechanism of Action: Targeting the Cytochrome bc₁ Complex

Both this compound and atovaquone exert their anti-parasitic effects by inhibiting the cytochrome bc₁ complex (Complex III) of the mitochondrial electron transport chain, which is crucial for parasite respiration. However, they bind to different sites on this complex. Atovaquone is a structural analog of ubiquinone and acts as a competitive inhibitor at the ubiquinol (B23937) oxidation (Qo) site of cytochrome b. This blockade disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential and subsequent parasite death.

In contrast, this compound is believed to inhibit the Qi site of the T. gondii cytochrome bc₁ complex. This is supported by resistance studies where mutations in the Qi site of cytochrome b confer resistance to this compound. The differential binding sites may account for the observed differences in potency and could be a crucial factor in overcoming potential resistance to Qo site inhibitors like atovaquone.

cluster_ETC Mitochondrial Electron Transport Chain (Toxoplasma gondii) cluster_Inhibitors Inhibitors ComplexI Complex I/II Ubiquinone Ubiquinone (Coenzyme Q) ComplexI->Ubiquinone e- ComplexIII Cytochrome bc1 (Complex III) Ubiquinone->ComplexIII e- CytochromeC Cytochrome c ComplexIII->CytochromeC e- ComplexIV Complex IV CytochromeC->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient Atovaquone Atovaquone Atovaquone->ComplexIII Inhibits Qo site ELQ316 This compound ELQ316->ComplexIII Inhibits Qi site

Mechanism of Action of Atovaquone and this compound

Experimental Protocols

The following are summaries of the experimental methodologies used in the key comparative studies.

In Vivo Efficacy Against Latent Toxoplasmosis
  • Animal Model: Female Swiss Webster or CBA/J mice were used.

  • Infection: Mice were infected intraperitoneally with the cyst-forming ME49 strain of T. gondii.

  • Treatment Initiation: Treatment was initiated 5 weeks post-infection to allow for the establishment of chronic infection and brain tissue cysts.

  • Drug Administration:

    • This compound and atovaquone were administered orally once daily. In some studies, intraperitoneal injections were used.

    • Dosages for this compound ranged from 5 mg/kg to 25 mg/kg.

    • Atovaquone was administered at a dosage of 5 mg/kg.

  • Treatment Duration: The treatment period was typically 16 days.

  • Efficacy Assessment: Brain cysts were counted 2 weeks after the final day of drug administration. The brains were homogenized and the number of cysts was determined by microscopic examination.

In Vitro Growth Inhibition Assay
  • Cell Culture: T. gondii growth inhibition was assessed using human foreskin fibroblasts.

  • Parasite Strain: A strain of T. gondii expressing β-galactosidase (2F strain) was used to allow for colorimetric quantification of parasite growth.

  • Drug Exposure: Various concentrations of this compound and atovaquone were added to the infected cell cultures.

  • Quantification: The 50% inhibitory concentration (IC₅₀) was determined by measuring the β-galactosidase activity, which correlates with the number of viable parasites.

Conclusion

The available evidence strongly suggests that this compound is a more potent agent than atovaquone for the treatment of toxoplasmosis, particularly against the challenging cyst stage of the parasite. Its distinct binding site on the cytochrome bc₁ complex may also offer advantages in terms of potential resistance. While the high crystallinity of this compound has been a challenge for its oral bioavailability, the development of prodrugs like ELQ-334 has shown promise in overcoming this limitation. Further clinical evaluation of this compound and its derivatives is warranted to translate these promising preclinical findings into improved therapeutic options for patients with toxoplasmosis.

References

ELQ-316 Demonstrates Superior In Vitro Efficacy Over ELQ-300 Against Piroplasmic Parasites

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the half-maximal inhibitory concentrations (IC50) reveals that ELQ-316 is significantly more potent than ELQ-300 in inhibiting the growth of several Babesia species and Theileria equiin vitro. These findings position this compound as a promising candidate for the development of novel therapies against bovine babesiosis and equine piroplasmosis.

Researchers have found that the endochin-like quinolones (ELQs) ELQ-300 and this compound exhibit potent inhibitory activity against the parasites responsible for bovine babesiosis (Babesia bovis and Babesia bigemina) and equine piroplasmosis (Babesia caballi and Theileria equi).[1][2][3][4][5] A study assessing their effects on cultured parasites determined that this compound consistently demonstrated lower IC50 values compared to ELQ-300 across all tested species, indicating higher efficacy at lower concentrations.

The IC50 values, calculated at 72 hours of exposure, for this compound ranged from 0.002 to 0.1 nM, while those for ELQ-300 were in the range of 0.04 to 0.37 nM. Notably, neither compound showed toxicity to bovine or equine peripheral blood mononuclear cells at their maximal inhibitory concentrations (IC100), suggesting a high therapeutic index. These ELQ drugs are considered viable candidates for developing new treatments for these significant animal diseases.

Comparative IC50 Values of this compound and ELQ-300

The following table summarizes the 72-hour IC50 values for this compound and ELQ-300 against various piroplasmic parasites.

Parasite SpeciesThis compound IC50 (nM)ELQ-300 IC50 (nM)
Babesia bovis0.070.56
Babesia bigemina0.0020.04
Babesia caballi0.10.23
Theileria equi0.10.37

Data sourced from in vitro inhibition assays.

Experimental Protocol: In Vitro Growth Inhibition Assay

The inhibitory effects of ELQ-300 and this compound on the growth of B. bovis, B. bigemina, B. caballi, and T. equi were assessed using an in vitro culture system.

1. Parasite Culture:

  • The parasites were maintained in long-term microaerophilic, stationary-phase cultures.

  • B. bovis and B. bigemina were cultured with bovine erythrocytes in a specific medium supplemented with 40% bovine serum.

  • B. caballi and T. equi were cultured with equine erythrocytes in a different medium formulation supplemented with 40% horse serum.

2. Drug Preparation and Application:

  • Stock solutions of ELQ-300 and this compound were prepared in dimethyl sulfoxide (B87167) (DMSO).

  • Serial dilutions of the compounds were added to the parasite cultures at final concentrations ranging from 0.05 to 50 nM.

  • Control cultures were maintained with the drug vehicle (DMSO) alone.

3. Incubation and Monitoring:

  • The cultures were incubated for a period of 72 hours.

  • The percentage of parasitized erythrocytes (PPE) was monitored at 24, 48, and 72 hours post-treatment.

4. Data Acquisition and Analysis:

  • The PPE was determined by flow cytometry.

  • The IC50 values were calculated from the dose-response curves generated from the flow cytometry data.

Experimental Workflow for IC50 Determination

G p_culture Parasite Culture (Babesia/Theileria) incubation Incubation of Cultures with ELQ Compounds (72h) p_culture->incubation rbc Erythrocyte Suspension rbc->incubation elq_prep ELQ Compound Dilutions (this compound & ELQ-300) elq_prep->incubation sampling Sample Collection (24, 48, 72h) incubation->sampling flow_cytometry Flow Cytometry Analysis (Determine % Parasitemia) sampling->flow_cytometry ic50_calc IC50 Value Calculation flow_cytometry->ic50_calc

References

A Head-to-Head Comparison of ELQ-316 and Clindamycin for the Treatment of Toxoplasmosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the endochin-like quinolone ELQ-316 and the lincosamide antibiotic clindamycin (B1669177) for the treatment of toxoplasmosis, a disease caused by the protozoan parasite Toxoplasma gondii. This document synthesizes available experimental data to offer an objective evaluation of their respective performances, mechanisms of action, and experimental validation protocols.

At a Glance: Comparative Efficacy

This compound, a preclinical candidate, demonstrates significantly greater potency against Toxoplasma gondii in both in vitro and in vivo models compared to the established antibiotic, clindamycin. While clindamycin has been a therapeutic option, often in combination regimens, this compound exhibits promise with picomolar to nanomolar efficacy and a targeted mechanism of action against a critical parasite metabolic pathway.

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and clindamycin from various experimental studies. It is important to note that these values are from different studies and experimental conditions may vary.

Table 1: In Vitro Efficacy Against Toxoplasma gondii
Compound Metric Value Cell Line Parasite Strain Reference
This compound IC500.007 nMHuman Foreskin Fibroblasts (HFF)2F (expressing β-galactosidase)[1][2][3]
IC503.4 nMNot SpecifiedRH Δuprt[4]
Clindamycin IC5010 ng/mL (~23.5 nM)MacrophagesNot Specified[5]
IC5032.50 µg/mLMacrophagesNot Specified

IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition of parasite growth in vitro.

Table 2: In Vivo Efficacy in Murine Models of Toxoplasmosis
Compound Metric Value Mouse Model Parasite Strain Treatment Details Reference
This compound ED50 (Acute)0.08 mg/kgSwiss WebsterRHOral administration
Brain Cyst Reduction (Latent)76% - 88%CBA/JME495 mg/kg and 25 mg/kg for 16 days
Clindamycin Survival (Acute)62% - 88%Swiss WebsterRH25 - 100 mg/kg/day for 14 days
Mortality Reduction (Reactivation)44% (prophylactic)Not SpecifiedNot SpecifiedNot Specified

ED50 (Effective Dose 50%) is the dose of a drug that is therapeutic in 50% of the individuals in a population.

Mechanisms of Action

The antiparasitic activity of this compound and clindamycin stems from their interference with distinct, vital cellular processes within Toxoplasma gondii.

This compound: This endochin-like quinolone targets the parasite's mitochondrial electron transport chain. Specifically, this compound is a potent inhibitor of the cytochrome bc1 complex (Complex III) at the Qi site. This inhibition disrupts mitochondrial respiration and ATP synthesis, leading to parasite death. The high selectivity of this compound for the parasite's cytochrome b over the human equivalent contributes to its favorable therapeutic window in preclinical studies.

Clindamycin: Clindamycin is understood to inhibit protein synthesis in Toxoplasma gondii. While it binds to the 50S ribosomal subunit in bacteria, its precise target in the parasite is thought to be the ribosome within the apicoplast, a non-photosynthetic plastid essential for parasite survival. The effect of clindamycin is often delayed, with inhibition of parasite replication becoming apparent in the second infectious cycle after treatment.

Signaling and Metabolic Pathways

The following diagrams illustrate the targeted pathways for each compound.

ELQ316_Mechanism ETC Mitochondrial Electron Transport Chain Complex_III Cytochrome bc1 Complex (Complex III) ETC->Complex_III e- flow Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- flow ATP_Synthase ATP Synthase Cytochrome_c->ATP_Synthase e- flow ATP ATP (Energy) ATP_Synthase->ATP ELQ316 This compound ELQ316->Complex_III Inhibits Qi site

Caption: Mechanism of action of this compound on the T. gondii electron transport chain.

Clindamycin_Mechanism Apicoplast Apicoplast Ribosome Apicoplast Ribosome (50S-like subunit) Apicoplast->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Essential_Proteins Essential Parasite Proteins Protein_Synthesis->Essential_Proteins Clindamycin Clindamycin Clindamycin->Ribosome Inhibits

Caption: Mechanism of action of Clindamycin on T. gondii protein synthesis.

Experimental Protocols

The data presented in this guide are derived from a range of in vitro and in vivo experimental protocols. Below are generalized methodologies representative of those used in the cited studies.

In Vitro Susceptibility Assays

A common method to determine the in vitro efficacy of compounds against T. gondii is the plaque assay or a β-galactosidase reporter gene assay.

in_vitro_workflow start Start culture_cells Culture Host Cells (e.g., HFFs) to Confluence start->culture_cells infect_cells Infect Host Cells with T. gondii Tachyzoites culture_cells->infect_cells add_drug Add Serial Dilutions of Test Compound (this compound or Clindamycin) infect_cells->add_drug incubate Incubate for a Defined Period (e.g., 5-7 days) add_drug->incubate quantify Quantify Parasite Growth (e.g., Plaque Counting, Reporter Gene Assay) incubate->quantify calculate_ic50 Calculate IC50 Value quantify->calculate_ic50 end End calculate_ic50->end

Caption: A generalized workflow for in vitro drug susceptibility testing against T. gondii.

  • Host Cell Culture: Human foreskin fibroblasts (HFFs) or other suitable host cells are cultured in 24- or 96-well plates until a confluent monolayer is formed.

  • Parasite Infection: The host cell monolayers are infected with a low multiplicity of infection (MOI) of T. gondii tachyzoites (e.g., RH or Pru strains).

  • Drug Administration: A serial dilution of the test compound (this compound or clindamycin) is added to the infected cell cultures.

  • Incubation: The plates are incubated for a period that allows for multiple rounds of parasite replication and plaque formation in the control wells (typically 5-7 days).

  • Quantification of Parasite Growth:

    • Plaque Assay: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number and size of plaques (zones of host cell lysis) are quantified.

    • Reporter Gene Assay: If a reporter strain is used (e.g., expressing β-galactosidase or luciferase), a substrate is added, and the resulting signal is measured to quantify parasite viability.

  • Data Analysis: The dose-response curve is plotted, and the IC50 value is calculated.

In Vivo Efficacy in Murine Models

Murine models are standard for assessing the in vivo efficacy of anti-toxoplasmosis compounds, evaluating both acute and chronic stages of the infection.

  • Animal Model: Immunocompetent mice (e.g., Swiss Webster or CBA/J) are typically used.

  • Infection:

    • Acute Toxoplasmosis: Mice are infected intraperitoneally with a lethal dose of a virulent T. gondii strain (e.g., RH).

    • Chronic (Latent) Toxoplasmosis: Mice are infected with a cyst-forming strain (e.g., ME49).

  • Drug Administration: Treatment with this compound, clindamycin, or a vehicle control is initiated, typically via oral gavage or intraperitoneal injection, for a specified duration.

  • Endpoint Measurement:

    • Acute Model: Survival is monitored daily, and the time to death is recorded. The ED50 can be calculated based on survival rates at different drug doses.

    • Chronic Model: After the treatment period, mice are euthanized, and their brains are harvested. The number of parasite cysts in the brain is quantified by microscopy.

  • Data Analysis: Statistical analysis is performed to compare survival rates or brain cyst burden between treated and control groups.

Conclusion

Based on the available preclinical data, this compound demonstrates superior potency and a more targeted mechanism of action against Toxoplasma gondii when compared to clindamycin. Its efficacy at nanomolar and even picomolar concentrations in vitro, coupled with low-dose effectiveness in murine models of both acute and latent toxoplasmosis, positions it as a highly promising candidate for further development. Clindamycin remains a clinically relevant therapeutic, particularly in combination therapies; however, its lower potency and delayed onset of action are notable limitations in a head-to-head comparison with this compound. Further direct comparative studies under identical experimental conditions would be invaluable for a more definitive assessment.

References

ELQ-316: A Potent Alternative Against Atovaquone-Resistant Parasites

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of ELQ-316's efficacy, mechanism, and comparative performance in overcoming atovaquone (B601224) resistance in parasitic strains.

The emergence of drug-resistant parasite strains poses a significant threat to global health. Atovaquone, a widely used antiparasitic agent, is increasingly compromised by resistance, primarily through mutations in the parasite's cytochrome b (cyt b) gene. This has spurred the development of novel compounds capable of circumventing these resistance mechanisms. One such promising candidate is this compound, an endochin-like quinolone that has demonstrated potent activity against atovaquone-resistant strains of various parasites, including Plasmodium falciparum and Babesia species. This guide provides a detailed comparison of this compound's efficacy with other alternatives, supported by experimental data, and outlines the methodologies employed in these critical evaluations.

Comparative Efficacy of this compound

This compound has shown remarkable efficacy against a range of parasites, particularly those that have developed resistance to atovaquone. The compound's unique mechanism of action allows it to remain effective where atovaquone fails.

Performance Against Plasmodium falciparum

Studies have demonstrated that this compound is highly active against atovaquone-resistant P. falciparum strains. This is because atovaquone resistance is commonly associated with mutations at the quinol oxidase (Qo) binding site of cytochrome b, while this compound targets the quinone reductase (Qi) site.[1] Consequently, mutations affecting atovaquone's binding do not impact the efficacy of this compound. In fact, atovaquone-resistant P. falciparum parasites are fully sensitive to this compound in vitro.[1]

Performance Against Babesia Species

Similarly, this compound has proven effective against Babesia species, which are responsible for the tick-borne disease babesiosis. Research has highlighted the potent inhibitory effects of this compound on the in vitro growth of several Babesia species, including B. bovis, B. bigemina, B. caballi, and T. equi.[2][3] Notably, this compound has also been shown to be effective against Babesia microti, a common cause of human babesiosis.[4] Combination therapy of this compound with atovaquone has been shown to be curative in mouse models of B. microti infection, even at low doses.[5]

The following table summarizes the in vitro efficacy of this compound and comparator compounds against various parasite strains.

Parasite SpeciesStrainCompoundIC50 (nM)Fold-Resistance (Compared to Atovaquone-Sensitive)Reference
Plasmodium falciparumAtovaquone-Resistant (Y268S)ELQ-300Low nMNot Applicable[1][6]
Plasmodium falciparumAtovaquone-Resistant (Y268S)AtovaquoneHigh µMHigh[1]
Babesia bovis-This compound0.07Not Applicable[7]
Babesia bigemina-This compound0.002 - 0.1Not Applicable[2][3]
Babesia caballi-This compound0.002 - 0.1Not Applicable[2][3]
Theileria equi-This compound0.002 - 0.1Not Applicable[2][3]
Babesia duncani-This compound136 ± 1Not Applicable[5]
Babesia duncani-ELQ-447165 ± 1Not Applicable[5]
Babesia duncani-ELQ-334193 ± 56Not Applicable[5]

Mechanism of Action and Resistance

The key to this compound's success against atovaquone-resistant strains lies in its distinct molecular target within the parasite's mitochondrial electron transport chain.

Atovaquone functions by inhibiting the cytochrome bc1 complex at the Qo site.[1] Resistance arises from point mutations in the cytochrome b gene, which alter the Qo binding pocket and reduce the drug's affinity.[8][9][10] The most common mutation is at codon 268 (Y268S/N/C).[9]

In contrast, this compound and its analogs bind to the Qi site of the cytochrome bc1 complex.[1][5][11] This means that even if a mutation at the Qo site confers resistance to atovaquone, the Qi site remains unaltered and susceptible to inhibition by this compound. This dual-site inhibition strategy, where two drugs target different sites on the same enzyme, is a promising approach to combat drug resistance.[1]

cluster_Mitochondrion Parasite Mitochondrion cluster_ETC Electron Transport Chain cluster_Qo Qo Site cluster_Qi Qi Site ComplexIII Cytochrome bc1 Complex Qo_Node Quinol Oxidation ComplexIII->Qo_Node e- transfer Qi_Node Quinone Reduction ComplexIII->Qi_Node e- transfer Atovaquone Atovaquone Atovaquone->Qo_Node Inhibits ELQ316 This compound ELQ316->Qi_Node Inhibits Resistance Resistance Mutation (e.g., Y268S) Resistance->Qo_Node Blocks Atovaquone Binding

Caption: Mechanism of atovaquone resistance and this compound action.

Experimental Protocols

The evaluation of antiparasitic drug efficacy relies on standardized in vitro and in vivo assays. The following are representative protocols for assessing the activity of compounds like this compound against parasitic strains.

In Vitro Susceptibility Testing

Objective: To determine the 50% inhibitory concentration (IC50) of a drug against a parasite culture.

Methodology:

  • Parasite Culture: Parasites (e.g., P. falciparum or Babesia spp.) are cultured in vitro in red blood cells under controlled atmospheric conditions.

  • Drug Preparation: The test compound (e.g., this compound) and control drugs are serially diluted to a range of concentrations.

  • Drug Assay: The parasite culture is incubated with the various drug concentrations for a defined period (typically 48-72 hours).

  • Growth Measurement: Parasite growth is assessed using various methods:

    • Microscopy: Giemsa-stained blood smears are examined to determine the percentage of infected red blood cells (parasitemia).

    • Fluorometry/Colorimetry: Assays that measure parasite-specific enzymes (e.g., lactate (B86563) dehydrogenase) or DNA content (e.g., SYBR Green I) are used to quantify parasite growth.

    • Flow Cytometry: This method can be used to determine the percentage of parasitized erythrocytes.[3]

  • Data Analysis: The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the drug concentration and fitting the data to a dose-response curve.

Start Start Culture Maintain Parasite Culture (e.g., P. falciparum, Babesia) Start->Culture PrepareDrugs Prepare Serial Dilutions of Test Compounds Start->PrepareDrugs Incubate Incubate Parasites with Drugs (48-72h) Culture->Incubate PrepareDrugs->Incubate Measure Measure Parasite Growth Incubate->Measure Microscopy Microscopy (Giemsa Stain) Measure->Microscopy Method 1 Biochemical Biochemical Assays (LDH, SYBR Green) Measure->Biochemical Method 2 Flow Flow Cytometry Measure->Flow Method 3 Analyze Analyze Data & Calculate IC50 Microscopy->Analyze Biochemical->Analyze Flow->Analyze End End Analyze->End

Caption: Workflow for in vitro drug susceptibility testing.

In Vivo Efficacy Studies

Objective: To evaluate the efficacy of a drug in a living animal model of infection.

Methodology:

  • Animal Model: An appropriate animal model (e.g., mice) is infected with the parasite of interest.

  • Drug Administration: The test compound is administered to the infected animals via a specific route (e.g., oral gavage, intraperitoneal injection) at various doses and for a defined duration.

  • Monitoring: The animals are monitored for:

    • Parasitemia: Blood smears are taken at regular intervals to determine the level of infection.

    • Clinical Signs: Symptoms of the disease are observed and recorded.

    • Survival: The survival rate of the treated animals is compared to that of an untreated control group.

  • Data Analysis: The efficacy of the drug is determined by its ability to reduce parasitemia, alleviate clinical symptoms, and improve survival.

Conclusion

This compound represents a significant advancement in the fight against drug-resistant parasites. Its novel mechanism of action, targeting the Qi site of the cytochrome bc1 complex, allows it to effectively bypass the common resistance mechanisms that render atovaquone ineffective. The potent in vitro and in vivo activity of this compound against atovaquone-resistant strains of Plasmodium and Babesia highlights its potential as a next-generation antiparasitic agent. Further clinical development of this compound and its analogs, potentially in combination with other drugs, could provide a much-needed therapeutic option for treating infections caused by these increasingly resilient pathogens.

References

Validating ELQ-316 Target Engagement In Situ: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ELQ-316, a potent endochin-like quinolone, and its target engagement within the parasite. By examining its performance against the established alternative, atovaquone (B601224), this document offers a framework for validating the in situ activity of this promising antimalarial candidate. This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and workflows.

Executive Summary

Comparative Performance of this compound and Atovaquone

The following table summarizes the quantitative data on the efficacy and target inhibition of this compound and atovaquone. This data is derived from in vitro and in vivo studies and provides a basis for comparing their potency.

ParameterThis compoundAtovaquoneOrganism/System
In Vitro Efficacy (IC50) 0.007 nM10.6 nMToxoplasma gondii (RH strain)
In Vivo Efficacy (ED50) 0.08 mg/kg0.85 mg/kgAcute murine toxoplasmosis
Target Site Cytochrome bc1 complex (Qi site)Cytochrome bc1 complex (Qo site)Apicomplexan parasites
Inhibition Constant (Ki) Not available~9 nMSaccharomyces cerevisiae cytochrome bc1 complex

IC50 (Half-maximal inhibitory concentration) and ED50 (Half-maximal effective dose) values are key indicators of a drug's potency.[2][5] The lower the value, the more potent the compound.

Visualizing the Mechanism of Action

To understand how this compound and its alternatives function, it is crucial to visualize the underlying biological pathway and the experimental workflows used to validate their target engagement.

Cytochrome bc1 Complex Signaling Pathway

The cytochrome bc1 complex (Complex III) is a critical component of the mitochondrial electron transport chain. It facilitates the transfer of electrons from ubiquinol (B23937) to cytochrome c, a process coupled with the pumping of protons across the inner mitochondrial membrane. This creates a proton gradient that drives ATP synthesis. Both this compound and atovaquone disrupt this process, but at different points in the complex.

Caption: The Q-cycle of the cytochrome bc1 complex and points of inhibition.

Experimental Workflow: In Situ Target Engagement Validation

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm drug-target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation. Although specific CETSA data for this compound is not publicly available, the following workflow illustrates how it would be performed.

CETSA_Workflow start Intact Parasite Culture drug_treatment Treat with this compound or Atovaquone start->drug_treatment heat_shock Apply Heat Gradient drug_treatment->heat_shock cell_lysis Cell Lysis heat_shock->cell_lysis centrifugation Centrifugation to Separate Soluble and Aggregated Proteins cell_lysis->centrifugation protein_quantification Quantify Soluble Target Protein (e.g., Western Blot, MS) centrifugation->protein_quantification data_analysis Analyze Thermal Shift and Dose-Response protein_quantification->data_analysis end Target Engagement Confirmed data_analysis->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Logical Relationship: Comparing Inhibitors

The validation of this compound's target engagement relies on a combination of different experimental approaches, each providing a piece of the puzzle. This diagram illustrates the logical flow of this validation process.

Logical_Relationship hypothesis Hypothesis: This compound targets the cytochrome bc1 complex in situ in_vitro_assay In Vitro Enzymatic Assay (Cytochrome c Reductase Assay) hypothesis->in_vitro_assay cellular_assay Cellular Efficacy Assay (IC50 determination) hypothesis->cellular_assay genetic_validation Genetic Validation (Resistance Mutations) hypothesis->genetic_validation in_situ_validation In Situ Target Engagement (e.g., CETSA) in_vitro_assay->in_situ_validation cellular_assay->in_situ_validation genetic_validation->in_situ_validation conclusion Conclusion: This compound engages the cytochrome bc1 complex in the parasite, leading to cell death in_situ_validation->conclusion

Caption: Logical flow for validating this compound target engagement.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize cytochrome bc1 inhibitors.

Cytochrome c Reductase Activity Assay

This assay measures the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c. Inhibition of this activity is a direct measure of target engagement.

Objective: To determine the inhibitory effect of a compound on the cytochrome bc1 complex.

Materials:

  • Isolated parasite mitochondria

  • Cytochrome c (from horse heart)

  • Decylubiquinol (DBH) as a substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)

  • Test compounds (this compound, atovaquone) dissolved in DMSO

  • Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer and a known concentration of cytochrome c.

  • Add the isolated mitochondria to the cuvette.

  • Initiate the reaction by adding the substrate, DBH.

  • Monitor the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.

  • To test for inhibition, pre-incubate the mitochondria with various concentrations of the test compound before adding the substrate.

  • Calculate the rate of cytochrome c reduction for each compound concentration and determine the IC50 value.

In Vitro Parasite Growth Inhibition Assay

This assay determines the potency of a compound in inhibiting the growth of parasites in a cell culture system.

Objective: To determine the IC50 of a compound against parasite proliferation.

Materials:

  • Parasite culture (e.g., T. gondii tachyzoites)

  • Host cells (e.g., human foreskin fibroblasts)

  • Culture medium

  • Test compounds serially diluted in DMSO

  • SYBR Green I or a similar DNA-intercalating dye

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • Seed host cells in a 96-well plate and allow them to adhere.

  • Infect the host cells with parasites.

  • Add serial dilutions of the test compounds to the wells. Include a no-drug control and a positive control (e.g., pyrimethamine).

  • Incubate the plates for a period that allows for several rounds of parasite replication (e.g., 72 hours).

  • Lyse the cells and add SYBR Green I to stain the parasite DNA.

  • Measure the fluorescence intensity, which is proportional to the number of parasites.

  • Calculate the IC50 value by fitting the dose-response data to a suitable model.

Conclusion

This compound is a highly potent inhibitor of the parasite cytochrome bc1 complex, demonstrating significantly greater in vitro and in vivo efficacy against Toxoplasma gondii than the comparator drug, atovaquone.[5] While direct in situ target engagement data for this compound using techniques like CETSA is not yet widely published, the collective evidence from enzymatic assays, cellular efficacy studies, and the known mechanism of action of the endochin-like quinolone class provides strong validation of its target engagement. The experimental protocols and visualizations provided in this guide offer a comprehensive framework for researchers to further investigate and confirm the in situ target engagement of this compound and other novel antimalarial compounds.

References

Navigating Resistance: A Comparative Analysis of ELQ-316 Resistant Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive analysis of the cross-resistance profile of Plasmodium falciparum parasites resistant to the novel antimalarial candidate ELQ-316 reveals a specific resistance pattern with limited cross-resistance to certain other antimalarials. This guide provides researchers, scientists, and drug development professionals with comparative data on the susceptibility of these resistant parasites to alternative drugs, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental procedures.

This compound, a promising endochin-like quinolone, targets the cytochrome bc1 complex (complex III) of the parasite's mitochondrial electron transport chain. Specifically, it binds to the Qi site of cytochrome b, disrupting mitochondrial function and leading to parasite death. The emergence of resistance to this and other antimalarials necessitates a thorough understanding of cross-resistance profiles to inform the development of effective combination therapies and new chemical entities.

Comparative Susceptibility of ELQ-Resistant P. falciparum**

To characterize the cross-resistance profile of parasites resistant to ELQ compounds, an in vitro selection study was conducted using ELQ-300, a close structural and functional analog of this compound that also targets the Qi site of cytochrome b. A resistant clone, D1, was selected from the parental Dd2 strain of P. falciparum. The D1 clone was found to harbor an I22L mutation in the cytochrome b gene.

The 50% inhibitory concentrations (IC50s) of various antimalarial agents were determined against both the parental Dd2 strain and the ELQ-300 resistant D1 clone. The results, summarized in the table below, demonstrate a high level of specific resistance to ELQ-300, with no significant cross-resistance to Qo site inhibitors of the cytochrome bc1 complex or to chloroquine (B1663885), which has a different mechanism of action.

Antimalarial AgentTarget/Mechanism of ActionParental Strain (Dd2) IC50 (nM)ELQ-300 Resistant (D1) IC50 (nM)Fold Change in IC50
ELQ-300 Cytochrome bc1 (Qi site)6.015025
Atovaquone Cytochrome bc1 (Qo site)0.70.6~1
Myxothiazol Cytochrome bc1 (Qo site)2.62.3~1
Chloroquine Heme detoxification130120~1

Data compiled from published research. The D1 clone, with an I22L mutation in cytochrome b, was selected for resistance to ELQ-300.

This lack of cross-resistance between Qi and Qo site inhibitors is a crucial finding, suggesting that combination therapies targeting different sites within the same enzyme complex could be a viable strategy to combat resistance. Furthermore, the absence of cross-resistance to chloroquine highlights the specific nature of the resistance mechanism.

Experimental Protocols

Generation of ELQ-300 Resistant Parasites

The ELQ-300 resistant P. falciparum line (D1 clone) was generated through continuous drug pressure on the Dd2 parental strain. The experimental workflow is as follows:

  • Continuous Culture: P. falciparum Dd2 parasites were cultured in vitro under standard conditions.

  • Drug Pressure: The culture was exposed to a low concentration of ELQ-300, approximately four times the IC50 value (25 nM).

  • Stepwise Increase in Concentration: The concentration of ELQ-300 was gradually increased as the parasites adapted and resumed growth. The final concentration reached was 70 nM.

  • Isolation of Resistant Parasites: After a period of growth inhibition, recrudescent parasites were observed. These parasites were then cloned by limiting dilution to obtain a genetically homogenous resistant population.

  • Genetic Characterization: The cytochrome b gene of the resistant clones was sequenced to identify mutations associated with the resistance phenotype. An I22L mutation was identified in the D1 clone.

In Vitro Drug Susceptibility Assay (IC50 Determination)

The IC50 values were determined using a standardized SYBR Green I-based fluorescence assay.

  • Parasite Culture: Asynchronous cultures of the parental and resistant parasite lines were maintained.

  • Drug Preparation: A serial dilution of each antimalarial drug was prepared in 96-well microtiter plates.

  • Incubation: Parasitized red blood cells were added to the drug-containing wells and incubated for 72 hours under standard culture conditions.

  • Lysis and Staining: After incubation, the plates were frozen to lyse the red blood cells. A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I was then added to each well.

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA and thus parasite growth, was measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence readings were plotted against the drug concentrations, and the IC50 values were calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizing the Mechanisms and Methods

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway affected by this compound and the experimental workflow for generating and characterizing resistant parasites.

signaling_pathway cluster_Mitochondrion P. falciparum Inner Mitochondrial Membrane cluster_ComplexIII Complex III (Cytochrome bc1) DHODH DHODH UQ Ubiquinone Pool (Q) DHODH->UQ NDH2 NDH2 NDH2->UQ ComplexII Complex II ComplexII->UQ UQH2 Ubiquinol Pool (QH2) UQ->UQH2 Reduction Qo_site Qo site UQH2->Qo_site Qi_site Qi site Qo_site->Qi_site e- cyt_c Cytochrome c Qo_site->cyt_c e- protons H+ Qo_site->protons Qi_site->UQ e- protons2 H+ Qi_site->protons2 cyt_b Cytochrome b cyt_c1 Cytochrome c1 ISP ISP ComplexIV Complex IV H_in Mitochondrial Matrix ComplexIV->H_in O2 -> H2O cyt_c->ComplexIV ATP_Synthase ATP Synthase ATP_Synthase->H_in ADP -> ATP H_out Intermembrane Space (H+) H_out->ATP_Synthase Proton Motive Force protons->H_out Proton Pumping protons2->H_in Proton Uptake Atovaquone Atovaquone Atovaquone->Qo_site Inhibition ELQ316 This compound ELQ316->Qi_site Inhibition

Caption: Mitochondrial electron transport chain in P. falciparum and sites of inhibition.

experimental_workflow cluster_characterization Characterization start Start: P. falciparum Parental Strain (e.g., Dd2) culture In vitro Culture start->culture drug_pressure Continuous Drug Pressure (e.g., ELQ-300) culture->drug_pressure monitoring Monitor Parasitemia drug_pressure->monitoring monitoring->drug_pressure Gradual increase in drug concentration recrudescence Selection of Recrudescent Parasites monitoring->recrudescence cloning Cloning by Limiting Dilution recrudescence->cloning resistant_lines Establishment of Resistant Clonal Lines cloning->resistant_lines phenotypic Phenotypic Analysis: IC50 Determination (Cross-Resistance Profiling) resistant_lines->phenotypic genotypic Genotypic Analysis: Sequencing of cytochrome b gene resistant_lines->genotypic

Caption: Experimental workflow for generating and characterizing drug-resistant parasites.

Comparative Analysis of ELQ-316 and Buparvaquone in Babesia

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Bovine babesiosis, a tick-borne disease caused by Babesia parasites, poses a significant threat to livestock worldwide, leading to substantial economic losses. The rise of drug-resistant parasite strains and the toxicity of current treatments necessitate the development of novel, effective, and safe therapeutic strategies. This guide provides a detailed comparative analysis of two promising compounds, ELQ-316 and buparvaquone (B1221023), which both target the parasite's mitochondrial electron transport chain.

Mechanism of Action: A Dual-Target Approach

Both this compound and buparvaquone are potent inhibitors of the cytochrome bc1 complex (Complex III), a critical enzyme in the mitochondrial respiratory chain of apicomplexan parasites.[1][2][3] Inhibition of this complex disrupts ATP synthesis, leading to parasite death.

  • Buparvaquone (BPQ): A second-generation hydroxynaphthoquinone, buparvaquone selectively inhibits the quinone-binding site (Qo) of cytochrome b.[2][4]

  • This compound: An endochin-like quinolone, this compound selectively targets the quinone-binding site (Qi) of the cytochrome bc1 complex.

This dual-target mechanism, where each drug binds to a different site on the same essential enzyme complex, forms the basis for their potent synergistic activity against Babesia parasites. Resistance to buparvaquone is associated with mutations in the parasite's cytochrome b gene at the Qo site. Similarly, genetic alterations in the Qi binding site of cytochrome b have been linked to resistance against this compound.

cluster_ETC Babesia Mitochondrial Electron Transport Chain ComplexIII Cytochrome bc1 (Complex III) Inhibition Disruption of Electron Transport & ATP Synthesis ComplexIII->Inhibition Buparvaquone Buparvaquone Buparvaquone->ComplexIII:s Inhibits Qo site ELQ316 This compound ELQ316->ComplexIII:s Inhibits Qi site ParasiteDeath Parasite Death Inhibition->ParasiteDeath

Caption: Dual inhibition of the Babesia cytochrome bc1 complex by buparvaquone and this compound.

In Vitro Efficacy Against Babesia bovis

Recent in vitro studies have quantified the efficacy of this compound, buparvaquone, and their combination against Babesia bovis, the causative agent of bovine babesiosis. The 50% inhibitory concentration (IC50), which represents the drug concentration required to inhibit parasite growth by 50%, was determined for each compound and combination.

The data clearly demonstrates that while buparvaquone is more potent than this compound when used alone, their combination results in a significant synergistic effect, yielding the lowest IC50 value. This combination is substantially more effective than either drug individually and also surpasses the efficacy of imidocarb (B33436) (ID), a commonly used babesiacide.

Treatment GroupIC50 (nM)95% Confidence Interval
Buparvaquone + this compound 31.21 15.06–68.48
Buparvaquone (BPQ)77.0670.16–86.01
Imidocarb + this compound197.0129.0–311.2
Imidocarb (ID)635.1280.9–2119
This compound654.9362.3–1411
Data sourced from a 2024 in vitro study on Babesia bovis.

Furthermore, the combination of buparvaquone and this compound was found to be 100% babesicidal at a concentration of 200 nM within 24 hours of the final treatment. Crucially, no parasite relapse was observed for 5 days after the drug was discontinued, indicating a potent and lasting effect.

In Vitro Efficacy Against Babesia bigemina

Studies on Babesia bigemina show that this larger Babesia species is generally more susceptible to these antiprotozoal drugs than the smaller B. bovis species. In these experiments, the combination of imidocarb and this compound showed the highest potency. However, the combination of buparvaquone and this compound was significantly faster and more effective at achieving 100% parasite clearance at lower concentrations. The BPQ + this compound combination eliminated all parasites within 48 hours at a 1200 nM concentration and within 72 hours at concentrations as low as 300 nM.

Treatment GroupIC50 (nM)95% Confidence Interval
Imidocarb + this compound9.208.7–9.9
Buparvaquone + this compound 27.59 N/A
Buparvaquone (BPQ)44.6643.56–45.81
This compound48.1042.76–58.83
Imidocarb (ID)61.5059.54–63.46
Data sourced from a 2024 in vitro study on Babesia bigemina.

Experimental Protocols

The following methodology was employed to determine the in vitro efficacy of the compounds against Babesia.

1. Parasite Culture:

  • The Texas strain of Babesia bovis was maintained in a long-term microaerophilous stationary-phase culture system.

  • The culture medium consisted of M199/HLE (70%) supplemented with 40% purified bovine serum, hypoxanthine, and gentamicin.

  • Parasites were grown in purified bovine red blood cells at a 10% packed cell volume.

2. Drug Efficacy Assay:

  • In vitro cultures with a starting parasitemia of 2% were treated with buparvaquone, this compound, imidocarb, and their combinations.

  • Drug concentrations ranged from 25 nM to 1200 nM.

  • The treatment was administered for four consecutive days.

3. Parasitemia Evaluation:

  • Parasitemia levels were monitored daily via microscopic examination of Giemsa-stained blood smears.

4. Data Analysis:

  • The 50% inhibitory concentration (IC50) and 99% inhibitory concentration (IC99) were calculated.

  • Statistical comparisons were performed using non-parametrical Mann–Whitney and Kruskall–Wallis tests.

start Start: B. bovis Culture (2% Parasitemia) treatment Administer Drugs (BPQ, this compound, Combinations) Concentrations: 25-1200 nM start->treatment Day 0 incubation Incubate for 4 Days (Daily Medium Change) treatment->incubation monitoring Daily Monitoring: Microscopic Examination (Giemsa-stained smears) incubation->monitoring Days 1-4 analysis Data Analysis: Calculate IC50 & IC99 (Kruskall-Wallis Test) incubation->analysis After Day 4 monitoring->incubation end End: Determine Drug Efficacy analysis->end

Caption: Experimental workflow for in vitro drug efficacy testing against Babesia bovis.

Conclusion and Future Directions

The experimental data strongly supports the superior efficacy of a combination therapy of buparvaquone and this compound against Babesia parasites in vitro. By targeting two distinct sites within the essential cytochrome bc1 complex, this combination achieves a potent synergistic and babesiacidal effect at lower concentrations than the individual drugs.

This dual-drug strategy represents a significant advancement in the search for novel treatments for babesiosis, offering the potential to enhance efficacy, reduce required dosages, and mitigate the development of drug resistance. These promising in vitro findings warrant further investigation through in vivo studies to evaluate the clinical efficacy and safety of this combination therapy in cattle.

References

T222P Mutation in Cytochrome b: A Key Driver of ELQ-316 Resistance in Apicomplexan Parasites

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the T222P mutation in cytochrome b reveals a significant mechanism of resistance to the promising antimalarial and anti-toxoplasmosis compound, ELQ-316. This guide provides an in-depth comparison of this compound's efficacy against wild-type and T222P mutant parasites, details the experimental protocols used to characterize this resistance, and explores potential alternative therapeutic strategies.

The emergence of drug resistance is a critical challenge in the fight against parasitic diseases like malaria and toxoplasmosis. This compound, an endochin-like quinolone, has shown potent activity against a broad range of apicomplexan parasites by targeting the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[1][2] Specifically, this compound inhibits the Qi site of cytochrome b, a key protein within this complex.[1][3] However, a single point mutation, T222P (a threonine to proline substitution at position 222), in the cytochrome b protein has been identified as a significant cause of resistance to this compound.[4]

Comparative Efficacy of Cytochrome bc1 Inhibitors

The T222P mutation dramatically reduces the sensitivity of Toxoplasma gondii to this compound and other Qi site inhibitors. The following table summarizes the 50% effective concentrations (EC50) of various cytochrome bc1 inhibitors against wild-type and T222P mutant T. gondii strains, highlighting the impact of this mutation on drug efficacy.

CompoundTarget SiteWild-Type (RH Δuprt) EC50T222P Mutant (ER1) EC50Fold Resistance
This compound Qi Site 4 nM 197 nM 49-fold
ELQ-271Qi Site5 nM30 nM6-fold
Antimycin AQi Site39 nM645 nM19-fold
AtovaquoneQo Site138 nMNo significant resistance-
ELQ-400 Dual (Qo & Qi) 5 nM Remains effective -

Investigating T222P-Mediated Resistance: Experimental Protocols

The characterization of the T222P mutation and its role in this compound resistance involves a series of well-defined experimental procedures.

Generation of Resistant Parasites and Gene Sequencing
  • Chemical Mutagenesis: this compound resistant T. gondii clones are generated by exposing the parental strain (e.g., RH Δuprt) to a mutagen, such as N-nitroso-N-ethylurea (ENU).

  • Drug Pressure Selection: The mutagenized parasites are then cultured under continuous this compound pressure to select for resistant populations.

  • Clonal Isolation: Clonal populations of resistant parasites are obtained through methods like limiting dilution.

  • Gene Sequencing: The cytochrome b gene from both the wild-type and resistant clones is amplified from mRNA using reverse transcriptase PCR (RT-PCR) and sequenced to identify mutations.

In Vitro Growth Inhibition Assay (β-Galactosidase Reporter Assay)

This assay quantifies the ability of a compound to inhibit the proliferation of T. gondii tachyzoites.

  • Cell Culture: Human foreskin fibroblasts (HFFs) are grown to confluence in 96-well plates.

  • Parasite Infection: HFFs are infected with a strain of T. gondii that expresses β-galactosidase (e.g., RH-2F).

  • Drug Treatment: Various concentrations of the test compounds (e.g., this compound, ELQ-400) are added to the infected cells.

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Substrate Addition: The cells are lysed, and a chromogenic substrate for β-galactosidase, such as chlorophenol red-β-D-galactopyranoside (CPRG), is added.

  • Absorbance Measurement: The absorbance is measured at 570 nm. The intensity of the color is proportional to the number of viable parasites.

  • EC50 Calculation: The 50% effective concentration (EC50), the concentration of the drug that inhibits parasite growth by 50%, is calculated from the dose-response curves.

Cytochrome bc1 Inhibition Assay (Cytochrome c Reduction Assay)

This biochemical assay directly measures the inhibitory effect of a compound on the cytochrome bc1 complex.

  • Mitochondrial Fraction Isolation: Mitochondrial membrane fragments are isolated from both wild-type and T222P mutant T. gondii parasites.

  • Assay Reaction: The rate of cytochrome c reduction is measured in the presence of varying concentrations of the inhibitor. The reaction is initiated by the addition of a substrate like decylubiquinol.

  • Spectrophotometric Measurement: The reduction of cytochrome c is monitored by measuring the increase in absorbance at 550 nm.

  • Inhibition Analysis: The inhibitor concentration that causes a 50% reduction in the rate of cytochrome c reduction is determined.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for investigating resistance.

mitochondrial_electron_transport_chain cluster_complex_III Complex III (Cytochrome bc1) Qo_site Qo Site cytochrome_c Cytochrome c Qo_site->cytochrome_c e- Qi_site Qi Site cytochrome_b Cytochrome b UQ Ubiquinol (UQH2) UQ->Qo_site e- complex_IV Complex IV cytochrome_c->complex_IV e- ELQ316 This compound ELQ316->Qi_site Inhibits T222P T222P Mutation T222P->Qi_site Alters binding experimental_workflow cluster_generation Resistant Parasite Generation cluster_characterization Characterization cluster_analysis Data Analysis mutagenesis Chemical Mutagenesis (ENU) selection This compound Drug Pressure mutagenesis->selection cloning Clonal Isolation selection->cloning sequencing Cytochrome b Gene Sequencing cloning->sequencing growth_assay In Vitro Growth Inhibition Assay cloning->growth_assay biochem_assay Cytochrome bc1 Inhibition Assay cloning->biochem_assay mutation_id Identify T222P Mutation sequencing->mutation_id ec50_calc Calculate EC50 Values growth_assay->ec50_calc biochem_assay->ec50_calc resistance_fold Determine Fold Resistance ec50_calc->resistance_fold

References

Synergistic Interactions of ELQ-316 with Antiparasitic Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant parasites poses a significant threat to global health. Combination therapy, leveraging synergistic interactions between drugs, is a cornerstone of modern anti-infective strategies. This guide provides a comparative analysis of the synergistic effects of ELQ-316, a promising endochin-like quinolone, with other antiparasitic agents. We present quantitative data from in vitro studies, detailed experimental protocols, and visualizations of the underlying mechanisms of action to support further research and development in this critical area.

Quantitative Analysis of Synergistic Efficacy

Recent studies have demonstrated the potent synergistic or additive effects of this compound when combined with other antiparasitic drugs, particularly against apicomplexan parasites like Babesia. The following tables summarize the 50% inhibitory concentration (IC50) values for this compound and its combination partners against Babesia bovis and Babesia bigemina.

In Vitro Efficacy against Babesia bovis

The combination of this compound with buparvaquone (B1221023) (BPQ), another cytochrome bc1 inhibitor, results in a markedly lower IC50 value compared to either drug alone, indicating strong synergy.[1][2][3] A similar, though less pronounced, enhancement is observed with imidocarb (B33436) (ID).[1][2]

Treatment GroupIC50 (nM)95% Confidence Interval
This compound 654.9362.3–1411
Buparvaquone (BPQ) 77.0670.16–86.01
Imidocarb (ID) 635.1280.9–2119
This compound + BPQ 31.2115.06–68.48
This compound + ID 197129.0–311.2

Data sourced from in vitro studies on Babesia bovis.

In Vitro Efficacy against Babesia bigemina

Against Babesia bigemina, the combination of this compound with imidocarb demonstrated a notable synergistic effect, with a significantly lower IC50 than either drug individually. The combination with buparvaquone also showed enhanced potency.

Treatment GroupIC50 (nM)95% Confidence Interval
This compound 48.1042.76–58.83
Buparvaquone (BPQ) 44.6643.56–45.81
Imidocarb (ID) 61.4959.54–63.46
This compound + BPQ 27.59N/A
This compound + ID 9.258.67–9.89

Data sourced from in vitro studies on Babesia bigemina.

Mechanism of Synergy: Dual-Site Inhibition of the Cytochrome bc1 Complex

The primary mechanism underlying the synergy between this compound and drugs like buparvaquone is the dual-site inhibition of the parasite's mitochondrial cytochrome bc1 complex (also known as complex III). This complex is a crucial enzyme in the electron transport chain, responsible for generating the mitochondrial membrane potential required for ATP synthesis.

The cytochrome bc1 complex has two distinct quinone-binding sites: the quinol oxidation (Qo) site and the quinone reduction (Qi) site. Buparvaquone and the related drug atovaquone (B601224) are known to inhibit the Qo site. In contrast, this compound and its analogue ELQ-300 are potent inhibitors of the Qi site. By targeting both sites simultaneously, the combination of these drugs effectively shuts down the electron flow through the complex, leading to a collapse of the mitochondrial membrane potential and parasite death. This dual-inhibition strategy has been shown to be highly synergistic in Plasmodium falciparum with atovaquone and ELQ-300 and is the likely mechanism for the observed synergy between this compound and buparvaquone in Babesia.

cluster_Mito Mitochondrial Inner Membrane cluster_Drugs Inhibitors Ubiquinol Ubiquinol (QH2) ComplexIII Cytochrome bc1 Complex (Complex III) Ubiquinol->ComplexIII e- CytC Cytochrome c (reduced) Ubiquinone Ubiquinone (Q) ComplexIII->CytC e- ComplexIII->Ubiquinone e- ELQ316 This compound ELQ316->ComplexIII Inhibits Qi site BPQ Buparvaquone (or Atovaquone) BPQ->ComplexIII Inhibits Qo site

Mechanism of dual-site inhibition of the cytochrome bc1 complex.

Experimental Protocols

The following provides a generalized methodology for assessing the in vitro synergistic effects of antiparasitic drugs, based on protocols commonly used in the cited studies.

In Vitro Culture of Parasites
  • For Babesia species: Babesia bovis or Babesia bigemina are cultured in vitro using a long-term microaerophilous stationary-phase culture system. The culture medium typically consists of a base medium (e.g., M-199 or Advanced DMEM/F12) supplemented with bovine serum (e.g., 40%) or serum-free alternatives containing insulin, transferrin, and selenite. Parasites are maintained in a suspension of bovine erythrocytes at a specific hematocrit (e.g., 5-10%) and incubated at 37°C in a humidified atmosphere with low oxygen (e.g., 5% O2, 5% CO2, 90% N2).

  • For Plasmodium falciparum: Asexual erythrocytic stages of P. falciparum are maintained in continuous culture in human erythrocytes. The culture medium is typically RPMI 1640 supplemented with human serum or Albumax, and the cultures are incubated under similar atmospheric conditions as for Babesia.

In Vitro Drug Susceptibility and Synergy Assay

A common method for assessing drug synergy is the fixed-ratio isobologram method.

  • Determination of IC50 for Individual Drugs: The 50% inhibitory concentration (IC50) for each drug (this compound, buparvaquone, imidocarb) is first determined individually.

    • Parasite cultures are seeded in 96-well plates at a starting parasitemia (e.g., 1-2%).

    • Serial dilutions of each drug are added to the wells.

    • The plates are incubated for a full growth cycle (e.g., 72-96 hours).

    • Parasite growth is quantified using methods such as Giemsa-stained blood smears and microscopic counting, or a SYBR Green I-based fluorescence assay.

    • The IC50 values are calculated by fitting the dose-response data to a suitable model.

  • Fixed-Ratio Combination Assay:

    • Based on the individual IC50 values, fixed-ratio combinations of the two drugs are prepared (e.g., 4:1, 3:2, 2:3, 1:4, 1:1, 1:3, 3:1).

    • Serial dilutions of these fixed-ratio mixtures are tested against the parasites as described above.

    • The IC50 of the combination is determined.

  • Calculation of Fractional Inhibitory Concentration (FIC) and Isobologram Analysis:

    • The Fractional Inhibitory Concentration (FIC) is calculated for each drug in the combination:

      • FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)

      • FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)

    • The sum of the FICs (ΣFIC) is calculated: ΣFIC = FIC of Drug A + FIC of Drug B.

    • The interaction is classified as:

      • Synergistic: if ΣFIC < 0.5

      • Additive: if 0.5 ≤ ΣFIC ≤ 4.0

      • Antagonistic: if ΣFIC > 4.0

cluster_Workflow Experimental Workflow for Synergy Testing start Start culture Prepare Parasite Culture (e.g., Babesia in bovine erythrocytes) start->culture ic50_single Determine IC50 for each drug individually culture->ic50_single prepare_combo Prepare fixed-ratio drug combinations ic50_single->prepare_combo ic50_combo Determine IC50 for each combination prepare_combo->ic50_combo calc_fic Calculate Fractional Inhibitory Concentration (FIC) ic50_combo->calc_fic analyze Analyze Synergy (Isobologram) calc_fic->analyze end End analyze->end

References

Tale of Two Quinolones: A Comparative Analysis of ELQ-316 and ELQ-400 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiparasitic drug development, endochin-like quinolones (ELQs) have emerged as a promising class of compounds targeting the cytochrome bc1 complex, a critical component of the mitochondrial electron transport chain in parasites. Among these, ELQ-316 and ELQ-400 have garnered significant attention. This guide provides a detailed comparison of their in vivo efficacy, supported by experimental data, to inform researchers and drug development professionals.

A key distinction between the two compounds lies in their mechanism of action. While both target the cytochrome bc1 complex, this compound is understood to be an inhibitor of the Qi site.[1] In contrast, ELQ-400 is characterized as an unusual and potent inhibitor that targets both the Qo and Qi sites of the complex.[1][2] This dual-site inhibition is believed to reduce the likelihood of the development of drug resistance.[2]

In Vivo Efficacy Against Acute Toxoplasmosis

A direct comparative study has demonstrated the superior in vivo efficacy of ELQ-400 over this compound in a murine model of acute toxoplasmosis.

Quantitative Data Summary
MetricThis compound (5 mg/kg)ELQ-400 (5 mg/kg)Atovaquone (5 mg/kg)Vehicle Control
Survival Rate Significantly lower than ELQ-400100% survival at the end of the experimentMice developed systemic and brain infection-
Cerebral Infection Detected by PCR in all treated miceNot detectable by PCRDetected-

Data sourced from a study on acute experimental toxoplasmosis.[3]

The study revealed that all mice treated with ELQ-400 survived the experiment, and no Toxoplasma gondii DNA was detected in their brain tissue.[3] Conversely, the survival of mice treated with this compound was significantly lower, and all mice in this group showed evidence of cerebral infection.[3]

Experimental Protocol: Acute Toxoplasmosis Mouse Model
  • Animal Model: 4-6 week old CF-1 mice.[3]

  • Parasite Strain: Virulent Type I T. gondii tachyzoites expressing firefly luciferase and green fluorescent protein (GFP).[3]

  • Infection: Mice were inoculated intraperitoneally with 10,000 tachyzoites.[3]

  • Drug Administration: 24 hours post-infection, compounds were dissolved in PEG400 and administered daily for five days via oral gavage at a dose of 5 mg/kg.[3]

  • Efficacy Assessment:

    • Survival: Monitored throughout the experiment.[3]

    • Parasite Burden: Measured by bioluminescence imaging on days 4, 6, 13, and 29.[3]

    • Cerebral Infection: Assessed by quantitative real-time PCR of T. gondii DNA from brain tissue at the end of the experiment.[3]

In Vivo Efficacy Against Malaria

While a direct head-to-head in vivo comparison in a malaria model is not detailed in the available literature, individual efficacy data for ELQ-400 demonstrates its potent antimalarial activity.

ELQ-400 has been shown to be curative with a single oral dose as low as 1 mg/kg in a mouse model of malaria, effectively clearing blood-stage parasites.[1][3] It has also demonstrated activity against liver and transmission stages of the parasite at single oral doses as low as 0.08-0.1 mg/kg.[1] This multi-stage activity makes ELQ-400 a promising candidate for treatment, prophylaxis, and transmission-blocking.[4]

Information regarding the specific in vivo efficacy of this compound in a malaria mouse model is less defined in the provided context, though it has shown potent activity against Plasmodium falciparum in vitro.[3]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the in vivo comparison of this compound and ELQ-400 in the acute toxoplasmosis model.

G cluster_setup Experimental Setup cluster_assessment Efficacy Assessment Infection Mice infected with T. gondii tachyzoites Grouping Random assignment to treatment groups (n=4) Infection->Grouping Dosing_ELQ316 Oral gavage: This compound (5 mg/kg) daily for 5 days Grouping->Dosing_ELQ316 Dosing_ELQ400 Oral gavage: ELQ-400 (5 mg/kg) daily for 5 days Grouping->Dosing_ELQ400 Dosing_Control Oral gavage: Vehicle control Grouping->Dosing_Control Survival Monitor survival Dosing_ELQ316->Survival Imaging Bioluminescence imaging (Days 4, 6, 13, 29) Dosing_ELQ316->Imaging Dosing_ELQ400->Survival Dosing_ELQ400->Imaging Dosing_Control->Survival Dosing_Control->Imaging qPCR qPCR for cerebral parasite load (end of study) Survival->qPCR

Caption: Workflow for in vivo efficacy comparison of this compound and ELQ-400.

Signaling Pathway Inhibition

The differential efficacy observed in vivo can be attributed to their distinct interactions with the cytochrome bc1 complex, a key component of the mitochondrial respiratory chain.

cluster_etc Mitochondrial Electron Transport Chain Complex_III Cytochrome bc1 Complex (Complex III) Qo Site Qi Site e_transport Electron Transport ELQ316 This compound ELQ316->Complex_III:qiin Inhibits ELQ400 ELQ-400 ELQ400->Complex_III:qoin Inhibits ELQ400->Complex_III:qiin Inhibits atp_synthesis ATP Synthesis & Pyrimidine Biosynthesis e_transport->atp_synthesis Drives

Caption: Inhibition of the cytochrome bc1 complex by this compound and ELQ-400.

References

Safety Operating Guide

Navigating the Proper Disposal of ELQ-316: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the operational and disposal plans of ELQ-316 is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a potent antiparasitic agent, all forms of this compound waste, including the pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste.

Due to the absence of specific disposal protocols for this compound, a conservative approach adhering to general laboratory guidelines for hazardous chemical waste is mandatory. The following step-by-step guidance is designed to assist researchers, scientists, and drug development professionals in the safe handling and disposal of this compound.

Pre-Disposal Planning and Waste Minimization

Effective waste management begins with proactive measures to reduce the volume and hazard of the waste generated.

  • Procurement: Order only the necessary quantity of this compound for your experiments.

  • Inventory Management: Maintain a detailed inventory to prevent redundant purchases.

  • Scale of Experiments: When possible, reduce the scale of experiments to minimize waste production.[1][2]

  • Substitution: Consider less hazardous alternatives if the experimental design permits.[1]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard operating procedure for the safe disposal of this compound from the point of generation to final removal by a licensed waste disposal service.

Waste Characterization and Segregation
  • Hazardous Waste Determination: Treat all this compound waste as hazardous. This includes unused compounds, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials.

  • Segregation: Proper segregation is vital to prevent dangerous chemical reactions.[3][4][5]

    • Solid vs. Liquid: Separate solid waste (e.g., contaminated gloves, paper towels) from liquid waste (e.g., unused solutions, rinsate).

    • Incompatible Chemicals: Do not mix this compound waste with other incompatible chemical waste streams. For instance, store acids and bases separately.[6]

    • Sharps: Any sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[2]

Containerization and Labeling

Proper containment and labeling are essential for safety and regulatory compliance.

  • Container Selection: Use chemically compatible containers with secure, leak-proof lids.[1][3][4] Plastic containers are often preferred.[1]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid waste contaminated with this compound," "Aqueous solution of this compound").[7] Avoid using chemical abbreviations.[7] The date of waste accumulation should also be clearly marked.[5]

Storage in a Satellite Accumulation Area (SAA)

Designated storage areas for hazardous waste are required.

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[1][2]

  • Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic waste, the limit is one quart of liquid or one kilogram of solid.[1][8]

  • Secondary Containment: It is best practice to store liquid waste containers in a secondary containment bin to prevent the spread of spills.[2][6][7]

  • Container Integrity: Regularly inspect containers for leaks or deterioration.[3] Keep containers closed except when adding waste.[1][4][7]

Disposal Procedures
  • Professional Disposal: The primary and accepted method for the disposal of hazardous chemical waste is through a licensed professional waste disposal service.[5][9] These services are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations.

  • Prohibited Disposal Methods:

    • Drain Disposal: Never pour this compound or any hazardous chemical down the drain.[2][9]

    • Regular Trash: Do not dispose of this compound waste in the regular trash.

    • Evaporation: Do not allow hazardous waste to evaporate in a fume hood as a means of disposal.[8]

  • Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[4][7][8] After triple-rinsing, the container may be disposed of in the regular trash after defacing the label.[7][8]

Quantitative Data Summary

ParameterGuidelineSource
Maximum Hazardous Waste in SAA 55 gallons[1][8]
Maximum Acutely Toxic Waste in SAA 1 quart (liquid) or 1 kg (solid)[1][8]
Container Headroom At least one-inch[6]
Storage Time in SAA (partially filled) Up to 1 year[6]
Removal Time from SAA (full container) Within 3 days[1][6]

Experimental Protocols

Standard laboratory disposal procedures for chemical waste do not typically involve chemical inactivation by the end-user. The established and regulated protocol is the collection and transfer of the hazardous waste to a certified disposal facility, which will likely use high-temperature incineration.[9][10]

Disposal Workflow Diagram

ELQ316_Disposal_Workflow cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal Generate Generate this compound Waste Segregate Segregate Waste (Solid, Liquid, Sharps) Generate->Segregate Containerize Use Compatible Containers Segregate->Containerize Label Label as 'Hazardous Waste' with Chemical Name & Date Containerize->Label Store Store in Designated SAA with Secondary Containment Label->Store ContactEHS Contact Environmental Health & Safety (EHS) Store->ContactEHS ProfessionalDisposal Arrange Pickup by Licensed Waste Disposal Service ContactEHS->ProfessionalDisposal

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling ELQ-316

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with ELQ-316, an endochin-like quinolone compound investigated for its anti-parasitic properties.[1][2] Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document is based on the safety profiles of related quinolone compounds and general best practices for handling potent research chemicals.

Disclaimer: This guide is intended for informational purposes and should be supplemented by your institution's specific safety protocols and a thorough risk assessment conducted by qualified personnel. Always consult with your Environmental Health and Safety (EHS) department for guidance tailored to your specific laboratory conditions.

Immediate Safety and Handling Considerations

This compound is a potent, biologically active compound.[1][2] Assume it is hazardous and handle with care to minimize exposure.

Personal Protective Equipment (PPE):

Proper PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE for various tasks involving this compound.

TaskRequired Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields or safety goggles- N95 respirator (if not handled in a certified chemical fume hood)
Solution Preparation and Handling - Nitrile gloves- Laboratory coat- Safety glasses with side shields or safety goggles- Face shield (if there is a splash hazard)- Work within a certified chemical fume hood
In Vitro / In Vivo Experiments - Nitrile gloves- Laboratory coat- Safety glasses
Waste Disposal - Nitrile gloves- Laboratory coat- Safety glasses with side shields or safety goggles

Emergency Procedures:

SituationImmediate Action
Skin Contact Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including a respirator. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

Operational Plan: Step-by-Step Handling Procedures

This section provides a procedural workflow for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Log the compound in your chemical inventory.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.

2. Preparation of Stock Solutions:

  • All work with solid this compound and concentrated solutions must be conducted in a certified chemical fume hood.

  • Before weighing, decontaminate the balance and surrounding area.

  • Use dedicated spatulas and weighing boats.

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

3. Experimental Use:

  • Clearly label all solutions containing this compound with the compound name, concentration, date, and your initials.

  • When performing experiments, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Avoid the creation of aerosols.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect all disposable items contaminated with this compound (e.g., gloves, weighing boats, paper towels) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless approved by your EHS department.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Disposal Procedure:

  • Ensure all waste containers are securely sealed.

  • Complete a hazardous waste tag for each container, clearly identifying the contents as "this compound waste."

  • Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor.

Experimental Protocol: General Handling Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

ELQ316_Workflow This compound Handling Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receipt Receipt Storage Storage Receipt->Storage Inspect & Log Weighing Weighing Storage->Weighing In Fume Hood Solubilization Solubilization Weighing->Solubilization Prepare Stock Experiment Experiment Solubilization->Experiment Dilute & Use Waste_Segregation Waste_Segregation Experiment->Waste_Segregation Collect Waste Waste_Disposal Waste_Disposal Waste_Segregation->Waste_Disposal EHS Pickup

Caption: Workflow for safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.